molecular formula C29H27N2O10P B027707 beta-Methyl vinyl phosphate CAS No. 90776-59-3

beta-Methyl vinyl phosphate

Cat. No.: B027707
CAS No.: 90776-59-3
M. Wt: 594.5 g/mol
InChI Key: STULDTCHQXVRIX-PIYXRGFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Methyl vinyl phosphate, also known as this compound, is a useful research compound. Its molecular formula is C29H27N2O10P and its molecular weight is 594.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STULDTCHQXVRIX-PIYXRGFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437857
Record name 4-Nitrobenzyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90776-59-3
Record name (4-Nitrophenyl)methyl (4R,5R,6S)-3-[(diphenoxyphosphinyl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90776-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methyl vinyl phosphate (map)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090776593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrobenzyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETA-METHYL VINYL PHOSPHATE (MAP)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O0V6A80W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester (CAS Number: 90776-59-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 90776-59-3. While commonly referred to in commercial listings as beta-Methyl vinyl phosphate (MAP), this name is a misnomer. The correct chemical identity is (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester. This complex molecule is a crucial intermediate in the synthesis of broad-spectrum carbapenem antibiotics, most notably Meropenem.[1][2][3] Carbapenems are a class of β-lactam antibiotics known for their potent activity against a wide range of Gram-positive and Gram-negative bacteria.[4] The high purity and specific stereochemistry of this intermediate are critical for the successful synthesis of the final active pharmaceutical ingredient (API).[3] This guide consolidates available data on its chemical properties, synthesis, and applications in drug development.

Chemical and Physical Properties

The physical and chemical properties of this intermediate are summarized in the table below. The data has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 90776-59-3[5]
Molecular Formula C29H27N2O10P[5]
Molecular Weight 594.51 g/mol
IUPAC Name (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Synonyms This compound (MAP), p-Nitrobenzyl (4R,5S,6S)-3-(diphenyloxy)phosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate[2][5]
Appearance White or off-white powder[2]
Melting Point 125-126 °C[6]
Boiling Point 722.4 °C at 760 mmHg (Predicted)
Density 1.47 g/cm³ (Predicted)
Solubility Sparingly soluble in water. Soluble in Chloroform (Slightly), Methanol (Slightly).[7]
Storage Conditions -20°C Freezer, Under Inert Atmosphere, Sealed in dry, 2-8°C[8]

Experimental Protocols

Detailed experimental procedures are critical for the successful application of this intermediate in research and development. Below are protocols for its synthesis and its subsequent use in the synthesis of a Meropenem precursor, based on patent literature.

Synthesis of (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester (CAS 90776-59-3)[7]

Materials:

  • (3S,4R)-3-[(lR)-l-hydroxyethyl] -4-[(lR)-l-methyl-3-diazo-4- [(4- nitrobenzyl)oxy]-2,4-dioxobutyl]azetidin-2-one (Compound IX) (40g, 0.102mol)

  • Ethyl acetate (200ml)

  • Petroleum ether (100ml)

  • Water (500ml)

Procedure:

  • A mixture of Compound (IX) (40g, 0.102mol) and ethyl acetate (200ml) is added to a flask equipped with a reflux cooler.

  • The mixture is heated to 60°C under stirring.

  • The reaction is monitored until completion.

  • A large number of white crystals are precipitated from the reaction mixture.

  • Petroleum ether (300 mL) and 3.5% aqueous sodium dihydrogen phosphate (300 mL) are added to the mixture and the crystals are washed by stirring.[8]

  • After filtration, the filter cake is washed with petroleum ether (100ml) and water (500ml) respectively.

  • The resulting product is dried to obtain PNB (4R,5S,6S)-3-(diphenoxy)phosphoryloxy-6-[(lR)-l-hydroxyethyl]-4-methyl-7-oxo-l-azabicyclo[8][9]hept-2-ene-2-carboxylate (49.3g, yield: 81%; purity: 98%).

Use in the Synthesis of a Protected Meropenem Intermediate[10]

Materials:

  • (4R,5R,6S)-3-[(diphenoxyphosphoryloxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester (50 g)

  • Acetonitrile (500 mL)

  • (2S,4S)-1-p-nitrobenzyloxycarbonyl-2-dimethylaminocarbonylamino-4-mercaptopyrrolidine (33 g)

  • N-diisopropylethylamine (14 g)

  • Phosphate buffer solution

  • Ethyl acetate

  • Water

Procedure:

  • A solution of (4R,5R,6S)-3-[(diphenoxyphosphoryloxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester (50 g) in acetonitrile (500 mL) is prepared.

  • (2S,4S)-1-p-nitrobenzyloxycarbonyl-2-dimethylaminocarbonylamino-4-mercaptopyrrolidine (33 g) and N-diisopropylethylamine (14 g) are added to the solution at -15°C and stirred.

  • After the reaction is complete, the reaction mixture is quenched in a phosphate buffer solution.

  • The product is extracted into ethyl acetate and washed with water.

  • The organic layer is then subjected to further processing, such as carbon treatment and evaporation under vacuum, to yield a thick paste of the protected Meropenem intermediate.

Synthesis and Application Workflow

The role of CAS 90776-59-3 as a key intermediate is best visualized through a workflow diagram. The following diagrams illustrate the synthesis of the intermediate and its subsequent conversion to a protected Meropenem precursor.

Synthesis_of_CAS_90776_59_3 cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product Compound_IX (3S,4R)-3-[(lR)-l-hydroxyethyl] -4-[(lR)-l-methyl-3-diazo-4- [(4- nitrobenzyl)oxy]-2,4-dioxobutyl]azetidin-2-one Reaction_Vessel Heating at 60°C Compound_IX->Reaction_Vessel Ethyl_Acetate Ethyl Acetate Ethyl_Acetate->Reaction_Vessel Precipitation Precipitation of Crystals Reaction_Vessel->Precipitation Washing Washing with Petroleum Ether & Water Precipitation->Washing Drying Drying Washing->Drying Final_Product (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester (CAS 90776-59-3) Drying->Final_Product

Caption: Synthesis workflow for CAS 90776-59-3.

Use_in_Meropenem_Synthesis cluster_reactants Reactants cluster_reaction_step Condensation Reaction cluster_workup_step Work-up cluster_final_product Product Intermediate (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester Reaction_Condensation Stirring at -15°C Intermediate->Reaction_Condensation Side_Chain (2S,4S)-1-p-nitrobenzyloxycarbonyl-2-dimethylaminocarbonylamino-4-mercaptopyrrolidine Side_Chain->Reaction_Condensation Base N-diisopropylethylamine Base->Reaction_Condensation Solvent Acetonitrile Solvent->Reaction_Condensation Quenching Quenching in Phosphate Buffer Reaction_Condensation->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Washing_Water Washing with Water Extraction->Washing_Water Protected_Meropenem Protected Meropenem Intermediate Washing_Water->Protected_Meropenem

Caption: Workflow for the synthesis of a protected Meropenem precursor.

Mechanism of Action of the Final Product (Carbapenems)

While the intermediate itself does not have a direct biological signaling pathway, it is a critical building block for carbapenem antibiotics. The ultimate mechanism of action of these antibiotics is the inhibition of bacterial cell wall synthesis.[4] Carbapenems covalently bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.[4]

Carbapenem_Mechanism Carbapenem_Antibiotic Carbapenem Antibiotic (e.g., Meropenem) PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Carbapenem_Antibiotic->PBP Binds to and inactivates Peptidoglycan_Synthesis Peptidoglycan Synthesis Carbapenem_Antibiotic->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Essential for Cell_Wall_Integrity Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Integrity->Cell_Lysis Loss of leads to

Caption: Mechanism of action of carbapenem antibiotics.

Safety and Handling

The compound is classified as harmful if swallowed and may cause an allergic skin reaction.[7] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses.[7] It should be handled in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

The compound with CAS number 90776-59-3, correctly identified as (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester, is a vital intermediate in the pharmaceutical industry. Its primary application lies in the synthesis of potent carbapenem antibiotics like Meropenem. A thorough understanding of its chemical properties, along with established experimental protocols for its synthesis and use, is essential for researchers and drug development professionals working in the field of antibacterial drug discovery and production. The information compiled in this guide serves as a valuable technical resource to support these endeavors.

References

An In-depth Technical Guide to the Synthesis of β-Methyl Vinyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of β-methyl vinyl phosphate, a key intermediate in the production of carbapenem antibiotics such as Meropenem.[1][2] The primary synthetic route detailed is the Perkow reaction, a well-established method for the formation of vinyl phosphates from α-halo ketones and phosphites. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key analytical data for the characterization of the final product. The information is intended to equip researchers and professionals in organic chemistry and drug development with the necessary knowledge for the successful synthesis and analysis of this important compound.

Introduction

β-Methyl vinyl phosphate, also known as MAP, is a critical building block in the synthesis of 1β-methyl carbapenem derivatives, a class of potent broad-spectrum antibiotics.[1][2] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient. The most common and efficient method for the synthesis of vinyl phosphates, including β-methyl vinyl phosphate, is the Perkow reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on the carbonyl carbon of an α-halo ketone, leading to the formation of a vinyl phosphate and an alkyl halide.[3][4][5]

Reaction Mechanism: The Perkow Reaction

The Perkow reaction proceeds through a series of well-defined steps, as illustrated below. The reaction between an α-halo ketone (specifically, a 3-halo-2-butanone for the synthesis of β-methyl vinyl phosphate) and a trialkyl phosphite is initiated by the nucleophilic attack of the phosphorus atom on the carbonyl carbon.

Perkow_Reaction cluster_reactants Reactants cluster_intermediate Zwitterionic Intermediate cluster_rearrangement Rearrangement cluster_products Products R1 R'3P I1 R-C(O-)-C(X)R''     |    +P(OR')3 R1->I1 Nucleophilic Attack R2 R-C(=O)-C(X)R'' R2->I1 I2 [R-C(O-P+(OR')3)-C(X)R''] I1->I2 Rearrangement & Halide Elimination P1 R-C(O-P(=O)(OR')2)=CR'' I2->P1 Dealkylation P2 R'X I2->P2

Caption: General mechanism of the Perkow reaction.

Experimental Protocol

Materials:

  • 3-Chloro-2-butanone

  • Trimethyl phosphite

  • Anhydrous solvent (e.g., THF or Dichloromethane)[3]

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure (Adapted from general Perkow reaction principles):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of 3-chloro-2-butanone in the chosen anhydrous solvent.

  • Addition of Phosphite: Trimethyl phosphite is added dropwise to the stirred solution of 3-chloro-2-butanone at a controlled temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified, typically by vacuum distillation or column chromatography, to isolate the β-methyl vinyl phosphate.

Note: The specific reaction temperature, time, and purification method would need to be optimized for this particular substrate. A computational study on the reaction of chloroacetone with trimethyl phosphite suggests that the Perkow pathway is kinetically preferred in polar solvents like THF or CH2Cl2.[3]

Data Presentation

The following tables summarize the key quantitative data for a complex β-methyl vinyl phosphate intermediate used in the synthesis of Meropenem.[1] It is important to note that the data for the simple, standalone β-methyl vinyl phosphate may differ.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₂₉H₂₇N₂O₁₀P
Molecular Weight 594.51 g/mol
Appearance White or off-white powder
Storage -20°C Freezer, Under Inert Atmosphere

Table 2: Spectroscopic Data

Spectroscopic Technique Data
¹H NMR (CDCl₃, δ ppm) 1.24 (d, 3H), 1.35 (d, 3H), 2.38 (d, 1H, J = 3.2 Hz), 3.35 (dd, 1H), 3.52 (m, 1H), 4.26 (dd, 1H), 4.30 (m, 1H), 5.24-5.41 (ABq, 2H), 7.29 (m, 10H), 7.58 and 8.18 (d, 2H)
IR (KBr, ν_max cm⁻¹) 1780, 1745, 1605

Note: ¹³C NMR data for the simple β-methyl vinyl phosphate is not currently available in the surveyed literature. The provided ¹H NMR and IR data are for a more complex precursor to Meropenem.[1]

Logical Workflow for Synthesis

The synthesis of β-methyl vinyl phosphate via the Perkow reaction can be visualized as a straightforward workflow.

Synthesis_Workflow Start Start with 3-Chloro-2-butanone and Trimethyl phosphite Reaction Perkow Reaction (Anhydrous Solvent, Inert Atmosphere) Start->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Workup Solvent Removal (Reduced Pressure) Monitoring->Workup Purification Purification (Vacuum Distillation or Chromatography) Workup->Purification Product β-Methyl Vinyl Phosphate Purification->Product

Caption: Experimental workflow for the synthesis of β-methyl vinyl phosphate.

Conclusion

The synthesis of β-methyl vinyl phosphate, a vital intermediate for carbapenem antibiotics, is most effectively achieved through the Perkow reaction. This guide has provided a detailed overview of the reaction mechanism, a general experimental protocol, and available analytical data. While a specific, optimized protocol for the direct synthesis of the standalone molecule requires further investigation, the principles and data presented here offer a solid foundation for researchers and professionals in the field. The successful synthesis and purification of high-purity β-methyl vinyl phosphate are critical for the advancement of antibiotic drug development.

References

An In-depth Technical Guide to beta-Methyl vinyl phosphate: A Key Intermediate in Meropenem Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The commonly used name "beta-methyl vinyl phosphate" in commercial and some literature contexts refers to the complex molecule (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (CAS Number: 90776-59-3). This guide pertains to this specific, complex meropenem intermediate and not a simpler, literal this compound structure. This compound is a pivotal precursor in the synthesis of Meropenem, a broad-spectrum carbapenem antibiotic.[1][2]

Molecular Structure and Formula

The molecular structure of this compound (MAP), an intermediate in the synthesis of Meropenem, is a complex bicyclic compound.[1] Its systematic IUPAC name is (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate.[3][4]

Molecular Formula: C₂₉H₂₇N₂O₁₀P[3][4]

Canonical SMILES: C[C@@H]1[C@@H]2--INVALID-LINK--[O-]">C@H--INVALID-LINK--O

InChI Key: STULDTCHQXVRIX-PIYXRGFCSA-N

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound (MAP) is provided below for easy reference.

Physicochemical Properties
PropertyValueReference
CAS Number 90776-59-3[1][2][3][4][5]
Molecular Weight 594.51 g/mol [3][4]
Appearance White to off-white solid/powder[1][4]
Melting Point 128-132 °C[1]
Boiling Point 722.4 °C at 760 mmHg (Predicted)[1]
Density 1.47 g/cm³ (Predicted)[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
Storage -20°C Freezer, under inert atmosphere[1]
Spectroscopic Data
Spectrum TypeDataReference
¹H NMR (CDCl₃) δ: 1.24 (3H, d), 1.35 (3H, d), 2.38 (1H, d, J = 3.2 Hz), 3.35 (1H, dd), 3.52 (1H, m), 4.26 (1H, dd), 4.30 (1H, m), 5.24-5.41 (2H, ABq), 7.29 (10H, m), 7.58 and 8.18 (2H, d)[5]
Infrared (IR) (KBr) νₘₐₓ cm⁻¹: 1780, 1745, 1605[5]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound (MAP), adapted from available literature.[5]

Synthesis of this compound (MAP)

Objective: To synthesize (4R,5S,6S)-3-(diphenoxy)phosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid ester (XI) from 4-β-methylazabicyclohexyl ketone ester (X).

Materials:

  • 4-β-methylazabicyclohexyl ketone ester (X)

  • Diisopropylethylamine

  • Diphenyl chlorophosphate

  • Petroleum ether

  • 3.5% aqueous sodium dihydrogen phosphate

  • Water

  • Nitrogen gas

  • Ice bath

  • Reaction vessel with stirring capability

  • Filtration apparatus

  • Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • A solution of 4-β-methylazabicyclohexyl ketone ester (X) is prepared in a suitable reaction vessel.

  • The reaction vessel is cooled to a temperature between -10 to -15 °C using an ice bath.

  • Under a protective nitrogen atmosphere, diisopropylethylamine (14.57 g, 0.113 mol) is added to the cooled solution.

  • Subsequently, diphenyl chlorophosphate (27.54 g, 0.102 mol) is added to the reaction mixture.

  • The reaction mixture is stirred continuously at -10 to -15 °C for 5 hours.

  • The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) to confirm the complete disappearance of the starting material (X).

  • Upon completion of the reaction, a large quantity of white crystals will precipitate from the reaction mixture.

  • To the mixture, add petroleum ether (300 mL) and 3.5% aqueous sodium dihydrogen phosphate (300 mL).

  • The mixture is stirred to wash the precipitated crystals.

  • The crystals are collected by filtration.

  • The filter cake is washed sequentially with petroleum ether (100 mL) and water (500 mL).

  • The resulting product, PNB (4R,5S,6S)-3-(diphenoxy)phosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid ester (XI), is dried.

Expected Yield: Approximately 49.3 g (81% yield) with a purity of 98%.[5]

Signaling Pathways and Biological Relevance

This compound (MAP) is not known to have direct biological activity itself. Its significance lies in its role as a crucial intermediate in the chemical synthesis of Meropenem.[1] Meropenem is a broad-spectrum antibiotic of the carbapenem class that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7]

The diagram below illustrates the mechanism of action of carbapenem antibiotics like Meropenem, which involves the inhibition of peptidoglycan synthesis. Peptidoglycan is an essential polymer that forms a protective mesh-like layer around bacterial cells.[6][7][8]

Meropenem_Mechanism_of_Action UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes Lipid_I Lipid-I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid-II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Flippase->Lipid_II_peri Glycan_Polymerization Glycan Chain Polymerization Lipid_II_peri->Glycan_Polymerization Transglycosylases Peptide_Crosslinking Peptide Cross-linking Glycan_Polymerization->Peptide_Crosslinking Nascent Peptidoglycan Mature_Peptidoglycan Mature Peptidoglycan (Cell Wall) Peptide_Crosslinking->Mature_Peptidoglycan PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) PBP->Peptide_Crosslinking Catalyzes Meropenem Meropenem Meropenem->PBP

References

An In-depth Technical Guide to (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (CAS: 90776-59-3)

Author: BenchChem Technical Support Team. Date: December 2025

Commonly Referred To As: beta-Methyl vinyl phosphate (MAP)

This technical guide provides a comprehensive overview of the chemical compound frequently referred to as this compound (MAP). It is critical to note that while this common name is used in commercial contexts, the actual molecule associated with CAS number 90776-59-3 is the significantly more complex structure: (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological significance as a key intermediate in the production of carbapenem antibiotics.[1][4][7][8]

Chemical and Physical Properties

The compound is a 1β-methyl carbapenem derivative.[9] It serves as a crucial intermediate in the synthesis of Meropenem, a broad-spectrum antibiotic.[1][7][8] The physical and chemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylatePubChem, Alfa Chemistry
CAS Number 90776-59-3Alfa Chemistry
Molecular Formula C29H27N2O10PAlfa Chemistry
Molecular Weight 594.5 g/mol Alfa Chemistry
Appearance White or off-white powderMOLBASE
Melting Point 129-131 °CBOC Sciences
Boiling Point 722.4 °C at 760 mmHg (Predicted)BOC Sciences
Density 1.47 g/cm³ (Predicted)BOC Sciences
Storage Conditions -20°C Freezer, Under Inert AtmosphereBOC Sciences, MOLBASE

Synthesis and Experimental Protocols

While detailed, step-by-step experimental protocols for the industrial synthesis of this specific intermediate are proprietary and not extensively published, the general synthetic route involves the formation of the carbapenem core, followed by the introduction of the necessary functional groups. This compound is a pivotal precursor in the multi-step synthesis of Meropenem. The synthesis of the final antibiotic involves the deprotection of the carboxyl group and subsequent purification.

Biological Significance and Mechanism of Action

The primary biological significance of (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate lies in its role as a direct precursor to Meropenem.[1][7][8] Meropenem is a potent, broad-spectrum antibiotic that functions by inhibiting bacterial cell wall synthesis.[1][7][10]

The mechanism of action of Meropenem involves its covalent binding to and inactivation of penicillin-binding proteins (PBPs).[7][10] These enzymes are essential for the final steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall. By inhibiting PBPs, Meropenem disrupts cell wall integrity, leading to cell lysis and bacterial death.[7][10] The 1-beta-methyl group in its structure provides stability against hydrolysis by most beta-lactamases, enzymes that confer resistance to many other beta-lactam antibiotics.[10]

The following diagram illustrates the logical workflow of Meropenem's mechanism of action, which is the ultimate biological function enabled by the synthesis of its intermediate, (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate.

Meropenem_Mechanism Meropenem Meropenem PBPs Penicillin-Binding Proteins (PBPs) Meropenem->PBPs Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking Meropenem->Peptidoglycan_Synthesis Inhibition PBPs->Peptidoglycan_Synthesis Catalyzes PBPs->Peptidoglycan_Synthesis Cell_Lysis Cell Lysis and Bacterial Death Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to Cell_Wall Bacterial Cell Wall Peptidoglican_Synthesis Peptidoglican_Synthesis Peptidoglican_Synthesis->Cell_Wall Maintains integrity of

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification on the nomenclature: The compound identified by CAS number 90776-59-3 is commonly marketed under the name beta-Methyl vinyl phosphate (MAP). However, this name is chemically inaccurate. The correct IUPAC name for this substance is (4-nitrophenyl)methyl (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate. This document will refer to the compound by its correct chemical name and its common acronym, MAP. This substance is a key intermediate in the synthesis of carbapenem antibiotics, particularly meropenem.

Physical and Chemical Properties

This section details the key physical and chemical properties of MAP (CAS: 90776-59-3). The data has been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₂₉H₂₇N₂O₁₀P[1][2][3]
Molecular Weight 594.51 g/mol [2][3]
Appearance White to off-white solid/powder[4][]
Melting Point 129-131 °C[2]
Boiling Point (Predicted) 722.4 ± 60.0 °C at 760 mmHg[2]
Density (Predicted) 1.47 ± 0.1 g/cm³[2]
Solubility Slightly soluble in Chloroform and Methanol[]
pKa (Predicted) 14.36 ± 0.20[4]
Storage Conditions -20°C, sealed in dry conditions, under an inert atmosphere[2][]
Computed Properties ValueSource(s)
XLogP3-AA 4.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 10[1]
Rotatable Bond Count 11[1]
Exact Mass 594.14033206 g/mol [1]
Topological Polar Surface Area 157 Ų[1]

Spectroscopic Data

Detailed spectroscopic data for this intermediate is not extensively published. However, some data has been reported by chemical suppliers and can be inferred from related compounds.

Spectroscopy Data
¹H NMR (CDCl₃) δ: 1.24 (3H, d), 1.35 (3H, d), 2.38 (1H, d, J = 3.2 Hz), 3.35 (1H, dd), 3.52 (1H, m), 4.26 (1H, dd), 4.30 (1H, m), 5.24-5.41 (2H, ABq), 7.29 (10H, m), 7.58 and 8.18 (2H, d)
Infrared (IR) (KBr) νₘₐₓ cm⁻¹: 1780, 1745, 1605
Optical Rotation [α]D²⁵ = +40~+44° (c = 0.5, methanol)

Experimental Protocols

The following protocols are based on information from patents and chemical literature describing the synthesis and use of MAP.

3.1. Synthesis of MAP

This procedure describes the phosphorylation of the carbapenem core.

  • Reaction:

    • A solution of 4-β-methylazabicyclohexyl ketone ester is cooled in an ice bath to a temperature between -10 to -15 °C.

    • Diisopropylethylamine and diphenyl chlorophosphate are added sequentially under a nitrogen atmosphere.

    • The reaction mixture is stirred at this temperature for approximately 5 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Purification:

    • Upon reaction completion, a large number of white crystals precipitate from the reaction mixture.

    • Petroleum ether and a 3.5% aqueous solution of sodium dihydrogen phosphate are added to the mixture, and the crystals are washed by stirring.

    • The solid product is collected by filtration.

    • The filter cake is washed sequentially with petroleum ether and water.

    • The purified product is then dried to yield the final compound with a purity of approximately 98%.

3.2. Use of MAP in the Synthesis of Meropenem

This protocol outlines the subsequent step where MAP is used to form the penultimate intermediate of meropenem.

  • To a solution of MAP (e.g., 50 g) in acetonitrile (e.g., 500 mL), (2S,4S)-1-p-nitrobenzyloxycarbonyl-2-dimethylaminocarbonylamino-4-mercaptopyrrolidine (e.g., 33 g) and N-ethyldiisopropylamine (e.g., 14 g) are added at -15 °C.

  • The reaction mixture is stirred at this temperature.

  • After the reaction is complete, the mixture is quenched in a phosphate buffer solution.

  • The product is extracted with ethyl acetate and washed with water.

  • The organic layer may be subjected to carbon treatment, filtered, and evaporated under vacuum to yield the protected meropenem as a thick paste.

Signaling Pathways and Biological Activity

As a synthetic intermediate for the production of antibiotics, (4-nitrophenyl)methyl (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is not known to be involved in any biological signaling pathways. Its significance lies in its role as a building block for the pharmacologically active agent, meropenem.

Visualizations

5.1. Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of MAP.

G Synthesis and Purification of MAP cluster_synthesis Synthesis cluster_purification Purification start 4-β-methylazabicyclohexyl ketone ester reagents Diisopropylethylamine & Diphenyl chlorophosphate reaction Reaction at -10 to -15 °C under N₂ for 5h start->reaction reagents->reaction precipitation Precipitation of crude product reaction->precipitation washing Washing with Petroleum Ether & aq. NaH₂PO₄ precipitation->washing filtration Filtration washing->filtration final_wash Washing with Petroleum Ether & Water filtration->final_wash drying Drying final_wash->drying end_product Purified MAP (>98% Purity) drying->end_product

Caption: Workflow for the synthesis and purification of MAP.

5.2. Logical Relationship in Meropenem Synthesis

This diagram shows the position of MAP as a key intermediate in the synthesis of Meropenem.

G Role of MAP in Meropenem Synthesis MAP MAP (CAS 90776-59-3) ProtectedMeropenem Protected Meropenem MAP->ProtectedMeropenem SideChain Pyrrolidine Side Chain SideChain->ProtectedMeropenem Meropenem Meropenem (Final Product) ProtectedMeropenem->Meropenem Deprotection

Caption: Role of MAP in the synthesis of Meropenem.

References

An In-depth Technical Guide on the Core Biological Mechanisms of Action of Beta-Methyl Vinyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The inquiry into the mechanism of action of "beta-methyl vinyl phosphate" in biological systems reveals a critical ambiguity in its chemical identity. The name is associated with two distinct classes of molecules with fundamentally different biological activities. This guide addresses both interpretations to provide a comprehensive understanding for the scientific community.

The primary chemical entity identified by the CAS number 90776-59-3 is a complex synthetic intermediate used in the manufacture of carbapenem antibiotics, such as meropenem.[1][][3][4] In this context, this compound serves as a structural building block and does not possess a direct therapeutic mechanism of action itself. The biological activity resides in the final antibiotic product, which functions by inhibiting bacterial cell wall synthesis.[5][6][7][8][9]

Conversely, the chemical nomenclature "this compound" strongly suggests a simpler organophosphate structure, a class of compounds widely known for their potent biological effects as acetylcholinesterase inhibitors. While a specific agent with this exact name is not prominent in the literature as a pesticide or nerve agent, this guide will detail the well-established mechanism of action for this class of organophosphates, as it is the scientifically plausible interpretation of the name in a toxicological or pharmacological context.

This document will first elucidate the role of this compound as a carbapenem intermediate. Subsequently, it will provide an in-depth analysis of the mechanism of action of organophosphates as acetylcholinesterase inhibitors, complete with quantitative data for representative compounds, detailed experimental protocols, and mandatory visualizations of the relevant biological pathways and experimental workflows.

Part 1: this compound as a Meropenem Intermediate (CAS 90776-59-3)

The compound cataloged under CAS number 90776-59-3, and sometimes referred to as this compound, is more accurately described as a complex bicyclic molecule that serves as a crucial intermediate in the synthesis of meropenem, a broad-spectrum carbapenem antibiotic.[1][][3][4] Its role is purely synthetic, providing a key structural scaffold for the elaboration of the final active pharmaceutical ingredient.[10]

Mechanism of Action of the Final Product: Meropenem

Meropenem, the final product derived from the synthetic pathway involving the this compound intermediate, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][8] This action is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[5][9] The disruption of this process leads to the weakening of the cell wall and subsequent cell lysis. Meropenem is notably stable against hydrolysis by most beta-lactamases, which are enzymes produced by bacteria to confer resistance to beta-lactam antibiotics.[5][7]

Part 2: this compound as a Prototypical Organophosphate Acetylcholinesterase Inhibitor

From a chemical structure standpoint, "this compound" suggests a molecule belonging to the organophosphate class. These compounds are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action of organophosphates is the irreversible inhibition of acetylcholinesterase.[11] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft. This enzymatic degradation terminates the nerve impulse.

Organophosphates act as suicide substrates for AChE. The phosphorus atom of the organophosphate is electrophilic and reacts with a serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme. This covalent modification renders the enzyme inactive.

The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation of muscarinic and nicotinic receptors leads to a range of physiological effects, from uncontrolled muscle contractions and glandular secretions to paralysis and respiratory failure, which is often the cause of death in acute poisoning.[11]

Signaling Pathway of Acetylcholinesterase Inhibition by Organophosphates

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding & Activation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inactive_AChE Phosphorylated AChE (Inactive) AChE->Inactive_AChE Response Continuous Stimulation (Physiological Effects) Receptor->Response Organophosphate This compound (Organophosphate) Organophosphate->AChE Irreversible Inhibition Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh Release

Caption: Signaling pathway of acetylcholinesterase inhibition by an organophosphate.

Quantitative Data on Acetylcholinesterase Inhibition by Organophosphates

While specific inhibitory constants for a compound named "this compound" are not available in the literature, the following table presents representative quantitative data for the inhibition of human acetylcholinesterase by various well-characterized organophosphate pesticides. This data is intended to provide a comparative context for the potency of this class of compounds.

OrganophosphateIC50 (µM) for human AChEReference
Fenitrothion-oxon0.84[12]
Chlorpyrifos-oxonData not available
ParaoxonData not available
DichlorvosData not available

Note: Specific IC50 values for chlorpyrifos-oxon, paraoxon, and dichlorvos against human AChE were not found in the provided search results. The table highlights the potency of fenitrothion-oxon as a representative example.

Experimental Protocols

This protocol describes a colorimetric assay to determine the in vitro inhibition of acetylcholinesterase by a test compound.

1. Principle:

The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity. The presence of an inhibitor will decrease the rate of the reaction.

2. Materials:

  • Acetylcholinesterase (human recombinant or from other sources)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (e.g., this compound)

  • Positive control (e.g., eserine or a known organophosphate)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a starting point of 0.1-0.25 U/mL is common.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14-15 mM stock solution of ATCI in deionized water.

    • Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) and prepare serial dilutions in phosphate buffer.

  • Assay Protocol:

    • Add 50 µL of the appropriate dilution of the test compound or positive control to the wells of a 96-well plate. For the negative control (uninhibited enzyme), add 50 µL of the assay buffer (with the same concentration of solvent as the test compound wells).

    • Add 50 µL of the AChE solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Add 50 µL of the DTNB solution to each well.

    • To initiate the reaction, add 50 µL of the ATCI solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Acetylcholinesterase Inhibition Assay

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis Prep_Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI) Add_Enzyme Add AChE to wells Prep_Reagents->Add_Enzyme Prep_Compounds Prepare Test Compounds & Controls (Serial Dilutions) Add_Inhibitor Add Test Compounds/Controls to 96-well plate Prep_Compounds->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubate Incubate (15 min) Add_Enzyme->Incubate Add_Substrate Add DTNB & ATCI (Initiate Reaction) Incubate->Add_Substrate Measure_Abs Measure Absorbance (412 nm) Kinetically Add_Substrate->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Caption: Experimental workflow for the colorimetric acetylcholinesterase inhibition assay.

Conclusion

The term "this compound" presents a significant ambiguity in its biological context. For drug development professionals, the primary identification through CAS number 90776-59-3 points to a non-biologically active intermediate in antibiotic synthesis. However, for researchers and scientists in toxicology and pharmacology, the name strongly implies an organophosphate acetylcholinesterase inhibitor. This guide has provided a detailed overview of both interpretations, including the mechanism of action of the resulting antibiotic and the well-established toxicological pathway of organophosphates. The provided experimental protocols and diagrams offer a practical framework for the investigation of acetylcholinesterase inhibitors. It is imperative for researchers to clarify the precise chemical identity when encountering this nomenclature to ensure accurate interpretation of its biological role.

References

An In-depth Technical Guide to beta-Methyl vinyl phosphate: A Key Intermediate in Meropenem Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini

Abstract

This technical guide provides a comprehensive overview of beta-methyl vinyl phosphate, a critical intermediate in the industrial synthesis of the broad-spectrum carbapenem antibiotic, Meropenem. While the common name "this compound" is used, this document pertains specifically to the compound identified by CAS number 90776-59-3. This guide details its discovery and history within the context of Meropenem's development, its physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its established applications in pharmaceutical manufacturing.

Discovery and History

The discovery of this compound (CAS 90776-59-3) is intrinsically linked to the development of the carbapenem antibiotic, Meropenem. Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity.[1][2] The first of this class, thienamycin, was discovered in the late 1970s, leading to the development of more stable synthetic derivatives.[1]

Meropenem was developed to be stable to mammalian dehydropeptidases, a limitation of the earlier carbapenem, imipenem.[2][3] It was first approved for clinical use in Japan in 1995.[4] The industrial synthesis of Meropenem required the development of stable, high-purity intermediates. "this compound" emerged as a key precursor in this multi-step synthesis. Its role is to provide the core carbapenem structure onto which the side chain is subsequently attached.[5][6] The name "this compound" is a simplified, common name for a much more complex molecule, which is more accurately named (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate.[6][7][8][9][10][11]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the tables below. This data is essential for its identification, characterization, and handling in a laboratory and industrial setting.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 90776-59-3[1][5][6][12]
Molecular Formula C₂₉H₂₇N₂O₁₀P[1][5][6][7][12]
Molecular Weight 594.51 g/mol [5][6][7]
Appearance White to off-white solid/powder[1][4]
Melting Point 129-131 °C[4][5][8][]
Boiling Point (Predicted) 722.4 ± 60.0 °C[4][5][8]
Density (Predicted) 1.47 ± 0.1 g/cm³[4][5][8]
Solubility Slightly soluble in Chloroform and Methanol[4][8]
Storage Conditions -20°C Freezer, under inert atmosphere, sealed in dry conditions[1][4][6][8][]
Table 2: Spectroscopic Data
SpectroscopyDataSource(s)
¹H NMR (CDCl₃) δ: 1.24 (3H, d), 1.35 (3H, d), 2.38 (1H, d, J = 3.2 Hz), 3.35 (1H, dd), 3.52 (1H, m), 4.26 (1H, dd), 4.30 (1H, m), 5.24-5.41 (2H, ABq), 7.29 (10H, m), 7.58 and 8.18 (2H, d)[4][5]
Infrared (IR, KBr) νₘₐₓ cm⁻¹: 1780, 1745, 1605[4][5]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, compiled from various sources in the chemical literature and patents.

Synthesis of (4R,5S,6S)-3-(diphenoxy)phosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester

This procedure describes the phosphorylation of the enol form of a carbapenem precursor.

Materials:

  • 4-β-methylazabicyclohexyl ketone ester (Starting material)

  • Diphenyl chlorophosphate

  • Diisopropylethylamine (DIPEA)

  • Petroleum ether

  • 3.5% aqueous sodium dihydrogen phosphate

  • Water

  • Nitrogen gas

Equipment:

  • Reaction vessel equipped with a stirrer and cooling system

  • Ice bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • A solution of 4-β-methylazabicyclohexyl ketone ester is cooled in an ice bath to a temperature between -10 to -15 °C.[4][5][6]

  • Under a nitrogen atmosphere, diisopropylethylamine (1.1 equivalents) and diphenyl chlorophosphate (1.0 equivalent) are added sequentially to the cooled solution.[4][5][6]

  • The reaction mixture is stirred at the same temperature for approximately 5 hours.[4][5][6]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the complete disappearance of the starting material is observed.[4][5][6]

  • Upon completion, a large number of white crystals will precipitate from the reaction mixture.[4][5][6]

  • To the mixture, add petroleum ether and a 3.5% aqueous solution of sodium dihydrogen phosphate. The crystals are washed by stirring.[4][5][6]

  • The solid product is collected by filtration.[4][5][6]

  • The filter cake is washed sequentially with petroleum ether and water.[4][5][6]

  • The resulting solid is dried to yield the target product with a reported purity of approximately 98% and a yield of around 81%.[4][5][6]

Applications in Drug Development

The primary and sole significant application of this compound is as a crucial intermediate in the synthesis of Meropenem.[1][2][4][5][6][8][][14] Meropenem is a broad-spectrum antibacterial agent used for the treatment of severe infections.[1][2][3] The "this compound" intermediate provides the core bicyclic ring structure of the carbapenem. The phosphate group serves as a good leaving group for the subsequent nucleophilic substitution reaction where the thiol-containing side chain of Meropenem is introduced.[5] This synthetic strategy is a key part of the industrial production of Meropenem.

Visualizations

Synthetic Pathway of this compound

The following diagram illustrates the key step in the synthesis of this compound.

Synthesis_Pathway start 4-β-methylazabicyclohexyl ketone ester product This compound (Meropenem Intermediate) start->product Phosphorylation reagents Diphenyl chlorophosphate, Diisopropylethylamine

References

A Technical Guide to Vinylphosphonate-Modified Nucleotides: Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial investigations into "beta-methyl vinyl phosphate" as a precursor for nucleotide synthesis revealed a terminological ambiguity. The chemical compound commonly identified by this name (CAS 90776-59-3) is a complex intermediate in the synthesis of meropenem, an antibiotic, and not a simple phosphorylating agent for nucleosides. This guide, therefore, focuses on the closely related and highly relevant field of vinylphosphonate-modified nucleotides , which are critical in the development of therapeutic oligonucleotides.

Introduction: The Role of Vinylphosphonates in Nucleotide Analog Synthesis

In the realm of therapeutic nucleic acids, particularly small interfering RNAs (siRNAs), the stability and efficacy of the oligonucleotide are paramount. The native 5'-phosphate group of the guide strand is essential for its recognition and loading into the RNA-Induced Silencing Complex (RISC), the cellular machinery that mediates gene silencing. However, this phosphate group is susceptible to rapid enzymatic cleavage by phosphatases in vivo, leading to a loss of activity.

To overcome this limitation, researchers have developed metabolically stable phosphate mimics. Among the most successful are vinylphosphonates (VP) . The (E)-vinylphosphonate ((E)-VP) isomer, in particular, has emerged as a superior structural and functional mimic of the natural 5'-phosphate.[1][2][3] Its key advantages include:

  • Metabolic Stability: The carbon-phosphorus (C-P) bond in vinylphosphonates is resistant to enzymatic hydrolysis, preventing dephosphorylation and enhancing the in vivo persistence of the nucleotide analog.[4][5]

  • Structural Mimicry: The stereoelectronic properties of the (E)-VP group closely resemble those of the natural phosphate, allowing for efficient binding to the 5'-phosphate binding pocket of the Argonaute-2 (Ago2) protein, a key component of RISC.[3][6]

  • Enhanced Potency: By ensuring efficient RISC loading and metabolic stability, 5'-(E)-VP modification has been shown to significantly improve the in vitro and in vivo potency of siRNAs.[1][4][7]

This technical guide provides an in-depth overview of the synthesis of vinylphosphonate-modified nucleosides and their incorporation into oligonucleotides, supported by quantitative data, detailed experimental protocols, and workflow diagrams.

Synthesis of Vinylphosphonate-Modified Nucleoside Phosphoramidites

The key to incorporating vinylphosphonate moieties into oligonucleotides is the synthesis of the corresponding nucleoside phosphoramidite building blocks. A common and efficient strategy involves the use of pivaloyloxymethyl (POM) protecting groups for the vinylphosphonate.[1][8] This approach is compatible with standard solid-phase oligonucleotide synthesis and deprotection conditions.

The general synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_protection Step 1: Hydroxyl Protection cluster_oxidation Step 2: Oxidation cluster_olefination Step 3: Horner-Wadsworth-Emmons Olefination cluster_separation_phosphitylation Step 4 & 5: Isomer Separation & Phosphitylation A 5'-O-DMTr-Nucleoside B 3'-O-TBS-Protected Nucleoside A->B TBS-Cl, Imidazole C 5'-Aldehyde Nucleoside B->C Dess-Martin Periodinane D Isomeric Mixture of (E/Z)-Vinylphosphonates (POM-protected) C->D Tetrakis(POM) Methylenediphosphonate, NaH E (E)-Vinylphosphonate Nucleoside D->E Desilylation, Chromatography F (E)-VP-Nucleoside 3'-Phosphoramidite E->F Phosphitylating Agent

Caption: General workflow for the synthesis of (E)-vinylphosphonate nucleoside phosphoramidites.

Quantitative Data from Synthetic Procedures

The following tables summarize the reported yields for key steps in the synthesis of vinylphosphonate-modified nucleosides and their precursors.

Table 1: Synthesis of Vinyl Bromide Nucleosides [9][10]

NucleosideYield (%)
Uridine93
Adenosine77
Guanosine63
Cytidine30

Table 2: Hydrolysis of 2'-OAc Protecting Group [9][10]

NucleosideYield (%)
Uridine74-92
Adenosine74-92
Guanosine74-92
Cytidine74-92

Table 3: Synthesis of Vinylphosphonate-Linked Dinucleotides [9]

DinucleotideYield (%)
Various61-99

Table 4: Synthesis of 5'-Aldehyde Precursor (Compound 8) [11]

Starting MaterialProductYield (%)
Compound 6Compound 868

Table 5: Horner-Wadsworth-Emmons Olefination [11]

Starting MaterialProductCombined Yield (%)
Aldehyde 7Isomeric Mixture (E/Z)72

Table 6: Isomer Separation [1]

IsomerIsolated Yield (%)
(E)-Isomer55
(Z)-Isomer9

Experimental Protocols

This section provides a detailed methodology for the key experimental procedures cited in the literature for the synthesis of vinylphosphonate-modified nucleosides.

General Oligonucleotide Synthesis
  • Instrumentation: DNA/RNA synthesizer (e.g., MerMade 12).

  • Solid Support: UnyLinker support.

  • Phosphoramidites: 2'-modified (2'-OMe, 2'-F) phosphoramidites and vinylphosphonate-linked dimer phosphoramidites are prepared at a concentration of 0.1 M in anhydrous acetonitrile.

  • Coupling: The VP-modified phosphoramidites are introduced at the 5'-terminus of the solid-support-bound oligonucleotide using 0.25 M 5-(ethylthio)-1H-tetrazole in acetonitrile as the activator.

  • Deprotection: The solid support-bound oligonucleotide is deprotected using aqueous methylamine.[1][12]

Synthesis of 5'-Aldehyde Nucleoside (Compound 8)
  • Starting Material: 3'-O-TBS protected nucleoside (Compound 6, 32g, 72 mmol).

  • Reagent: Dess-Martin periodinane (42 g, 101 mmol).

  • Solvent: Dichloromethane.

  • Temperature: 0 °C.

  • Procedure: The 5'-hydroxyl group of the starting material is oxidized using Dess-Martin periodinane in dichloromethane at 0 °C to yield the corresponding 5'-aldehyde.[1]

Horner-Wadsworth-Emmons Olefination
  • Starting Material: 5'-Aldehyde nucleoside (e.g., Compound 7).

  • Reagents:

    • Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate (20).

    • Sodium hydride (NaH).

  • Procedure: A modified Horner-Wadsworth-Emmons olefination is performed to yield an isomeric mixture of (E)- and (Z)-vinylphosphonates.[11]

Isomer Separation and Phosphitylation
  • Deprotection: The isomeric mixture is treated with 1:1 formic acid and water to afford the desilylated mixture in quantitative yield.

  • Separation: The (E)- and (Z)-isomers are separated using flash column chromatography followed by RP-HPLC.

  • Phosphitylation: The isolated (E)-isomer is then phosphitylated using a standard phosphitylating agent to yield the final phosphoramidite monomer.[1]

Palladium-Catalyzed Cross-Coupling for Vinylphosphonate-Linked Dinucleotides
  • Substrates:

    • H-phosphonates (prepared from commercially available phosphoramidites using tetrazole).

    • Vinyl bromide nucleosides.

  • Catalyst and Reagents:

    • Pd(OAc)2 (0.2 eq.).

    • dppf (0.4 eq.).

    • Propylene oxide (20 eq.).

  • Solvent: THF.

  • Conditions: The reaction is carried out in a sealed vial at 70 °C for 6 hours.[9][10]

Signaling Pathways and Logical Relationships

The primary application of 5'-(E)-vinylphosphonate-modified nucleotides is in the context of RNA interference. The following diagram illustrates the logical relationship between the 5' modification and the enhancement of siRNA activity.

siRNA_Activity_Enhancement cluster_problem Challenge with Unmodified siRNA cluster_solution Solution with (E)-VP Modification A Unmodified siRNA (5'-Phosphate) B In Vivo Environment (Phosphatases) A->B C Dephosphorylated siRNA B->C D Reduced RISC Loading & Inactivity C->D E 5'-(E)-VP Modified siRNA F Resistance to Phosphatases E->F G Metabolically Stable siRNA F->G H Efficient RISC Loading (Ago2 Binding) G->H I Enhanced & Prolonged Gene Silencing H->I

Caption: Logical flow showing how 5'-(E)-VP modification enhances siRNA activity.

Conclusion

Vinylphosphonate-modified nucleotides, particularly those with a 5'-(E)-vinylphosphonate moiety, represent a significant advancement in the field of therapeutic oligonucleotides. By serving as a stable and effective mimic of the natural 5'-phosphate, this modification enhances the metabolic stability and biological activity of siRNAs. The synthetic routes, particularly those employing POM-protected phosphoramidites, offer a scalable and efficient means of producing these valuable research tools and therapeutic candidates. The data and protocols summarized in this guide provide a solid foundation for researchers and drug developers working to harness the potential of RNA interference.

References

Theoretical Studies on the Stability of Beta-Methyl Vinyl Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-methyl vinyl phosphate is an organophosphate molecule of interest due to its structural motifs present in various biologically active compounds and agrochemicals. Understanding its stability is crucial for predicting its environmental fate, designing stable formulations, and elucidating its mechanisms of action or toxicity. This technical guide provides a comprehensive overview of the theoretical approaches used to study the stability of this compound, with a focus on its decomposition and hydrolysis pathways. Due to a lack of specific published theoretical data for this compound, this document outlines the established computational methodologies and general mechanistic principles derived from studies on analogous vinyl phosphates and other organophosphorus compounds. It serves as a foundational resource for researchers aiming to conduct theoretical investigations into the stability of this and related molecules.

Introduction

Organophosphates are a broad class of compounds with diverse applications, ranging from pesticides and herbicides to flame retardants and pharmaceuticals. The vinyl phosphate moiety, characterized by a phosphate group attached to a double-bonded carbon, is a key structural feature that influences the reactivity and biological activity of these molecules. The stability of these compounds, particularly towards hydrolysis and thermal decomposition, is a critical parameter governing their efficacy, persistence, and potential environmental impact.

Theoretical and computational chemistry provide powerful tools to investigate the stability of molecules like this compound at an atomic level. Through quantum chemical calculations, it is possible to elucidate reaction mechanisms, identify transition states, and calculate thermodynamic and kinetic parameters that are often difficult to measure experimentally. This guide will delve into the theoretical frameworks and computational protocols applicable to the study of this compound stability.

Theoretical Mechanisms of Vinyl Phosphate Instability

The primary pathways for the degradation of vinyl phosphates, including this compound, are hydrolysis and thermal decomposition. Theoretical studies on analogous compounds have elucidated several potential mechanisms.

Hydrolysis Pathways

The hydrolysis of organophosphates can be catalyzed by acid or base and can proceed through different mechanistic routes. The specific pathway is influenced by factors such as the substituents on the phosphorus atom, the nature of the leaving group, and the reaction conditions.

  • Associative Mechanism (ANDN or SN2-like): This is a concerted, one-step mechanism where the nucleophile (e.g., a water molecule or hydroxide ion) attacks the phosphorus center at the same time as the leaving group departs. This pathway proceeds through a single pentavalent transition state. For alkaline hydrolysis of some organophosphates, this SN2-like mechanism is considered a primary pathway.[1]

  • Stepwise Mechanism with Pentavalent Intermediate: In this two-step mechanism, the nucleophile first adds to the phosphorus atom to form a stable or quasi-stable pentavalent intermediate. This intermediate then breaks down in a second step to release the leaving group. The orientation of the attacking nucleophile can influence whether the reaction proceeds through a one-step or two-step pathway.[1]

  • Acid-Catalyzed Hydrolysis (A-SE2 Mechanism): For vinyl phosphates specifically, acid-catalyzed hydrolysis can occur via an A-SE2 mechanism. This involves a rate-determining protonation of the carbon-carbon double bond, followed by the addition of water and subsequent cleavage of the P-O-C bond.

The following diagram illustrates a generalized workflow for a computational study on the hydrolysis of a vinyl phosphate.

G Computational Workflow for Vinyl Phosphate Hydrolysis Study cluster_start Initial Setup cluster_mechanisms Mechanism Elucidation cluster_analysis Data Analysis cluster_output Results start Define Reactants (Vinyl Phosphate + H2O/OH-) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt ts_search Transition State Search (e.g., QST2, Berny) geom_opt->ts_search irc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc freq Frequency Analysis irc->freq energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq->energy_calc thermo Thermochemical Analysis (Gibbs Free Energy, Enthalpy) energy_calc->thermo rate_const Rate Constant Calculation (Transition State Theory) thermo->rate_const pes Potential Energy Surface rate_const->pes mechanism Reaction Mechanism pes->mechanism G Unimolecular Decomposition Pathway Reactant Phosphate Ester TS Transition State Reactant->TS ΔG‡ Products Decomposition Products TS->Products

References

A Technical Guide to the Solubility of beta-Methyl Vinyl Phosphate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of the compound commonly referred to as beta-methyl vinyl phosphate (MAP). The document clarifies the chemical identity of the substance associated with CAS number 90776-59-3, presents its known solubility in organic solvents, outlines general experimental protocols for solubility determination, and illustrates the guiding principles of solubility.

Chemical Identity and Structure

There is a significant discrepancy in public data regarding the structure of "this compound." The compound registered under CAS number 90776-59-3 is a complex molecule that serves as an intermediate in the synthesis of the antibiotic Meropenem.[1][2][][4] Its formal IUPAC name is (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate.[]

  • Molecular Formula: C₂₉H₂₇N₂O₁₀P[1][]

  • Molecular Weight: 594.51 g/mol [1][]

  • Appearance: White to Off-White Solid[1][5]

  • Melting Point: 129-131°C[1][][5]

Some sources incorrectly associate this CAS number with a much simpler structure (C₄H₇O₄P).[6] This guide will focus on the verified, complex structure for which solubility data is available. Given its structure, which includes both polar groups (phosphate ester, hydroxyl, carbamate) and large non-polar moieties (diphenyl, nitrophenyl), its solubility is expected to vary significantly across different organic solvents.

Solubility Data

Quantitative solubility data for this specific compound is not widely published. However, qualitative assessments are available and provide initial guidance for solvent selection in synthesis, purification, and formulation. Organophosphate esters (OPEs) as a class are generally characterized as being insoluble in water but soluble in many organic solvents.[7]

The table below summarizes the currently available qualitative solubility data for this compound (CAS 90776-59-3).

SolventTemperatureSolubilityReference
ChloroformAmbientSlightly Soluble[1][5]
MethanolAmbientSlightly Soluble[1][5]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methodologies can be employed. These protocols are standard in chemical and pharmaceutical development for characterizing novel compounds.[8][9]

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent, which is crucial for initial screening.[10]

  • Preparation: Place approximately 25 mg of this compound into a small, clean, dry test tube.

  • Solvent Addition: Add the selected organic solvent (e.g., acetone, ethyl acetate, dichloromethane) dropwise, starting with 0.25 mL.

  • Mixing: After the initial solvent addition, agitate the mixture vigorously for 10-20 seconds using a vortex mixer or by flicking the test tube.

  • Observation: Visually inspect the solution against a contrasting background. The absence of any solid particles indicates that the compound is soluble. The presence of suspended particles suggests partial solubility or insolubility.

  • Incremental Addition: If the compound has not fully dissolved, continue to add 0.25 mL portions of the solvent, with vigorous mixing after each addition, up to a total volume of approximately 3 mL.

  • Classification:

    • Soluble: The compound dissolves completely.

    • Slightly Soluble: A noticeable amount of the compound dissolves, but some solid remains.

    • Insoluble: The compound does not appear to dissolve at all.

  • Record Keeping: Meticulously record the solvent used, the approximate amount of solute and solvent, the ambient temperature, and the observed solubility.

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a given solvent.[11]

  • System Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a flask with a secure stopper (e.g., a screw-cap Erlenmeyer flask). The presence of excess solid is critical to ensure that saturation is achieved.

  • Equilibration: Seal the flask and place it in a constant-temperature shaker bath. Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[11] The temperature must be precisely controlled and monitored throughout the experiment.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, the sample should be centrifuged or filtered using a syringe filter compatible with the solvent (e.g., PTFE).

  • Analysis: Carefully extract a known volume of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the working range of an analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[11]

  • Calculation: Calculate the original solubility using the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizations: Logical and Experimental Workflows

The following diagrams illustrate the core principle governing solubility and a general workflow for its experimental determination.

Caption: The "Like Dissolves Like" principle of solubility.

G start Start: Define Compound and Solvent qual_screen Perform Qualitative Screening (Protocol 3.1) start->qual_screen is_soluble Is Compound Soluble? qual_screen->is_soluble quant_exp Design Quantitative Experiment (Protocol 3.2) is_soluble->quant_exp  Yes stop_insoluble End: Report as 'Insoluble' is_soluble->stop_insoluble  No shake_flask Execute Shake-Flask Method quant_exp->shake_flask analysis Analyze Saturated Solution (e.g., HPLC) shake_flask->analysis calc Calculate Solubility (e.g., mg/mL) analysis->calc report Report Data calc->report

Caption: Experimental workflow for solubility determination.

References

Methodological & Application

Application Notes and Protocols for the Use of beta-Methyl vinyl phosphate in Phosphorylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation, a cornerstone of cellular signaling, is a reversible post-translational modification orchestrated by kinases and phosphatases. The study of these enzymes is paramount in understanding numerous physiological and pathological processes. While ATP is the universal phosphate donor in biological systems, synthetic phosphate analogs are invaluable tools for dissecting phosphorylation pathways and developing therapeutic agents.

This document provides detailed application notes on the potential uses of beta-Methyl vinyl phosphate (BMVP), also known as MAP, in phosphorylation studies. Although primarily documented as an intermediate in the synthesis of carbapenem antibiotics, the chemical nature of BMVP as a vinyl phosphonate suggests its utility as a stable phosphate mimic.[1] Vinyl phosphonates are characterized by a carbon-phosphorus bond, which confers resistance to enzymatic hydrolysis by phosphatases. This property makes them suitable for investigating phosphatase-resistant phosphorylation events and for developing enzyme inhibitors.

Herein, we propose two primary applications for BMVP in phosphorylation research: as a potential kinase inhibitor and as a tool to study phosphatase-resistant modifications. The following sections provide theoretical frameworks and detailed experimental protocols for these applications.

Application 1: this compound as a Kinase Inhibitor

The structural similarity of BMVP to natural phosphate-containing molecules suggests it could act as a competitive inhibitor for ATP or substrate binding sites on kinases. The presence of the β-methyl group may influence its binding affinity and specificity.

Data Presentation: Example Inhibitory Activity of BMVP

The inhibitory potential of BMVP would be quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of protein kinases. The data can be presented as follows:

Kinase TargetBMVP IC50 (µM)Staurosporine IC50 (nM) [Positive Control]
Kinase A15.25
Kinase B78.510
Kinase C>20020
Kinase D8.92

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a non-radioactive, fluorescence-based assay to determine the IC50 of BMVP against a specific protein kinase.[2][3] The assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • This compound (BMVP)

  • Protein kinase of interest

  • Peptide substrate for the kinase

  • ATP

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar fluorescence-based ADP detection kit)

  • White, opaque 384-well plates

  • Plate reader with fluorescence detection capabilities

  • DMSO (for compound dilution)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of BMVP in 100% DMSO.

    • Create a 10-point serial dilution of BMVP in DMSO (e.g., 4-fold dilutions).

    • Prepare a similar dilution series for staurosporine.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted BMVP, staurosporine, or DMSO (vehicle control) to the appropriate wells.

    • Prepare a 2X kinase solution in Kinase Assay Buffer and add 5 µL to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a fluorescent signal.

  • Data Analysis:

    • Measure the fluorescence intensity of each well using a plate reader.

    • Plot the fluorescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Signal Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Kinase_C Kinase C Kinase_B->Kinase_C phosphorylates Substrate Substrate Protein Kinase_C->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Gene Gene Expression TF->Gene BMVP BMVP (Inhibitor) BMVP->Kinase_C

A generic kinase signaling cascade and the potential inhibitory action of BMVP.

Application 2: Studying Phosphatase-Resistant Phosphorylation

The inherent stability of the vinyl phosphonate C-P bond to phosphatase-mediated hydrolysis makes BMVP a candidate for creating phosphatase-resistant phosphorylated substrates. This allows for the study of phosphorylation events in phosphatase-rich environments or for isolating the effects of kinases without the confounding variable of dephosphorylation.

Experimental Protocol: Phosphatase Resistance Assay

This protocol compares the stability of a substrate phosphorylated by a kinase in the presence of ATP with a hypothetical BMVP-modified substrate in the presence of a phosphatase.

Materials:

  • Kinase and its corresponding peptide substrate

  • This compound (BMVP)

  • A broad-spectrum phosphatase (e.g., calf intestinal alkaline phosphatase)

  • ATP, including [γ-³²P]ATP for radiometric detection

  • Kinase buffer

  • Phosphatase buffer

  • P81 phosphocellulose paper[4]

  • 0.5% Phosphoric acid[4]

  • Scintillation counter

Procedure:

  • Substrate Preparation:

    • Control Reaction: Phosphorylate the peptide substrate using the kinase and [γ-³²P]ATP in kinase buffer. Incubate for 60 minutes at 30°C. Purify the ³²P-labeled peptide.

    • BMVP-Modified Substrate: This step is hypothetical and would require a specific enzymatic or synthetic method to attach BMVP to the substrate, which is not established. For the purpose of this protocol, we assume such a modified substrate is available.

  • Phosphatase Treatment:

    • Divide the purified ³²P-labeled peptide into two tubes. To one, add phosphatase in phosphatase buffer. To the other, add only the buffer (no phosphatase control).

    • Similarly, treat the BMVP-modified substrate with and without phosphatase.

    • Incubate all samples at 37°C, taking aliquots at various time points (e.g., 0, 10, 30, 60 minutes).

  • Detection of Remaining Phosphorylation (Radiometric):

    • Spot 5 µL of each aliquot onto P81 phosphocellulose paper.[4]

    • Allow the spots to air dry.

    • Wash the P81 paper four times for 5 minutes each in chilled 0.5% phosphoric acid to remove free [γ-³²P]ATP.[4]

    • Wash once with acetone and let it air dry.

    • Quantify the remaining radioactivity on the paper using a scintillation counter.

  • Data Analysis:

    • Plot the remaining radioactivity (as a percentage of the 0-minute time point) against time for both the control and BMVP-modified substrates.

    • A stable radioactive signal over time in the phosphatase-treated, BMVP-modified sample would indicate resistance to dephosphorylation.

Experimental Workflow Diagrams

Kinase_Inhibition_Workflow prep Prepare serial dilutions of BMVP plate Add BMVP dilutions and 2X Kinase to 384-well plate prep->plate reagents Prepare 2X Kinase and 2X Substrate/ATP solutions reagents->plate start_reaction Initiate reaction with 2X Substrate/ATP reagents->start_reaction pre_incubate Pre-incubate for 15-30 min plate->pre_incubate pre_incubate->start_reaction incubate Incubate for 60 min at 30°C start_reaction->incubate stop_reaction Add ADP-Glo™ Reagent incubate->stop_reaction detect Add Kinase Detection Reagent and incubate stop_reaction->detect read Measure fluorescence detect->read analyze Analyze data and determine IC50 read->analyze

Workflow for the in vitro kinase inhibition assay.

Phosphatase_Resistance_Workflow sub_prep Prepare 32P-labeled substrate (Control) and BMVP-modified substrate phosphatase_treatment Treat substrates with and without phosphatase sub_prep->phosphatase_treatment time_course Incubate and collect aliquots at different time points phosphatase_treatment->time_course spotting Spot aliquots onto P81 paper time_course->spotting washing Wash P81 paper to remove free 32P spotting->washing counting Quantify remaining radioactivity washing->counting analysis Plot % remaining phosphorylation vs. time counting->analysis

Workflow for the phosphatase resistance assay.

Conclusion

While this compound is not a conventionally used tool in phosphorylation research, its chemical properties as a vinyl phosphonate present intriguing possibilities for its application as a kinase inhibitor or a stable phosphate mimic. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in exploring the utility of BMVP and related compounds in dissecting the complexities of cellular signaling. It is important to note that these applications are theoretical and would require empirical validation. The provided protocols are generalized and would need to be optimized for specific kinases, substrates, and experimental conditions.

References

Application Notes and Protocols for Beta-Methyl Vinyl Phosphate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-methyl vinyl phosphate (MAP) is a critical chemical intermediate, primarily recognized for its role in the synthesis of carbapenem antibiotics.[1][2] Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. The vinyl phosphate moiety in MAP serves as an excellent leaving group, facilitating the introduction of various side chains, which is a key step in the synthesis of diverse carbapenem derivatives like Meropenem, Ertapenem, Biapenem, and Doripenem.[3] This document provides detailed experimental protocols for the synthesis of a key this compound carbapenem intermediate and its subsequent reaction with nucleophiles.

Data Presentation

The following table summarizes key quantitative data for the synthesis of the p-nitrobenzyl (PNB) protected this compound carbapenem intermediate.

ParameterValueReference
Yield 81%[4]
Purity 98%[4]
Melting Point 125-126 °C[5]
Optical Rotation [α]D25 = +40~+44° (c = 0.5, methanol)[5]
Infrared (IR) (KBr, νmax, cm⁻¹) 1780, 1745, 1605[5]
¹H NMR (CDCl₃, δ, ppm) 1.24 (3H, d), 1.35 (3H, d), 2.38 (1H, d, J = 3.2 Hz), 3.35 (1H, dd), 3.52 (1H, m), 4.26 (1H, dd), 4.30 (1H, m), 5.24-5.41 (2H, ABq), 7.29 (10H, m), 7.58 and 8.18 (2H, d)[5]

Experimental Protocols

Protocol 1: Synthesis of p-Nitrobenzyl (4R,5S,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (A this compound Carbapenem Intermediate)

This protocol is based on the phosphonylation of a bicyclic ketone intermediate, a key step in the synthesis of many carbapenem antibiotics.[3][4]

Materials:

  • (4R,5S,6S)-4-Nitrobenzyl 6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptan-3-one-2-carboxylate

  • Diphenyl chlorophosphate (DPCP)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Petroleum ether

  • 3.5% aqueous sodium dihydrogen phosphate solution

  • Water (deionized)

  • Nitrogen gas (inert atmosphere)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ice bath

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the starting bicyclic ketone ester in anhydrous acetonitrile.

  • Cool the solution to between -10 °C and -15 °C using an ice-salt bath.

  • Slowly add diisopropylethylamine (1.1 equivalents) to the cooled solution via syringe.

  • In a separate, dry dropping funnel, prepare a solution of diphenyl chlorophosphate (1.0 equivalent) in anhydrous acetonitrile.

  • Add the diphenyl chlorophosphate solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below -10 °C.

  • Stir the reaction mixture at -10 °C to -15 °C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, add 300 mL of petroleum ether to the reaction mixture, followed by 300 mL of a 3.5% aqueous sodium dihydrogen phosphate solution, while stirring vigorously. This will cause the product to precipitate as a white solid.

  • Filter the precipitate using a Büchner funnel.

  • Wash the collected solid sequentially with 100 mL of petroleum ether and 500 mL of deionized water.

  • Dry the product under vacuum to obtain the this compound carbapenem intermediate.

Protocol 2: General Reaction of this compound Carbapenem Intermediate with Thiol Nucleophiles

The vinyl phosphate group is an excellent leaving group, allowing for the facile addition of nucleophiles, such as thiols, to introduce the C2 side chain of carbapenem antibiotics.[6]

Materials:

  • p-Nitrobenzyl (4R,5S,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

  • Desired thiol (e.g., 2-mercapto-N-methyl-1,3-thiazole for Meropenem synthesis)

  • A suitable base (e.g., diisopropylethylamine or potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the this compound carbapenem intermediate in the chosen anhydrous solvent.

  • In a separate flask, dissolve the thiol nucleophile (1.0-1.2 equivalents) in the same anhydrous solvent.

  • To the thiol solution, add the base (1.0-1.2 equivalents) and stir for 10-15 minutes at room temperature to form the thiolate.

  • Slowly add the thiolate solution to the solution of the carbapenem intermediate at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The reaction time can vary from a few hours to overnight depending on the specific thiol and reaction conditions.

  • Upon completion, the reaction mixture can be worked up by quenching with a suitable aqueous solution (e.g., ammonium chloride), followed by extraction with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield the final carbapenem product with the desired side chain.

Mandatory Visualizations

Synthesis of this compound Carbapenem Intermediate

G cluster_0 Reaction Setup cluster_1 Phosphonylation cluster_2 Work-up and Isolation Start Dissolve bicyclic ketone in anhydrous acetonitrile Cooling Cool to -15°C to -10°C Start->Cooling Base_Addition Add Diisopropylethylamine Cooling->Base_Addition DPCP_Addition Add Diphenyl Chlorophosphate solution dropwise Base_Addition->DPCP_Addition Reaction Stir for 5 hours at -15°C to -10°C DPCP_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Precipitation Add petroleum ether and aq. NaH2PO4 solution Monitoring->Precipitation Filtration Filter the precipitate Precipitation->Filtration Washing Wash with petroleum ether and water Filtration->Washing Drying Dry under vacuum Washing->Drying Product This compound Carbapenem Intermediate Drying->Product

Caption: Workflow for the synthesis of the this compound carbapenem intermediate.

Reaction with a Thiol Nucleophile

G cluster_0 Reactant Preparation cluster_1 Nucleophilic Substitution cluster_2 Product Isolation Carbapenem_Sol Dissolve Beta-Methyl Vinyl Phosphate Intermediate in anhydrous solvent Addition Add thiolate solution to carbapenem solution Carbapenem_Sol->Addition Thiolate_Prep Prepare thiolate solution: Thiol + Base in anhydrous solvent Thiolate_Prep->Addition Reaction Stir at room temperature Addition->Reaction Monitoring Monitor by TLC/HPLC Reaction->Monitoring Workup Aqueous work-up and extraction Monitoring->Workup Drying Dry and concentrate Workup->Drying Purification Purify by chromatography or recrystallization Drying->Purification Final_Product Final Carbapenem Product Purification->Final_Product

Caption: General workflow for the reaction of the intermediate with a thiol nucleophile.

References

Application Notes and Protocols for the Analytical Detection of beta-Methyl vinyl phosphate (MAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Methyl vinyl phosphate (MAP), a key intermediate in the synthesis of meropenem and other carbapenem antibiotics, is a critical component in pharmaceutical development. Accurate and sensitive detection and quantification of MAP are essential for process monitoring, quality control of raw materials, and stability studies. This document provides a comprehensive overview of analytical techniques applicable to the detection of MAP, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method. While specific validated methods for this compound are not widely published, this guide adapts established protocols for the closely related compound, meropenem, to provide a robust framework for method development and validation.

Analytical Techniques Overview

Several analytical techniques can be employed for the characterization and quantification of this compound. The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of pharmaceutical compounds in complex matrices due to its high sensitivity, selectivity, and specificity. It is the recommended technique for the analysis of MAP in biological and pharmaceutical samples.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC-UV can be used for the analysis of MAP, particularly for purity assessments and in-process control where high sensitivity is not the primary requirement.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are powerful tools for the structural elucidation and purity confirmation of MAP.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for the identification of functional groups present in the MAP molecule and for raw material identification.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis and differential scanning calorimetry can be used to assess the thermal stability of MAP.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of carbapenem antibiotics, such as meropenem. These values should be considered as a benchmark for the development and validation of an analytical method for this compound.

Table 1: LC-MS/MS Method Performance Characteristics for a Related Carbapenem

ParameterTypical ValueReference
Linearity Range0.05 - 50 µg/mL[1][2]
Correlation Coefficient (r²)> 0.995[2]
Lower Limit of Quantification (LLOQ)0.05 µg/mL[1]
Accuracy (% Recovery)91.7 - 100.6%[1]
Precision (%RSD)< 15%[2]

Table 2: Example of Inter- and Intra-Assay Precision and Accuracy for a Related Carbapenem

Concentration (µg/mL)Intra-Assay Precision (%RSD)Inter-Assay Precision (%RSD)Accuracy (%)
0.155.57.998.7
2.53.84.5100.6
402.73.891.7

Note: Data presented in Tables 1 and 2 are for meropenem and serve as a guideline for method development for this compound.[1][2]

Experimental Protocols

Protocol 1: Quantification of this compound in Pharmaceutical Formulations by LC-MS/MS (Method Development and Validation Guide)

This protocol provides a comprehensive approach to developing and validating a robust LC-MS/MS method for the quantification of this compound.

1. Materials and Reagents

  • This compound (MAP) reference standard

  • Internal Standard (IS): A stable isotope-labeled MAP or a structurally similar compound not present in the samples.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

2. Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Method Development

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended.

    • Precursor Ion ([M+H]⁺): The theoretical monoisotopic mass of MAP (C₂₉H₂₇N₂O₁₀P) is 594.14 g/mol .[2] Therefore, the protonated precursor ion ([M+H]⁺) to be monitored in Q1 would be approximately m/z 595.1. This must be confirmed by direct infusion of a MAP standard solution.

    • Product Ions: Product ion scans (MS/MS) of the precursor ion must be performed to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM). Potential fragmentation could occur at the phosphate ester bonds or the p-nitrobenzyl ester linkage. This step is critical and requires experimental determination.

    • MRM Transitions: Select at least two specific and intense MRM transitions for MAP and one for the IS.

    • Optimization: Optimize collision energy (CE) and other source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the selected MRM transitions.

  • Liquid Chromatography Parameters:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size) is a good starting point.[2]

    • Mobile Phase:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from potential impurities. An example gradient is as follows:

      • 0-1.0 min: 5% B

      • 1.0-4.0 min: 5% to 95% B

      • 4.0-5.0 min: 95% B

      • 5.1-6.0 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

4. Sample Preparation

  • Standard Solutions: Prepare a stock solution of MAP and the IS in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Extraction: For pharmaceutical formulations, dissolve the sample in a suitable solvent, followed by centrifugation or filtration to remove excipients. The extraction solvent should be compatible with the mobile phase.

5. Method Validation The analytical method must be validated according to ICH guidelines or other relevant regulatory requirements. The validation should include the following parameters:

  • Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: Analyze a series of at least five concentrations of the analyte to demonstrate a linear relationship between the detector response and the concentration.

  • Range: The range should be established based on the linearity and the intended application.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of the analyte (spiked samples).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze replicate samples of the same concentration on the same day and with the same instrument.

    • Intermediate Precision (Inter-assay precision): Analyze replicate samples on different days, with different analysts, and/or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing and Quantification cluster_validation Method Validation prep_sample Dissolve/Extract Sample add_is Add Internal Standard prep_sample->add_is prep_std Prepare Calibration Standards & QC Samples prep_std->add_is lc_separation Chromatographic Separation (Reversed-Phase C18) add_is->lc_separation Inject into LC-MS/MS ms_detection Mass Spectrometric Detection (ESI+, MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify MAP Concentration calibration_curve->quantification validation_check validation_check quantification->validation_check Method Validated? specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision loq LOD & LOQ robustness Robustness validation_check->specificity validation_check->linearity validation_check->accuracy validation_check->precision validation_check->loq validation_check->robustness

Caption: Experimental workflow for the development and validation of an LC-MS/MS method for this compound.

logical_relationship analyte This compound (MAP) method Analytical Method Selection analyte->method lcms LC-MS/MS (High Sensitivity & Specificity) method->lcms Quantitative Analysis hplc HPLC-UV (Purity & In-Process Control) method->hplc Routine Analysis nmr NMR (Structure & Purity) method->nmr Structural Confirmation application Application lcms->application hplc->application qc Quality Control application->qc rd Research & Development application->rd stability Stability Studies application->stability

Caption: Logical relationship between the analyte, analytical methods, and their applications.

References

Application Notes and Protocols: β-Methyl Vinyl Phosphate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinesterase Inhibition

The vinyl phosphate moiety of β-methyl vinyl phosphate suggests its potential as a cholinesterase inhibitor.[5] Organophosphates typically act as irreversible inhibitors of cholinesterases by phosphorylating a critical serine residue within the enzyme's active site.[4][6] This covalent modification inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine in cholinergic synapses.[4] This mechanism is the basis for the use of many organophosphates as pesticides and nerve agents.

Putative Mechanism of Acetylcholinesterase Inhibition

The proposed mechanism involves the nucleophilic attack of the serine hydroxyl group in the active site of acetylcholinesterase on the phosphorus atom of BMVP. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive.

G cluster_0 Acetylcholinesterase Active Site cluster_1 Inhibition Process AChE AChE-Ser-OH (Active Enzyme) Phosphorylated_AChE AChE-Ser-O-P(O)(OR)₂ (Inactive Enzyme) AChE->Phosphorylated_AChE Covalent Modification (Phosphorylation) BMVP β-Methyl vinyl phosphate BMVP->Phosphorylated_AChE

Caption: Proposed mechanism of acetylcholinesterase inhibition by β-methyl vinyl phosphate.

Data Presentation: Acetylcholinesterase Inhibition (Illustrative Data)

The inhibitory potential of β-methyl vinyl phosphate against acetylcholinesterase would be quantified by determining its half-maximal inhibitory concentration (IC50) and inhibition rate constants. The following table illustrates how such data would be presented.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Source of EnzymeAssay Method
β-Methyl vinyl phosphateAcetylcholinesterase[To Be Determined][To Be Determined]Human ErythrocytesEllman's Method
Chlorfenvinphos (Control)Acetylcholinesterase0.50.2Human ErythrocytesEllman's Method
Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is adapted from established methods for determining cholinesterase inhibition by organophosphates.

Materials:

  • β-Methyl vinyl phosphate (BMVP)

  • Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of BMVP in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a series of dilutions of BMVP in phosphate buffer.

    • Prepare a solution of AChE in phosphate buffer.

    • Prepare a solution of ATCI in deionized water.

    • Prepare a solution of DTNB in phosphate buffer.

  • Assay:

    • To each well of a 96-well microplate, add 20 µL of the BMVP dilution (or buffer for control).

    • Add 20 µL of the AChE solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for enzyme inhibition.

    • Initiate the enzymatic reaction by adding 20 µL of the ATCI solution to each well.

    • Immediately add 140 µL of the DTNB solution to each well.

    • Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of BMVP.

    • Determine the percentage of enzyme inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the BMVP concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fit.

G A Prepare Reagent Solutions (BMVP, AChE, ATCI, DTNB) B Add BMVP dilutions and AChE to 96-well plate A->B C Incubate at 37°C B->C D Initiate reaction with ATCI C->D E Add DTNB D->E F Measure Absorbance at 412 nm E->F G Calculate Reaction Rates and % Inhibition F->G H Determine IC50 Value G->H

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Pyridoxal Kinase Inhibition

Analogues of pyridoxal phosphate containing a 4-vinyl group have been shown to inhibit pyridoxal kinase.[7] However, the introduction of a β-methyl group to these vinyl analogues has been reported to reduce their inhibitory activity.[7] Therefore, while BMVP may exhibit some inhibitory effect on pyridoxal kinase, it is anticipated to be less potent than its non-methylated counterparts.

Data Presentation: Pyridoxal Kinase Inhibition (Illustrative Data)

The inhibitory effect of β-methyl vinyl phosphate on pyridoxal kinase would be characterized by its IC50 and Ki values. The following table provides an example of how this data could be presented.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Source of EnzymeAssay Method
β-Methyl vinyl phosphatePyridoxal Kinase[To Be Determined][To Be Determined]Recombinant HumanSpectrophotometric
4-Vinylpyridoxal (Control)Pyridoxal Kinase105Recombinant HumanSpectrophotometric
Experimental Protocol: Pyridoxal Kinase Inhibition Assay

This protocol is based on general methods for assaying pyridoxal kinase activity.

Materials:

  • β-Methyl vinyl phosphate (BMVP)

  • Recombinant pyridoxal kinase

  • Pyridoxal (PL)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 8.0)

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Phosphoenolpyruvate (PEP)

  • NADH

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of BMVP in a suitable solvent.

    • Prepare a series of dilutions of BMVP in Tris-HCl buffer.

    • Prepare solutions of all other reagents in Tris-HCl buffer.

  • Assay:

    • To each well of a 96-well UV-transparent microplate, add 20 µL of the BMVP dilution (or buffer for control).

    • Add 20 µL of the pyridoxal kinase solution.

    • Add 20 µL of a cocktail containing PL, ATP, MgCl₂, pyruvate kinase, lactate dehydrogenase, PEP, and NADH.

    • Incubate the plate at 37°C.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of BMVP.

    • Determine the percentage of enzyme inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the BMVP concentration to determine the IC50 value.

G cluster_0 Coupled Enzyme Reaction cluster_1 Inputs cluster_2 Outputs PLK Pyridoxal Kinase PLP Pyridoxal-5'-Phosphate PLK->PLP ADP ADP PLK->ADP PK Pyruvate Kinase Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase Lactate Lactate LDH->Lactate NAD NAD+ (No Absorbance at 340 nm) LDH->NAD PL Pyridoxal PL->PLK ATP ATP ATP->PLK PEP PEP PEP->PK NADH NADH (Absorbs at 340 nm) NADH->LDH ADP->PK Pyruvate->LDH BMVP_Inhibits BMVP Inhibition? BMVP_Inhibits->PLK

Caption: Signaling pathway for the coupled pyridoxal kinase assay.

Conclusion

β-Methyl vinyl phosphate presents an interesting, yet understudied, candidate for enzyme inhibition assays. Its organophosphate structure strongly suggests activity against cholinesterases, and it may also interact with other enzymes such as pyridoxal kinase. The protocols provided herein offer a robust framework for researchers to investigate these potential inhibitory activities, determine key quantitative parameters, and further elucidate the biochemical profile of this compound. Such studies will be valuable for drug development professionals and scientists exploring the broader applications of organophosphate chemistry.

References

Application Notes and Protocols: Beta-Methyl Vinyl Phosphate in Meropenem Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meropenem is a broad-spectrum carbapenem antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its synthesis is a complex multi-step process, in which the formation of a key intermediate, beta-methyl vinyl phosphate (MAP), is a critical step. This intermediate, systematically named (4R,5S,6S)-4-nitrobenzyl 3-(diphenoxyphosphoryloxy)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, provides the core bicyclic structure of meropenem and a reactive phosphate leaving group for the subsequent introduction of the side chain.[3] These notes provide detailed protocols for the synthesis of this pivotal intermediate and its conversion to meropenem, along with relevant chemical data and a summary of the antibiotic's mechanism of action.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound (MAP)
PropertyValue
CAS Number 90776-59-3
Molecular Formula C₂₉H₂₇N₂O₁₀P
Molecular Weight 594.51 g/mol
Appearance White to off-white solid
Melting Point 129-131 °C
Storage -20°C Freezer, Under Inert Atmosphere
Solubility Chloroform (Slightly), Methanol (Slightly)
Specific Rotation [α]D²⁵ +40 to +44° (c = 0.5, methanol)
¹H NMR (CDCl₃) δ (ppm) 1.24 (3H, d), 1.35 (3H, d), 2.38 (1H, d, J = 3.2 Hz), 3.35 (1H, dd), 3.52 (1H, m), 4.26 (1H, dd), 4.30 (1H, m), 5.24-5.41 (2H, ABq), 7.29 (10H, m), 7.58 and 8.18 (2H, d)
IR (KBr) νₘₐₓ (cm⁻¹) 1780, 1745, 1605

Data compiled from multiple sources.[4][5][6]

Table 2: Key Reagents for the Synthesis of this compound (MAP)
ReagentMolar Mass ( g/mol )Role
4-β-methylazabicyclohexyl ketone ester (Precursor X)-Starting material
Diisopropylethylamine (DIPEA)129.24Base
Diphenyl chlorophosphate268.65Phosphorylating agent

This table is based on a general synthetic procedure.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound (MAP)

This protocol is adapted from a general procedure for the synthesis of the p-nitrobenzyl (PNB) protected this compound intermediate.[4][5]

Materials:

  • 4-β-methylazabicyclohexyl ketone ester (Precursor X)

  • Diisopropylethylamine (DIPEA)

  • Diphenyl chlorophosphate

  • Petroleum ether

  • 3.5% aqueous sodium dihydrogen phosphate solution

  • Water

  • Nitrogen gas

  • Ice bath

  • Reaction vessel

  • Stirring apparatus

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Cool a solution of the 4-β-methylazabicyclohexyl ketone ester (Precursor X) in a suitable solvent to -10 to -15 °C in an ice-salt bath under a nitrogen atmosphere.

  • Sequentially add diisopropylethylamine (1.1 equivalents) and diphenyl chlorophosphate (1.0 equivalent).

  • Maintain the reaction mixture at -10 to -15 °C with constant stirring for 5 hours.

  • Monitor the reaction progress by TLC until the complete disappearance of the starting material (Precursor X) is observed.

  • Upon completion, add petroleum ether (e.g., 300 mL) and 3.5% aqueous sodium dihydrogen phosphate (e.g., 300 mL) to the reaction mixture to precipitate the product.

  • Stir the resulting slurry to wash the crystals.

  • Collect the white crystalline product by filtration.

  • Wash the filter cake sequentially with petroleum ether (e.g., 100 mL) and water (e.g., 500 mL).

  • Dry the product under vacuum to yield the target intermediate, PNB (4R,5S,6S)-3-(diphenoxy)phosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid ester (XI).

Expected Outcome:

  • Yield: Approximately 81%[4][5]

  • Purity: Approximately 98%[4][5]

Protocol 2: Synthesis of Meropenem from MAP Intermediate

This protocol outlines the subsequent steps to convert the MAP intermediate into meropenem.

Part A: Coupling Reaction

  • Suspend the this compound intermediate (MAP, 1.0 equivalent) in a mixture of ethyl acetate and N-methylpyrrolidone and cool to 0-5°C.[4]

  • Add the protected pyrrolidine side chain (e.g., (2S,4S)-2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate derivative, ~1.1 equivalents).[3]

  • Add a suitable base such as diisopropylethylamine (DIPA, ~1.3 equivalents) dropwise while maintaining the temperature at 0-5°C.[4]

  • Stir the reaction mixture until the coupling is complete, yielding the protected meropenem derivative.

Part B: Deprotection

  • The protected meropenem is deprotected via hydrogenolysis.[7]

  • A common method involves using 10% Palladium on carbon (Pd/C) as a catalyst in a biphasic solvent system of tetrahydrofuran (THF) and water, often with a buffer like 3-(N-morpholino)propanesulfonic acid.[4]

  • The reaction is carried out under a hydrogen atmosphere until the protecting groups (e.g., p-nitrobenzyl) are cleaved.[7]

Part C: Purification and Isolation

  • After deprotection, the catalyst is removed by filtration.

  • The aqueous layer containing meropenem is washed with an organic solvent like ethyl acetate to remove impurities.

  • Meropenem is then crystallized from the aqueous solution, often by the addition of a solvent like acetone.[4]

  • The crystalline product is collected by filtration, washed, and dried to yield meropenem trihydrate.

Visualizations

Diagram 1: Synthesis of this compound Intermediate

G cluster_0 Phosphorylation Reaction cluster_1 Work-up & Isolation precursor 4-β-methylazabicyclohexyl ketone ester (Precursor X) reagents Diphenyl chlorophosphate, Diisopropylethylamine (DIPEA) intermediate This compound (MAP) (Protected Carbapenem Core) precursor->intermediate  -10 to -15 °C, 5h  Nitrogen atmosphere precipitation Precipitation with Petroleum Ether & aq. NaH₂PO₄ intermediate->precipitation filtration Filtration precipitation->filtration washing Washing with Petroleum Ether & Water filtration->washing drying Drying washing->drying product Crystalline MAP (Yield: ~81%, Purity: ~98%) drying->product

Caption: Workflow for the synthesis of the this compound intermediate.

Diagram 2: Overall Synthesis of Meropenem

G map This compound (MAP Intermediate) coupling Coupling Reaction map->coupling side_chain Protected Pyrrolidine Side Chain side_chain->coupling protected_meropenem Protected Meropenem coupling->protected_meropenem deprotection Deprotection (Hydrogenolysis) protected_meropenem->deprotection crude_meropenem Crude Meropenem deprotection->crude_meropenem purification Crystallization & Purification crude_meropenem->purification meropenem Meropenem Trihydrate (Final Product) purification->meropenem

Caption: Logical workflow for the synthesis of meropenem from the MAP intermediate.

Diagram 3: Mechanism of Action of Meropenem

G cluster_0 Bacterial Cell meropenem Meropenem pbp Penicillin-Binding Proteins (PBPs) (e.g., PBP2, PBP3) meropenem->pbp Binds to & Inhibits cross_linking Transpeptidation (Cross-linking) pbp->cross_linking Catalyzes peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) peptidoglycan->cross_linking cell_wall Weakened Cell Wall cross_linking->cell_wall Inhibition leads to lysis Cell Lysis & Bacterial Death cell_wall->lysis

Caption: Signaling pathway illustrating the mechanism of action of meropenem.

Conclusion

The synthesis of the this compound intermediate is a well-defined and crucial stage in the overall production of meropenem. The protocols and data provided herein offer a comprehensive guide for researchers engaged in the synthesis of carbapenem antibiotics. Understanding the synthetic pathway and the mechanism of action is fundamental for the development of new antibacterial agents and for optimizing existing manufacturing processes. The stability of meropenem against many beta-lactamases makes it a powerful tool in treating severe bacterial infections.[8]

References

Application Notes and Protocols for NMR-Based Structural Analysis of β-Methyl Vinyl Phosphate (Meropenem Intermediate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the structural elucidation of organic molecules. In the context of pharmaceutical development, NMR provides critical information regarding the identity, purity, and structure of active pharmaceutical ingredients (APIs) and their intermediates. This document provides detailed application notes and protocols for the structural analysis of a key meropenem intermediate, commonly referred to as β-Methyl vinyl phosphate (MAP). It is important to note that the common name "β-Methyl vinyl phosphate" in commercial and research contexts refers to the complex molecule (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (CAS Number: 90776-59-3), a crucial intermediate in the synthesis of carbapenem antibiotics like meropenem.[1]

These guidelines are intended to assist researchers in obtaining and interpreting high-quality NMR data for this compound, ensuring accurate structural verification and quality control.

Molecular Structure and Numbering

The chemical structure of the meropenem intermediate is shown below. A systematic numbering convention is provided to facilitate the assignment of NMR signals.

Caption: Molecular Structure of the Meropenem Intermediate (CAS 90776-59-3).

Quantitative NMR Data

The following tables summarize the experimental ¹H NMR data and predicted ¹³C and ³¹P NMR chemical shifts for the meropenem intermediate. The predicted values are based on typical chemical shift ranges for the respective functional groups.

Table 1: ¹H NMR Data (CDCl₃) [2]

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsProposed Assignment
1.24d3HC11-H₃ or C13-H₃
1.35d3HC11-H₃ or C13-H₃
2.38d (J = 3.2 Hz)1HC8-H
3.35dd1HC9-H
3.52m1HC10-H
4.26dd1HC6-H
4.30m1HC12-H
5.24-5.41ABq2HC33-H₂
7.29m10HDiphenyl protons (C19-C24, C25-C30)
7.58 and 8.18d2Hp-Nitrobenzyl aromatic protons (C34-C39)

Table 2: Predicted ¹³C NMR Data

Functional GroupPredicted Chemical Shift (δ, ppm)
Methyl (C11, C13)15 - 25
Aliphatic CH, CH₂, CH₃20 - 60
C-O (C6, C10, C12, C33)60 - 80
C=C (C2, C3)110 - 150
Aromatic C (Diphenyl, p-Nitrobenzyl)120 - 150
C=O (Ester, C31)160 - 170
C=O (β-Lactam, C7)170 - 180

Table 3: Predicted ³¹P NMR Data

Functional GroupPredicted Chemical Shift (δ, ppm)
Diphenyl Phosphate-10 to -20

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR spectra are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and experimental objectives.

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the sample of the meropenem intermediate is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is sufficiently soluble. Chloroform-d (CDCl₃) is a common choice for this type of molecule. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetonitrile-d₃ (CD₃CN).

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C NMR).

  • Sample Filtration: To ensure a homogeneous solution and prevent shimming issues, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive samples or for specific experiments like NOE studies, it may be beneficial to degas the sample by bubbling an inert gas (e.g., argon) through the solution or by using freeze-pump-thaw cycles.

Protocol 2: 1D NMR Data Acquisition (¹H, ¹³C, ³¹P)
  • Instrument Setup: Tune and match the NMR probe for the desired nucleus (¹H, ¹³C, or ³¹P). Lock the field frequency using the deuterium signal from the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 5-6 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Set a spectral width of approximately 200-250 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

    • Relaxation Delay: A relaxation delay of 2 seconds is recommended.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, which may take from 30 minutes to several hours depending on the sample concentration.

  • ³¹P NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled single-pulse sequence.

    • Spectral Width: A spectral width of 100-200 ppm is generally sufficient for organophosphorus compounds.

    • Reference: Use an external standard of 85% H₃PO₄ for chemical shift referencing (δ = 0.00 ppm).

    • Number of Scans: Acquire several hundred scans to obtain a good spectrum.

Protocol 3: 2D NMR Data Acquisition for Structural Elucidation

For unambiguous assignment of the ¹H and ¹³C signals, a series of 2D NMR experiments are recommended.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations), allowing for the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). This is crucial for identifying connectivity across quaternary carbons and piecing together the molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, providing valuable information about the stereochemistry and three-dimensional structure of the molecule.

Data Processing and Interpretation

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain NMR spectra.

  • Phase Correction: Manually or automatically correct the phase of the spectra to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the internal standard (TMS) or external standard (H₃PO₄).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

  • Structural Assignment: Use the information from all 1D and 2D NMR spectra to systematically assign each signal to a specific nucleus in the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the structural analysis of the meropenem intermediate using NMR spectroscopy.

cluster_workflow NMR Structural Analysis Workflow A Sample Preparation (Dissolution, Filtration) B 1D NMR Acquisition (1H, 13C, 31P) A->B High-Purity Sample C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Initial Structural Information D Data Processing (FT, Phasing, Baseline Correction) C->D Raw Data (FID) E Spectral Analysis (Peak Picking, Integration) D->E Processed Spectra F Structural Elucidation (Signal Assignment) E->F NMR Parameters

Caption: General workflow for NMR-based structural elucidation.

Key NMR Correlations

This diagram illustrates the logical relationships between different NMR experiments and the structural information they provide.

cluster_correlations NMR Correlation Logic H1 1H NMR COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 13C NMR C13->HSQC Direct H-C Correlation C13->HMBC Long-Range H-C Correlation P31 31P NMR Structure Final Structure P31->Structure Phosphorus Environment COSY->Structure HSQC->Structure HMBC->Structure

Caption: Relationship between NMR experiments for structural analysis.

References

Application Notes and Protocols for beta-Methyl Vinyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of beta-Methyl vinyl phosphate (MAP). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Information

  • Chemical Name: this compound (MAP)

  • CAS Number: 90776-59-3

  • Appearance: White or off-white powder[1]

  • Hazards: Harmful if swallowed and may cause an allergic skin reaction[1][2].

Storage Procedures

Proper storage is essential to maintain the stability and purity of this compound.

Quantitative Storage Recommendations:

ParameterValueSource
Long-term Storage Temperature-20°C (Freezer)[1][3][]
Short-term Storage Temperature2-8°C[1][3]
AtmosphereUnder Inert Atmosphere[1][3][]
Conditions to AvoidMoisture, light, heat, incompatible materials (acids, acid chlorides, acid anhydrides, oxidizing agents)[1][5]

Protocol for Compound Storage:

  • Receiving: Upon receipt, immediately transfer the compound to the designated storage area.

  • Container: Ensure the compound is stored in a tightly sealed, suitable container.

  • Environment: Store in a cool, dry, and dark place[1].

  • Atmosphere: For long-term storage, blanketing with an inert gas such as argon or nitrogen is recommended to prevent degradation.

Handling Procedures

Strict adherence to the following handling procedures is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[5][6].

  • Hand Protection: Handle with chemical-impermeable gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[5][6].

  • Body Protection: Wear appropriate protective clothing[6].

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosol/dust formation, use a NIOSH (US) or CEN (EU) approved respirator[5].

Protocol for Safe Handling:

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood[6].

  • Avoid Formation of Dust and Aerosols: Take necessary precautions to prevent the formation of dust and aerosols during handling[5][6].

  • Preventing Ignition: Use non-sparking tools and prevent fire caused by electrostatic discharge[6].

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[1][6].

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations[6].

Emergency Procedures

In the event of an accidental release or exposure, follow these procedures immediately.

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[6].

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if skin irritation or rash occurs[6].

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor[6].

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[6].

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, gas, or dust. Ensure adequate ventilation. Evacuate personnel to safe areas[5][6].

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains[6].

  • Methods for Cleaning Up: Collect spillage with spark-proof tools and explosion-proof equipment. Keep in suitable, closed containers for disposal[6].

Visual Protocols

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Ensure Proper Ventilation (Fume Hood) A->B C Retrieve Compound from Storage B->C D Weigh/Measure Required Amount C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Dispose of Waste Properly F->G H Return Compound to Storage G->H I Remove and Dispose of PPE H->I G Emergency Response Decision Tree cluster_event Incident cluster_response Immediate Actions cluster_actions Specific Responses A Exposure or Spill Occurs B Assess the Situation (Is it safe to approach?) A->B C Evacuate Area if Necessary B->C D Alert Supervisor and Safety Officer B->D E Spill Containment B->E If Spill F Personal Exposure B->F If Exposure H Use Spill Kit for Cleanup E->H G Follow First Aid Procedures (Inhalation, Skin/Eye Contact, Ingestion) F->G I Seek Medical Attention G->I H->D

References

Application Notes and Protocols: The Synthesis of a Key Meropenem Intermediate, β-Methyl Vinyl Phosphate (MAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the synthesis of the compound commonly referred to as β-Methyl Vinyl Phosphate (MAP), bearing the CAS number 90776-59-3. It is critical to note that this designation refers to a complex and specific molecule, a key intermediate in the synthesis of the carbapenem antibiotic Meropenem, rather than a simple, general-purpose reagent for the synthesis of various phosphonate esters. The full chemical name for this intermediate is (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester[1][2][3][4][5]. This document outlines the established synthetic protocol for this important pharmaceutical building block.

Overview and Application

β-Methyl Vinyl Phosphate (MAP) is a vital intermediate in the pharmaceutical industry, specifically in the production of Meropenem, a broad-spectrum antibacterial agent[6][7]. Its synthesis involves the phosphorylation of a 4-β-methylazabicyclohexyl ketone ester derivative. The protocol described herein details a common laboratory-scale synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of β-Methyl Vinyl Phosphate (MAP).

ParameterValueReference
Starting Material (X) 4-β-methylazabicyclohexyl ketone ester[6][7]
Reagent Diphenyl chlorophosphate[6][7]
Base Diisopropylethylamine[6][7]
Reaction Temperature -10 to -15 °C[6][7]
Reaction Time 5 hours[6][7]
Product Yield 81%[6][7]
Product Purity 98%[6][7]
Melting Point 125-126 °C[7]

Experimental Protocol

This protocol is based on the general procedure found in the cited literature for the synthesis of the Meropenem intermediate 90776-59-3[6][7].

3.1. Materials

  • 4-β-methylazabicyclohexyl ketone ester (Starting Material X)

  • Diphenyl chlorophosphate

  • Diisopropylethylamine

  • Petroleum ether

  • 3.5% aqueous sodium dihydrogen phosphate

  • Water

  • Nitrogen gas supply

  • Ice bath

  • Standard laboratory glassware and stirring equipment

  • TLC setup for reaction monitoring

3.2. Procedure

  • In a suitable reaction vessel, prepare a solution of the 4-β-methylazabicyclohexyl ketone ester (X).

  • Cool the solution in an ice bath to a temperature of -10 to -15 °C.

  • While maintaining the temperature and under a nitrogen atmosphere, sequentially add diisopropylethylamine (1.1 equivalents) and diphenyl chlorophosphate (1.0 equivalents).

  • Continuously stir the reaction mixture at -10 to -15 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (X) is completely consumed (approximately 5 hours).

  • Upon completion, a significant amount of white precipitate will have formed.

  • To the reaction mixture, add petroleum ether (e.g., 300 mL) and 3.5% aqueous sodium dihydrogen phosphate (e.g., 300 mL).

  • Stir the mixture to wash the precipitated crystals.

  • Collect the solid product by filtration.

  • Wash the filter cake sequentially with petroleum ether (e.g., 100 mL) and water (e.g., 500 mL).

  • Dry the collected solid to obtain the final product, β-Methyl Vinyl Phosphate (MAP).

Visualizations

4.1. Synthetic Pathway

The following diagram illustrates the synthetic route for β-Methyl Vinyl Phosphate (MAP).

Synthesis_of_MAP Synthesis of β-Methyl Vinyl Phosphate (MAP) cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product start_material 4-β-methylazabicyclohexyl ketone ester (X) conditions Diisopropylethylamine -10 to -15 °C, 5h Nitrogen atmosphere start_material->conditions reagent Diphenyl chlorophosphate reagent->conditions product β-Methyl Vinyl Phosphate (MAP) (CAS: 90776-59-3) conditions->product Phosphorylation

Caption: Synthetic scheme for β-Methyl Vinyl Phosphate (MAP).

4.2. Experimental Workflow

The diagram below outlines the major steps in the experimental protocol for the synthesis and purification of β-Methyl Vinyl Phosphate (MAP).

Experimental_Workflow Experimental Workflow for MAP Synthesis prep Prepare & Cool Starting Material Solution reaction Add Reagents & React for 5h at -15°C prep->reaction workup Quench with Petroleum Ether & aq. NaH2PO4 reaction->workup filter Filter to Collect Crude Product workup->filter wash Wash with Petroleum Ether & Water filter->wash dry Dry the Final Product wash->dry final_product Pure MAP dry->final_product

References

Application Note: High-Purity Isolation of β-Methyl Vinyl Phosphate via Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust protocol for the purification of β-Methyl Vinyl Phosphate, a key intermediate in the synthesis of carbapenem antibiotics, using flash column chromatography. The described methodology is designed to efficiently remove common impurities, yielding a final product of high purity suitable for downstream applications in drug development and manufacturing.

Introduction

β-Methyl Vinyl Phosphate is a critical building block in the synthesis of various carbapenem antibiotics. The purity of this intermediate is paramount as it directly impacts the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). This protocol provides a detailed procedure for the purification of β-Methyl Vinyl Phosphate using both normal-phase and reversed-phase flash chromatography, offering flexibility based on the impurity profile of the crude material.

Chemical Properties of β-Methyl Vinyl Phosphate

A thorough understanding of the physicochemical properties of β-Methyl Vinyl Phosphate is essential for developing an effective purification strategy.

PropertyValueSource
AppearanceWhite to off-white solid[1][2]
Melting Point129-131 °C[1]
Boiling Point722.4 °C (Predicted)[1]
SolubilitySlightly soluble in chloroform and methanol; Sparingly soluble in water[1][2]
Storage-20°C or 2-8°C, sealed in a dry, inert atmosphere[1]

Experimental Protocols

Materials and Reagents
  • Crude β-Methyl Vinyl Phosphate

  • Silica Gel (230-400 mesh for flash chromatography)

  • C18 Reversed-Phase Silica Gel

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Deionized Water

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash Chromatography System (or manual setup)

  • Rotary Evaporator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Safety Precautions

β-Methyl Vinyl Phosphate is an organophosphate compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Normal-Phase Flash Chromatography

This protocol is suitable for the removal of less polar impurities.

1. TLC Analysis and Mobile Phase Selection:

  • Dissolve a small amount of the crude β-Methyl Vinyl Phosphate in a suitable solvent (e.g., dichloromethane or a mixture of dichloromethane and methanol).

  • Spot the solution on a silica gel TLC plate.

  • Develop the TLC plate using various solvent systems to find an eluent that provides good separation between the desired product and impurities. A good target Rf value for the product is between 0.2 and 0.4.

  • A starting point for the mobile phase can be a mixture of Dichloromethane and Methanol (e.g., 98:2 to 95:5 v/v).

2. Column Packing:

  • Select a flash chromatography column of an appropriate size based on the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% Dichloromethane).

  • Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the silica bed is well-compacted and level.

3. Sample Loading:

  • Dissolve the crude β-Methyl Vinyl Phosphate in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

  • Carefully load the solution onto the top of the silica gel bed.

  • Alternatively, for compounds with limited solubility, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with the selected mobile phase. A gradient elution is often most effective.

  • Start with a less polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding a more polar solvent (e.g., Methanol).

  • A suggested gradient could be from 0% to 5% Methanol in Dichloromethane over 20-30 column volumes.

  • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

5. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator at a controlled temperature (e.g., ≤ 30°C) to avoid degradation of the product.

  • Dry the resulting solid under high vacuum to remove residual solvent.

Expected Results:

ParameterExpected Outcome
Purity of isolated product>98% (as determined by HPLC)
Recovery70-90% (dependent on crude purity)
Typical Mobile Phase Gradient0-5% Methanol in Dichloromethane

Protocol 2: Reversed-Phase Flash Chromatography

This protocol is effective for separating polar impurities that are not well-resolved by normal-phase chromatography.

1. Mobile Phase Selection:

  • The typical mobile phase for reversed-phase chromatography consists of a mixture of water and an organic modifier like acetonitrile or methanol.

  • A common starting point is a gradient of acetonitrile in water.

2. Column Packing:

  • Use a pre-packed C18 flash column or pack a column with C18 silica gel using a slurry method with the initial mobile phase (e.g., 95:5 Water:Acetonitrile).

3. Sample Loading:

  • Dissolve the crude β-Methyl Vinyl Phosphate in a minimal amount of the initial mobile phase or a solvent in which it is soluble (e.g., a small amount of methanol or acetonitrile) and then dilute with water.

  • Load the solution onto the column.

4. Elution and Fraction Collection:

  • Begin elution with a high percentage of the aqueous phase (e.g., 95% Water / 5% Acetonitrile).

  • Gradually increase the concentration of the organic modifier. A suggested gradient could be from 5% to 50% Acetonitrile in Water over 20-30 column volumes.

  • Collect fractions as described in the normal-phase protocol.

5. Fraction Analysis and Work-up:

  • Analyze fractions by TLC or HPLC.

  • Combine the pure fractions.

  • Remove the organic solvent (acetonitrile/methanol) by rotary evaporation.

  • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the solid product.

Expected Results:

ParameterExpected Outcome
Purity of isolated product>98% (as determined by HPLC)
Recovery60-85% (dependent on crude purity)
Typical Mobile Phase Gradient5-50% Acetonitrile in Water

Visualization of Experimental Workflows

Purification_Workflow cluster_NP Normal-Phase Chromatography cluster_RP Reversed-Phase Chromatography NP_TLC TLC Analysis (DCM/MeOH) NP_Pack Pack Silica Gel Column NP_TLC->NP_Pack NP_Load Load Sample NP_Pack->NP_Load NP_Elute Gradient Elution (0-5% MeOH in DCM) NP_Load->NP_Elute NP_Analyze Analyze Fractions (TLC) NP_Elute->NP_Analyze NP_Combine Combine Pure Fractions NP_Analyze->NP_Combine NP_Evap Rotary Evaporation NP_Combine->NP_Evap NP_Product Pure Product NP_Evap->NP_Product RP_HPLC HPLC Method Dev. (ACN/Water) RP_Pack Pack C18 Column RP_HPLC->RP_Pack RP_Load Load Sample RP_Pack->RP_Load RP_Elute Gradient Elution (5-50% ACN in Water) RP_Load->RP_Elute RP_Analyze Analyze Fractions (HPLC/TLC) RP_Elute->RP_Analyze RP_Combine Combine Pure Fractions RP_Analyze->RP_Combine RP_Evap_Lyoph Evaporation & Lyophilization RP_Combine->RP_Evap_Lyoph RP_Product Pure Product RP_Evap_Lyoph->RP_Product Crude Crude β-Methyl Vinyl Phosphate Crude->NP_TLC Option 1 Crude->RP_HPLC Option 2

Caption: Workflow for the purification of β-Methyl Vinyl Phosphate.

Logical Relationship of Purification Steps

Logical_Steps start Start: Crude Product solubility_test Solubility & Stability Assessment start->solubility_test method_selection Select Chromatography Mode (Normal vs. Reversed-Phase) solubility_test->method_selection tlc_dev TLC Method Development method_selection->tlc_dev column_prep Column Preparation (Packing & Equilibration) tlc_dev->column_prep sample_prep Sample Preparation & Loading column_prep->sample_prep elution Elution & Fraction Collection sample_prep->elution analysis Fraction Analysis (TLC/HPLC) elution->analysis pooling Pooling of Pure Fractions analysis->pooling isolation Solvent Removal & Product Isolation pooling->isolation final_analysis Final Purity Analysis (HPLC) isolation->final_analysis end End: Pure Product final_analysis->end

Caption: Logical flow of the purification protocol.

Conclusion

The presented flash chromatography protocols provide effective methods for the purification of β-Methyl Vinyl Phosphate. The choice between normal-phase and reversed-phase chromatography will depend on the specific impurity profile of the crude starting material. By following these detailed procedures, researchers can obtain high-purity β-Methyl Vinyl Phosphate, a crucial requirement for the successful synthesis of carbapenem antibiotics and other pharmaceutical applications.

References

Application Notes and Protocols for Studying Kinase Mechanisms Using Vinyl Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to utilizing vinyl phosphonates, a class of phosphate bioisosteres, for the investigation of kinase mechanisms. While the initially specified compound, beta-Methyl vinyl phosphate, is primarily a synthetic intermediate for antibiotics, the broader class of vinyl phosphonates serves as a valuable tool for studying and inhibiting kinases. This document will focus on the use of (S)-FTY720 vinylphosphonate as a case study to illustrate the principles and methodologies applicable to other vinyl phosphonates in kinase research.

Vinyl phosphonates are stable analogs of phosphate esters where a carbon atom replaces the ester oxygen. This C-P bond is resistant to hydrolysis by phosphatases, making vinyl phosphonates excellent mimics of phosphorylated substrates or allosteric regulators in a cellular environment. Their use allows for the detailed study of kinase inhibition, the elucidation of signaling pathways, and the development of novel therapeutic agents.

Case Study: (S)-FTY720 Vinylphosphonate as an Allosteric Inhibitor of Sphingosine Kinase 1 (SK1)

Sphingosine Kinase 1 (SK1) is a key enzyme in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). S1P is a potent signaling molecule involved in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of SK1 activity is implicated in several diseases, including cancer and inflammatory disorders.

(S)-FTY720 vinylphosphonate, an analog of the immunosuppressive drug FTY720 (Fingolimod), has been identified as a potent allosteric inhibitor of SK1.[1] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that alters the enzyme's activity. The study of such inhibitors provides valuable insights into the regulatory mechanisms of kinases.

Signaling Pathway of SK1

The diagram below illustrates the central role of SK1 in the sphingolipid signaling pathway.

SK1_Pathway Sph Sphingosine SK1 Sphingosine Kinase 1 (SK1) Sph->SK1 ATP to ADP S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptors (S1PR1-5) S1P->S1PR SK1->S1P Proliferation Cell Proliferation & Survival S1PR->Proliferation Apoptosis Inhibition of Apoptosis S1PR->Apoptosis FTY720VP (S)-FTY720 Vinylphosphonate FTY720VP->SK1 Allosteric Inhibition

Sphingolipid signaling pathway involving SK1.

Quantitative Data: Inhibition of SK1 by Vinyl Phosphonates

The inhibitory effects of (S)-FTY720 vinylphosphonate and its analogs on SK1 have been quantified, providing valuable structure-activity relationship (SAR) insights.

CompoundConcentration (µM)% Inhibition of SK1 ActivityInhibition Constant (Ki)Notes
(S)-FTY720 vinylphosphonate50>80%Kiu = 14.5 ± 4.4 µM (uncompetitive with sphingosine) Kic = 10.0 ± 4.6 µM (competitive with ATP) Kiu = 65.0 ± 5.0 µM (uncompetitive with ATP)The S enantiomer is a significantly more potent inhibitor than the R enantiomer. The mixed inhibition kinetics with respect to ATP are indicative of allosteric binding.[1][2]
(R)-FTY720 vinylphosphonate50~40%Not reportedDemonstrates stereospecificity in the inhibition of SK1.[2]
FTY720 (Fingolimod)50~40%Not reportedThe parent compound is a less potent inhibitor of SK1 compared to its vinylphosphonate analog.[2]
DMS (N,N-Dimethylsphingosine)50~40%Not reportedA known SK1 inhibitor used as a positive control.[2]
SKi (SK1 inhibitor II)50~40%Not reportedA known SK1 inhibitor used as a positive control.[2]

Experimental Protocols

Protocol 1: Synthesis of (S)-FTY720 Vinylphosphonate

A detailed, step-by-step synthesis protocol is crucial for obtaining the vinyl phosphonate inhibitor for subsequent kinase assays. The following is a summarized procedure based on published methods.[1]

Experimental Workflow for Synthesis

Synthesis_Workflow start Starting Material: (R)-2-(4-octylphenethyl)oxirane step1 Horner-Wadsworth-Emmons olefination start->step1 step2 Epoxide opening with azide step1->step2 step3 Reduction of azide to amine step2->step3 step4 Demethylation step3->step4 end (S)-FTY720 Vinylphosphonate step4->end

Synthesis workflow for (S)-FTY720 vinylphosphonate.

Materials:

  • (R)-2-(4-octylphenethyl)oxirane

  • Tetramethyl methylenediphosphonate

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • Titanium isopropoxide (Ti(O-i-Pr)4)

  • Trimethylsilyl azide (TMSN3)

  • Toluene

  • Tin(II) chloride (SnCl2)

  • Methanol (MeOH)

  • Trimethylsilyl bromide (TMSBr)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Horner-Wadsworth-Emmons Olefination:

    • To a solution of tetramethyl methylenediphosphonate in anhydrous THF at 0 °C, add NaH portion-wise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of (R)-2-(4-octylphenethyl)oxirane in anhydrous THF.

    • Stir the reaction mixture for 1 hour at 0 °C.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the vinylphosphonate epoxide.

  • Regioselective Epoxide Opening:

    • In a flask under a nitrogen atmosphere, dissolve titanium isopropoxide and trimethylsilyl azide in anhydrous toluene.

    • Heat the mixture to reflux for at least 5 hours.

    • Add a solution of the vinylphosphonate epoxide from the previous step in anhydrous toluene.

    • Stir the mixture for 15 minutes at reflux, then cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Work up the reaction with diethyl ether and 10% hydrochloric acid.

    • Purify the product by flash column chromatography to obtain the azido alcohol.

  • Reduction of the Azide:

    • Dissolve the azido alcohol in 95% methanol.

    • Add tin(II) chloride and stir the reaction mixture at room temperature overnight.

    • Remove the solvent under reduced pressure and work up with diethyl ether and saturated aqueous sodium bicarbonate.

    • Purify the crude product to obtain the amino alcohol.

  • Demethylation to the Final Product:

    • Treat the amino alcohol with trimethylsilyl bromide.

    • Quench the reaction with 95% methanol to yield the final product, (S)-FTY720 vinylphosphonate.

    • Purify by flash column chromatography.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Sphingosine Kinase 1 (SK1) Inhibition Assay (Radiometric)

This protocol describes a radiometric assay to determine the inhibitory activity of vinyl phosphonates against SK1.[3]

Materials:

  • Purified recombinant human SK1

  • D-erythro-sphingosine (substrate)

  • [γ-³²P]ATP (radiolabeled co-substrate)

  • ATP

  • (S)-FTY720 vinylphosphonate or other test inhibitors

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.5 mM Triton X-100)

  • Stop solution (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., chloroform:methanol:HCl, 100:200:1 v/v/v)

  • TLC plates (silica gel)

  • TLC developing solvent (e.g., 1-butanol:acetic acid:water)

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of D-erythro-sphingosine.

    • Prepare serial dilutions of the vinyl phosphonate inhibitor in the appropriate solvent (e.g., DMSO).

    • Prepare the kinase reaction buffer.

    • Prepare the ATP solution containing a known concentration of unlabeled ATP and a tracer amount of [γ-³²P]ATP.

  • Kinase Reaction:

    • In a microcentrifuge tube, add the kinase reaction buffer.

    • Add the desired concentration of the vinyl phosphonate inhibitor or vehicle control (DMSO).

    • Add the purified SK1 enzyme and pre-incubate for 10 minutes at 37 °C.

    • Initiate the reaction by adding the D-erythro-sphingosine substrate and the [γ-³²P]ATP/ATP mixture.

    • Incubate the reaction at 37 °C for a specified time (e.g., 30 minutes). The reaction time should be within the linear range of product formation.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding the stop solution.

    • Add the organic solvent mixture to extract the lipids.

    • Vortex and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the radiolabeled sphingosine-1-phosphate (S1P).

  • TLC Separation and Quantification:

    • Spot the extracted organic phase onto a silica gel TLC plate.

    • Develop the TLC plate using the appropriate solvent system to separate S1P from unreacted sphingosine and ATP.

    • Visualize the radiolabeled spots by autoradiography.

    • Scrape the silica gel corresponding to the S1P spot into a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of SK1 activity remaining in the presence of the inhibitor compared to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

    • To determine the mechanism of inhibition and Ki values, perform the assay with varying concentrations of both the inhibitor and the substrate (sphingosine or ATP).

Conclusion

Vinyl phosphonates represent a versatile class of chemical probes for the study of kinase mechanisms. Their stability and ability to mimic the phosphate group make them invaluable tools for inhibiting kinase activity, elucidating regulatory mechanisms, and serving as lead compounds in drug discovery. The detailed protocols and data presented here for (S)-FTY720 vinylphosphonate and SK1 provide a solid foundation for researchers to design and execute their own investigations into the fascinating world of kinase signaling.

References

Troubleshooting & Optimization

beta-Methyl vinyl phosphate degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for beta-Methyl vinyl phosphate. This resource is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling, storage, and experimental use of this compound (CAS: 90776-59-3), a key intermediate in the synthesis of Meropenem.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

A1: this compound, systematically named (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, is a crucial intermediate in the synthesis of Meropenem, a broad-spectrum carbapenem antibiotic.

Q2: What are the main stability concerns for this compound?

A2: The primary stability concerns for this compound revolve around the hydrolysis of its two main functional groups: the β-lactam ring, characteristic of carbapenems, and the phosphate ester linkage. The β-lactam ring is highly susceptible to cleavage under both acidic and basic conditions, as well as at elevated temperatures.[1][2] The phosphate ester bond can also undergo hydrolysis, a reaction catalyzed by acidic or basic conditions.[3][4]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of carbapenems and phosphate esters, two principal degradation pathways are anticipated:

  • Hydrolysis of the β-Lactam Ring: This is a common degradation route for all β-lactam antibiotics.[5] The strained four-membered ring is susceptible to nucleophilic attack by water or hydroxide ions, leading to the opening of the ring and loss of biological activity in the final antibiotic product. This reaction is accelerated by changes in pH and temperature.

  • Hydrolysis of the Phosphate Ester Bond: The P-O-C bond of the phosphate ester can be cleaved through hydrolysis. This reaction can be catalyzed by acids or bases and is also influenced by temperature.[3][4] The stability of phosphate esters can vary significantly based on the molecular structure and the reaction conditions.

Q4: How should I store this compound to ensure its stability?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Exposure to moisture, high temperatures, and extreme pH conditions should be avoided. For long-term storage, keeping the compound in a tightly sealed container at or below -20°C is recommended.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective method for monitoring the stability of carbapenems and their intermediates.[6] Gas Chromatography (GC) coupled with various detectors can also be used for analyzing phosphate esters and their degradation products.[6]

Troubleshooting Guides

Issue 1: Unexpectedly low yield or purity of the final product (Meropenem) in a synthesis reaction using this compound.

  • Possible Cause: Degradation of the this compound starting material.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the intermediate was stored under the recommended cool, dry, and inert conditions.

    • Analyze the Intermediate: Use HPLC to check the purity of the this compound batch before use. Look for the appearance of degradation products.

    • Control Reaction Conditions: Pay close attention to the pH and temperature of your reaction. Avoid strongly acidic or basic conditions and prolonged exposure to high temperatures unless specified by the protocol.

    • Use Anhydrous Solvents: Ensure all solvents are thoroughly dried, as residual moisture can lead to hydrolysis of both the β-lactam ring and the phosphate ester.

Issue 2: Appearance of unknown peaks in the chromatogram during in-process control analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: If using mass spectrometry, analyze the mass-to-charge ratio of the unknown peaks to identify potential degradation products (e.g., hydrolyzed β-lactam ring or cleaved phosphate ester).

    • Perform Forced Degradation Studies: To confirm the identity of degradation products, subject a small sample of this compound to forced degradation conditions (e.g., mild acid, mild base, heat, oxidation).[7][8] Analyze the resulting mixture by HPLC and compare the retention times of the degradation products with the unknown peaks in your reaction mixture.

    • Optimize Reaction/Purification Conditions: If degradation is occurring during the reaction or workup, consider modifying the conditions to be milder (e.g., lower temperature, neutral pH).

Quantitative Data Summary

The following tables summarize general stability data for related compounds, which can provide insights into the potential behavior of this compound.

Table 1: General Influence of pH and Temperature on the Stability of Related Compounds

Compound ClasspHTemperatureEffect on Stability
CarbapenemsAcidic (<4)AmbientIncreased degradation
Neutral (6-8)AmbientGenerally more stable
Alkaline (>8)AmbientIncreased degradation[9]
AmbientElevatedIncreased degradation[9]
Phosphate EstersAcidicAmbientCatalyzes hydrolysis[10]
AlkalineAmbientCatalyzes hydrolysis[11]
AmbientElevatedIncreased degradation[12]

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of this compound by HPLC

This protocol provides a general guideline for a stability study. Specific parameters may need to be optimized for your particular instrumentation and experimental setup.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable, dry organic solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • Preparation of Study Samples:

    • Dilute the stock solution with the desired aqueous buffer (e.g., phosphate buffer at pH 5, 7, and 9) to a final concentration of 100 µg/mL.

    • Prepare separate samples for each condition to be tested (e.g., different pH values, temperatures).

  • Incubation:

    • Incubate the samples at the desired temperatures (e.g., room temperature, 40°C, 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Sample Analysis:

    • Immediately analyze the withdrawn aliquots by reverse-phase HPLC.

    • Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid) is often a good starting point.

    • Column: A C18 column is commonly used.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 298 nm for the carbapenem core) or mass spectrometry for more detailed analysis.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Inferred Degradation Pathways of this compound cluster_main cluster_degradation cluster_conditions A This compound B Hydrolyzed beta-Lactam Ring Product A->B C Hydrolyzed Phosphate Ester Product A->C D Acidic/Basic pH D->B D->C E Elevated Temperature E->B E->C F Moisture F->B F->C

Caption: Inferred degradation pathways for this compound.

General Workflow for Stability Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution B Prepare Study Samples in Buffers A->B C Incubate at Defined Conditions (pH, Temperature) B->C D Withdraw Aliquots at Time Points C->D E HPLC Analysis D->E F Data Processing and Kinetic Analysis E->F

Caption: General experimental workflow for stability testing.

References

Technical Support Center: beta-Methyl vinyl phosphate (MAP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of beta-Methyl vinyl phosphate (MAP), a key intermediate in the production of carbapenem antibiotics like Meropenem. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of this compound (MAP)?

A1: this compound (MAP) is the common name for the compound scientifically known as (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester. Its CAS Number is 90776-59-3. It serves as a crucial intermediate in the synthesis of Meropenem and other carbapenem antibiotics.[1][2][3][4][5][6]

Q2: What is the general synthetic route for this compound (MAP)?

A2: The synthesis of MAP typically involves the phosphorylation of a protected carbapenem precursor, specifically p-nitrobenzyl (4R,5S,6S)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, using diphenyl chlorophosphate in the presence of a suitable base.

Troubleshooting Guide

Issue 1: Low Yield of this compound (MAP)

Possible Cause 1: Competing Side Reactions.

A significant side-reaction that can reduce the yield of the desired vinyl phosphate is the Michaelis-Arbuzov rearrangement. This reaction produces a β-keto phosphonate impurity instead of the target enol phosphate.

Troubleshooting:

  • Reaction Temperature: Maintain a low reaction temperature, typically between -20°C and 0°C, to favor the kinetic Perkow reaction (formation of the vinyl phosphate) over the thermodynamically favored Michaelis-Arbuzov rearrangement.

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), is often used to facilitate the desired phosphorylation without promoting side reactions.

  • Order of Addition: Slowly add the diphenyl chlorophosphate to the solution of the carbapenem precursor and the base to maintain a low concentration of the phosphorylating agent, which can help minimize side reactions.

Possible Cause 2: Incomplete Reaction.

Troubleshooting:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to determine the point of completion.

  • Reagent Quality: Use high-purity starting materials and reagents. Impurities in the carbapenem precursor, diphenyl chlorophosphate, or solvent can interfere with the reaction. Diphenyl chlorophosphate is moisture-sensitive and can hydrolyze, so it should be handled under anhydrous conditions.

Issue 2: Presence of Impurities in the Final Product

Q3: What are the common impurities found in the synthesis of this compound (MAP)?

A3: Several impurities can be present in the crude product of MAP synthesis. These can arise from side reactions, unreacted starting materials, or degradation.

Impurity NameStructure/DescriptionOrigin
Unreacted Starting Materialp-Nitrobenzyl (4R,5S,6S)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylateIncomplete reaction
Michaelis-Arbuzov Byproductβ-keto phosphonate isomer of MAPCompeting rearrangement reaction
Diphenyl Phosphate(PhO)₂P(O)OHHydrolysis of diphenyl chlorophosphate
EpimersStereoisomers of MAP at various chiral centersBase-catalyzed epimerization

Troubleshooting and Purification:

  • Michaelis-Arbuzov Byproduct: As this is a common process-related impurity, its formation should be minimized by controlling reaction conditions (see Issue 1). Chromatographic purification may be necessary to separate it from the desired product.

  • Unreacted Starting Material: Can be removed through crystallization or chromatography.

  • Diphenyl Phosphate: This impurity can be removed by an aqueous wash of the organic reaction mixture during workup.

  • Epimers: The stereochemical integrity of the carbapenem core is crucial. The use of a non-nucleophilic base and controlled temperature can minimize epimerization. Chiral HPLC may be required for the analysis of stereoisomeric purity.

Experimental Protocols

General Synthesis of this compound (MAP):

  • Dissolve the carbapenem precursor, p-nitrobenzyl (4R,5S,6S)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired reaction temperature (e.g., -20°C).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

  • Slowly add a solution of diphenyl chlorophosphate in the same anhydrous solvent to the reaction mixture while maintaining the low temperature.

  • Stir the reaction mixture at the low temperature until the reaction is complete, as monitored by TLC or HPLC.

  • Upon completion, the reaction is typically quenched with water or a buffered aqueous solution.

  • The organic layer is separated, washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

Purification:

The crude MAP is often purified by crystallization from a suitable solvent system, such as ethyl acetate/heptane or dichloromethane/ether, or by column chromatography on silica gel.

Analytical Method for Purity Assessment (Example HPLC Method):

While specific methods for MAP are proprietary, a general approach based on methods for related compounds can be adapted:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the product and potential impurities have significant absorbance (e.g., 220 nm or 254 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of MAP check_side_reactions Investigate Side Reactions start->check_side_reactions check_incomplete_reaction Check for Incomplete Reaction start->check_incomplete_reaction ma_rearrangement Michaelis-Arbuzov Rearrangement? check_side_reactions->ma_rearrangement monitor_reaction Monitor Reaction Progress (TLC/HPLC) check_incomplete_reaction->monitor_reaction check_reagents Verify Reagent Quality (Anhydrous Conditions) check_incomplete_reaction->check_reagents optimize_temp Lower Reaction Temperature (-20°C to 0°C) ma_rearrangement->optimize_temp Yes optimize_base Use Non-nucleophilic Base (e.g., DIPEA) ma_rearrangement->optimize_base Yes optimize_addition Slow Addition of Diphenyl Chlorophosphate ma_rearrangement->optimize_addition Yes solution Improved Yield optimize_temp->solution optimize_base->solution optimize_addition->solution monitor_reaction->solution check_reagents->solution

Caption: Troubleshooting workflow for addressing low yields in MAP synthesis.

Impurity Formation Pathways

impurity_formation cluster_reactants Reactants & Reagents cluster_products Products & Impurities start_material Carbapenem Precursor product Desired Product: This compound (MAP) start_material->product Perkow Reaction (Desired Pathway) impurity1 Michaelis-Arbuzov Byproduct (β-keto phosphonate) start_material->impurity1 Michaelis-Arbuzov Rearrangement impurity2 Unreacted Starting Material start_material->impurity2 Incomplete Reaction impurity4 Epimers start_material->impurity4 Base-catalyzed epimerization reagent Diphenyl Chlorophosphate impurity3 Diphenyl Phosphate reagent->impurity3 Hydrolysis base Base (e.g., DIPEA) base->impurity4 water Water (moisture) water->impurity3

Caption: Potential pathways for the formation of common impurities during MAP synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for beta-Methyl vinyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of beta-Methyl vinyl phosphate (MAP). The content is designed to directly address specific issues that may be encountered during experimentation, with a focus on optimizing reaction conditions to favor the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound (MAP)?

A1: The most common and direct route for the synthesis of this compound is the Perkow reaction. This reaction involves the treatment of an α-haloketone, specifically chloroacetone, with a trialkyl phosphite, such as trimethyl phosphite. The reaction yields the desired vinyl phosphate and an alkyl halide as a byproduct.

Q2: What is the main competing side reaction in the synthesis of MAP, and what are its implications?

A2: The primary competing side reaction is the Michaelis-Arbuzov reaction, which produces a beta-keto phosphonate instead of the desired this compound.[1] The formation of this byproduct complicates the purification process and reduces the overall yield of the target compound. Optimizing the reaction conditions to favor the Perkow pathway is therefore critical for a successful synthesis.

Q3: How do reaction conditions influence the competition between the Perkow and Michaelis-Arbuzov reactions?

A3: The balance between the Perkow and Michaelis-Arbuzov pathways is significantly influenced by several factors:

  • Temperature: Higher temperatures tend to favor the Michaelis-Arbuzov reaction.[2] Therefore, conducting the reaction at lower temperatures is generally recommended to maximize the yield of the Perkow product.

  • Solvent Polarity: The Perkow reaction is kinetically favored in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2).[3][4]

  • Reactant Structure: The structure of the halo-ketone and the phosphite can also influence the reaction outcome. More sterically hindered ketones and the presence of electron-withdrawing groups on the alpha-carbon can favor the Perkow pathway.[1]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry place, ideally in a freezer at -20°C, under an inert atmosphere to prevent degradation.[5][6]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to no product formation 1. Inactive or impure reagents. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Ensure the purity of trimethyl phosphite and chloroacetone. Freshly distill reagents if necessary. 2. While low temperatures are generally favored, if no reaction is observed, consider a modest increase in temperature (e.g., from -15°C to 0°C or room temperature) and monitor the reaction closely by TLC or GC. 3. Extend the reaction time and monitor its progress.
Low yield of this compound 1. Competing Michaelis-Arbuzov reaction is dominant. 2. Product loss during workup and purification.1. Lower the reaction temperature. Use a polar aprotic solvent like THF or CH2Cl2.[3][4] 2. Optimize the purification process. Given that this compound is a relatively polar molecule, consider extraction with a suitable organic solvent followed by column chromatography or vacuum distillation.
Presence of significant beta-keto phosphonate impurity The reaction conditions are favoring the Michaelis-Arbuzov pathway.1. Decrease the reaction temperature. 2. Switch to a more polar aprotic solvent. 3. Consider using a bulkier phosphite ester, if compatible with the desired product, as steric hindrance can favor the Perkow reaction.
Reaction is difficult to control (exothermic) The addition of the phosphite to the haloketone can be highly exothermic.1. Add the trimethyl phosphite dropwise to the solution of chloroacetone at a controlled low temperature. 2. Ensure efficient stirring and cooling of the reaction vessel.
Difficulty in purifying the final product The product may be co-eluting with byproducts or starting materials.1. Utilize a different solvent system for column chromatography. 2. If distillation is used, ensure a high-quality vacuum to avoid product decomposition at high temperatures.

Data Presentation: Optimizing Reaction Parameters

Table 1: Effect of Temperature on Product Distribution

Temperature (°C)Expected Yield of MAP (%)Expected Perkow:Arbuzov Ratio
-15 to 0HighHigh (Favorable for Perkow)
25 (Room Temp)ModerateModerate
50LowLow (Favorable for Michaelis-Arbuzov)

Table 2: Effect of Solvent on Product Distribution

SolventPolarityExpected Yield of MAP (%)Expected Perkow:Arbuzov Ratio
Tetrahydrofuran (THF)Polar AproticHighHigh
Dichloromethane (CH2Cl2)Polar AproticHighHigh
BenzeneNonpolarModerateModerate to Low
Diethyl EtherSlightly PolarModerateModerate

Experimental Protocols

Key Experiment: Synthesis of this compound via the Perkow Reaction

This protocol is a representative procedure based on the general principles of the Perkow reaction and findings from computational studies.[3][4]

Materials:

  • Trimethyl phosphite

  • Chloroacetone

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating/cooling bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a condenser under an inert atmosphere.

  • In the flask, dissolve chloroacetone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -15°C to -10°C using a suitable cooling bath.

  • Add trimethyl phosphite (1.1 equivalents) to the dropping funnel.

  • Add the trimethyl phosphite dropwise to the stirred chloroacetone solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed -5°C.

  • After the addition is complete, allow the reaction mixture to stir at -10°C for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the pure this compound.

Visualizations

Logical Relationship: Factors Influencing the Perkow vs. Michaelis-Arbuzov Reaction

G Decision Pathway: Perkow vs. Michaelis-Arbuzov Start Reaction of Trimethyl Phosphite + Chloroacetone Conditions Reaction Conditions Start->Conditions Perkow Perkow Reaction (Favored) Conditions->Perkow Low Temperature, Polar Aprotic Solvent Arbuzov Michaelis-Arbuzov Reaction (Side Reaction) Conditions->Arbuzov High Temperature MAP This compound (Desired Product) Perkow->MAP Byproduct beta-Keto phosphonate (Byproduct) Arbuzov->Byproduct

Caption: Factors influencing the outcome of the reaction between trimethyl phosphite and chloroacetone.

Experimental Workflow: Synthesis and Purification of this compound

G Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Chloroacetone in Anhydrous THF B 2. Cool to -15°C A->B C 3. Add Trimethyl Phosphite Dropwise B->C D 4. Stir at -10°C C->D E 5. Monitor by TLC/GC D->E F 6. Warm to RT E->F G 7. Solvent Evaporation F->G H 8. Purification (Distillation or Chromatography) G->H I 9. Isolated Product: This compound H->I

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Technical Support Center: beta-Methyl vinyl phosphate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-Methyl vinyl phosphate (MAP). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (MAP) is an organophosphate compound.[1] It is utilized as a reagent in organic synthesis and serves as an intermediate in the production of meropenem, a broad-spectrum antibacterial agent.[2][] It also sees use as a pesticide in agricultural applications.[1]

Q2: What are the key physical and chemical properties of this compound?

This compound is a colorless liquid with a faint odor.[1] It is sparingly soluble in water.[1] Key properties are summarized in the table below.

Q3: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a freezer at -20°C under an inert atmosphere.[2][]

Q4: What are the primary safety hazards associated with this compound?

This compound is harmful if swallowed and may cause an allergic skin reaction.[1] It can also cause irritation to the eyes and skin.[1] In case of exposure, it is crucial to follow the first aid measures outlined in the material safety data sheet (MSDS).[4][5] As an organophosphate, it has the potential to inhibit acetylcholinesterase, which can lead to a range of toxic effects.[6][7]

Troubleshooting Guide

Low or No Product Yield

Q5: I am getting a low yield or no desired product in my reaction involving this compound. What are the possible causes and solutions?

Low product yield can stem from several factors related to reagent quality, reaction conditions, and experimental setup.

  • Reagent Purity and Stability:

    • Problem: this compound can degrade over time, especially if not stored properly. Impurities in other reactants or solvents can also interfere with the reaction.

    • Solution: Ensure your this compound is of high purity and has been stored correctly at -20°C under an inert atmosphere.[2][] Use freshly opened or purified solvents and reagents.

  • Reaction Conditions:

    • Problem: Suboptimal temperature, reaction time, or catalyst concentration can lead to poor yields.

    • Solution: Systematically optimize reaction conditions. Perform small-scale trial reactions to screen different temperatures, reaction times, and catalyst loadings.

  • Moisture and Air Sensitivity:

    • Problem: Organophosphate compounds can be sensitive to moisture and atmospheric oxygen.

    • Solution: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Formation of Impurities and Side Products

Q6: My reaction is producing significant amounts of impurities. How can I minimize side product formation?

The formation of impurities is a common challenge in organic synthesis. The following steps can help improve the purity of your product.

  • Control of Stoichiometry:

    • Problem: An incorrect ratio of reactants can lead to the formation of side products.

    • Solution: Carefully control the stoichiometry of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion and minimize side reactions.

  • Temperature Control:

    • Problem: Higher reaction temperatures can sometimes lead to decomposition of reactants or products, or promote side reactions.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider stepwise addition of reagents to control the reaction exotherm.

  • Purification Method:

    • Problem: The chosen purification method may not be effective at separating the desired product from impurities.

    • Solution: Explore alternative purification techniques. If using column chromatography, try different solvent systems or stationary phases. Distillation, recrystallization, or preparative HPLC may also be viable options.

Product Instability and Decomposition

Q7: My purified this compound product appears to be degrading. How can I improve its stability?

Product instability can be a significant issue, particularly with reactive organophosphates.

  • Storage Conditions:

    • Problem: Exposure to light, heat, or air can cause decomposition.

    • Solution: Store the purified product under the recommended conditions: -20°C in a tightly sealed container under an inert atmosphere.[2][] Protect from light by using an amber vial or wrapping the container in foil.

  • Residual Impurities:

    • Problem: Trace amounts of acidic or basic impurities from the reaction or workup can catalyze decomposition.

    • Solution: Ensure the final product is free from any residual acids, bases, or metal catalysts. A final wash with a neutral aqueous solution or re-purification may be necessary.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 90776-59-3[1]
Molecular Formula C4H7O4P[1]
Appearance Colorless liquid[1]
Odor Faint[1]
Solubility in Water Sparingly soluble[1]
Storage Temperature -20°C[2][]
Storage Atmosphere Inert Atmosphere[2][]

Experimental Protocols

General Protocol for a Reaction Using this compound as a Reagent

This protocol provides a general workflow for a reaction involving this compound. Specific quantities and conditions should be optimized for each particular reaction.

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of dry nitrogen or argon.

  • Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere. Use septa and needles for reagent addition.

  • Reagent Preparation: Dissolve the substrate and any catalysts in an appropriate anhydrous solvent.

  • Reagent Addition: Add this compound dropwise to the reaction mixture at the desired temperature. Maintain temperature control using an ice bath or oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Workup: Once the reaction is complete, quench the reaction by adding an appropriate quenching agent. Extract the product with a suitable organic solvent. Wash the organic layer with brine and dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.

  • Characterization and Storage: Characterize the purified product using analytical techniques such as NMR, IR, and mass spectrometry. Store the final product under the recommended conditions.

Visualizations

experimental_workflow prep Preparation (Dry Glassware, Inert Atmosphere) reaction Reaction (Reagent Addition, Temp Control) prep->reaction monitoring Monitoring (TLC, GC-MS, NMR) reaction->monitoring workup Workup (Quenching, Extraction, Drying) monitoring->workup Reaction Complete purification Purification (Chromatography, Distillation) workup->purification final_product Final Product (Characterization, Storage) purification->final_product

Caption: A generalized experimental workflow for reactions involving this compound.

troubleshooting_logic start Experimental Issue low_yield Low Yield start->low_yield impurities Impurities start->impurities instability Instability start->instability check_reagents Check Reagent Quality (Purity, Storage) low_yield->check_reagents optimize_conditions Optimize Conditions (Temp, Time, Stoichiometry) low_yield->optimize_conditions impurities->optimize_conditions purification_method Refine Purification impurities->purification_method instability->purification_method Remove Catalytic Impurities storage_conditions Verify Storage (-20°C, Inert Gas) instability->storage_conditions

Caption: A troubleshooting decision tree for common issues in this compound experiments.

References

Technical Support Center: Beta-Methyl Vinyl Phosphate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with beta-methyl vinyl phosphate and related substituted vinyl phosphates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of vinyl phosphates, often via the Perkow reaction, can lead to several process-related impurities. The most significant is typically the corresponding beta-keto phosphonate, which arises from the competing Michaelis-Arbuzov reaction.[1] Other common impurities include unreacted starting materials such as trialkyl phosphites and halo-ketones, as well as byproducts from dealkylation steps, like alkyl halides.[1] Additionally, dimethyl phosphite can be a common impurity in related vinyl phosphonate compounds.[1]

Q2: How can I minimize the formation of the beta-keto phosphonate impurity during synthesis?

A2: The balance between the desired Perkow reaction and the competing Michaelis-Arbuzov pathway is influenced by reaction conditions. To favor the formation of this compound, you can adjust the temperature, solvent polarity, and the structure of the halo-ketone.[1] Generally, using more sterically hindered ketones and having electron-withdrawing groups on the alpha-carbon can favor the Perkow reaction.[1]

Q3: What analytical techniques are best for identifying and quantifying impurities in my purified product?

A3: A combination of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.

  • GC coupled with detectors like a Flame Photometric Detector (FPD) in phosphorus mode or a Nitrogen-Phosphorus Detector (NPD) provides high sensitivity for phosphorus-containing compounds.[1] For definitive identification of impurities, GC-Mass Spectrometry (MS) is recommended.[1]

  • ³¹P NMR spectroscopy is a powerful tool for identifying and quantifying phosphorus-containing impurities.[1] ¹H NMR can also be used to confirm the structure of the desired product and identify non-phosphorus impurities.[2]

Q4: My this compound appears to be decomposing during column chromatography on silica gel. What is causing this and how can I prevent it?

A4: Vinyl phosphates can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or other decomposition pathways. To mitigate this, consider the following:

  • Use deactivated silica gel: Neutralize the silica gel by washing it with a solution of triethylamine in your elution solvent system before packing the column.

  • Alternative stationary phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or Florisil.

  • Faster purification: Optimize your chromatography conditions to minimize the time the compound spends on the column.

Q5: I'm observing a loss of product during distillation, even under vacuum. What could be the issue?

A5: Thermal instability is a common issue with organophosphates. Even under vacuum, the temperatures required for distillation might be high enough to cause decomposition.

  • Lower the distillation temperature: Use a high-vacuum pump to reduce the boiling point of your compound.

  • Short-path distillation: This technique minimizes the time the compound is exposed to high temperatures.

  • Avoid excessive heating: Use a well-controlled heating mantle and ensure efficient stirring to prevent localized overheating.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery after column chromatography Product is adsorbing irreversibly to the stationary phase. Use a less active stationary phase (e.g., neutral alumina) or add a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent.
Product is decomposing on the column. Deactivate the silica gel with triethylamine. Ensure the column is not left standing for extended periods.
Low recovery after distillation Thermal decomposition. Use a high-vacuum system and a short-path distillation apparatus to minimize heat exposure.
Product is co-distilling with a solvent. Ensure all low-boiling solvents are removed by rotary evaporation before high-vacuum distillation.
Low recovery after recrystallization Product is too soluble in the chosen solvent. Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Precipitation is incomplete. Cool the solution slowly and for a sufficient amount of time. Scratch the inside of the flask to induce crystallization.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Persistent presence of beta-keto phosphonate impurity Inefficient separation by chromatography. Optimize the solvent system for your column chromatography. A gradient elution may be necessary.
Co-crystallization of the impurity. Try a different recrystallization solvent or a series of recrystallizations from different solvents.
Presence of starting materials in the final product Incomplete reaction. Monitor the reaction by TLC or GC to ensure it has gone to completion.
Inefficient purification. Adjust the purification method. For example, a water wash can remove some polar starting materials before chromatography.
Product appears discolored Presence of colored impurities or decomposition products. Treat the crude product with activated charcoal before the final purification step.[2]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed to minimize the decomposition of acid-sensitive vinyl phosphates.

  • Preparation of Deactivated Silica Gel:

    • Prepare a slurry of silica gel in your chosen starting eluent (e.g., a mixture of hexane and ethyl acetate).

    • Add 1-2% triethylamine (by volume) to the slurry and stir for 15-20 minutes.

  • Column Packing:

    • Pack the column with the deactivated silica gel slurry.

    • Equilibrate the packed column by flushing with at least 5 column volumes of the starting eluent containing 0.5-1% triethylamine.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the starting eluent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of deactivated silica gel and load it onto the top of the column.

  • Elution:

    • Elute the compound using a gradient of a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).

    • Maintain a small percentage of triethylamine (e.g., 0.5%) in the eluent throughout the purification to keep the stationary phase deactivated.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC, GC, or NMR to identify the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Short-Path Distillation Under High Vacuum

This method is suitable for thermally sensitive liquid products.

  • Preparation of the Apparatus:

    • Ensure all glassware is clean and dry.

    • Set up a short-path distillation apparatus.

    • Use a high-quality vacuum grease on all joints to ensure a good seal.

  • Sample Preparation:

    • Ensure the crude product is free of solvents by thorough rotary evaporation.

    • Add a small magnetic stir bar to the distillation flask for smooth boiling.

  • Distillation:

    • Connect the apparatus to a high-vacuum pump with a cold trap.

    • Slowly and carefully apply the vacuum.

    • Gradually heat the distillation flask using a heating mantle with continuous stirring.

    • Observe the temperature at which the product begins to distill and collect the fraction that distills over a narrow temperature range.

  • Product Collection:

    • Cool the apparatus before releasing the vacuum to prevent oxidation of the hot product.

    • Collect the purified product from the receiving flask.

Visualizations

Purification_Workflow Crude_Product Crude beta-Methyl Vinyl Phosphate Initial_Analysis Initial Analysis (TLC, GC, NMR) Crude_Product->Initial_Analysis Purification_Choice Choose Purification Method Initial_Analysis->Purification_Choice Chromatography Column Chromatography Purification_Choice->Chromatography Liquid or Soluble Solid Distillation Vacuum Distillation Purification_Choice->Distillation Liquid Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Pure_Product Pure Product Chromatography->Pure_Product Distillation->Pure_Product Recrystallization->Pure_Product Final_Analysis Final Purity Check (NMR, GC-MS) Pure_Product->Final_Analysis

Caption: A decision workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt Purity_Check Check Purity (TLC, GC, NMR) Start->Purity_Check Is_Pure Is Product Pure? Purity_Check->Is_Pure Success Purification Successful Is_Pure->Success Yes Identify_Impurity Identify Impurity Is_Pure->Identify_Impurity No Decomposition Decomposition Product? Identify_Impurity->Decomposition Starting_Material Starting Material or Byproduct? Decomposition->Starting_Material No Modify_Purification Modify Purification Method (e.g., Deactivate Silica, Lower Temp) Decomposition->Modify_Purification Yes Modify_Reaction Modify Reaction Conditions (e.g., Temperature, Solvent) Starting_Material->Modify_Reaction Modify_Purification->Start Modify_Reaction->Start

Caption: A logical troubleshooting guide for purity issues.

References

Technical Support Center: Synthesis of beta-Methyl Vinyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of beta-methyl vinyl phosphate. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what is its mechanism?

A1: The most common method for synthesizing this compound is the Perkow reaction . This reaction involves the treatment of an α-halo ketone with a trialkyl phosphite, such as trimethyl phosphite or triethyl phosphite. The phosphite acts as a nucleophile, attacking the carbonyl carbon of the ketone. This is followed by a rearrangement and elimination of an alkyl halide to yield the enol phosphate product.[1][2]

Q2: I am observing a significant amount of a β-keto phosphonate impurity in my reaction. What is causing this and how can I minimize it?

A2: The formation of a β-keto phosphonate is a classic sign of a competing reaction known as the Michaelis-Arbuzov reaction .[1][3] In this pathway, the nucleophilic phosphite attacks the carbon atom bearing the halogen instead of the carbonyl carbon.[4] Several factors can influence the ratio of the Perkow to Michaelis-Arbuzov product. To favor the desired vinyl phosphate (Perkow product), consider the following adjustments:

  • Choice of Halogen: The Michaelis-Arbuzov reaction is more favorable with more reactive halides. The tendency is I > Br > Cl. Using an α-chloro ketone instead of an α-bromo or α-iodo ketone will favor the Perkow reaction.[5][6]

  • Temperature: Higher temperatures can favor the Michaelis-Arbuzov product.[5] Running the reaction at lower temperatures may increase the yield of the Perkow product.

  • Solvent: The Perkow pathway is often kinetically favored in polar aprotic solvents like THF or CH₂Cl₂.[4]

Q3: My overall product yield is very low, even after accounting for the β-keto phosphonate side product. What are other potential causes?

A3: Low yields can stem from several issues beyond the competing Michaelis-Arbuzov reaction:

  • Hydrolysis: Vinyl phosphates can be susceptible to hydrolysis, especially under acidic or basic conditions, which cleaves the phosphate ester to yield a ketone (in this case, acetone) and a dialkyl phosphate salt.[7][8][9][10] Ensure all glassware is dry and use anhydrous solvents. The workup should be performed under neutral pH conditions if possible.

  • Reagent Purity: The trialkyl phosphite reagent can oxidize over time or contain impurities. Using freshly distilled or high-purity phosphite is recommended.

  • Volatility: The product, this compound, may be volatile. Care should be taken during solvent removal to avoid product loss.

Q4: My purified product seems to degrade over time during storage. What are the best practices for storage?

A4: Product instability is typically due to hydrolysis.[9][10] Traces of acid or moisture can catalyze the decomposition back to the corresponding ketone and phosphate byproducts. For long-term storage, it is advisable to store the purified vinyl phosphate under an inert atmosphere (e.g., argon or nitrogen), at low temperatures, and in a container free of acidic or basic residues.

Q5: I am observing a mixture of E/Z isomers in my final product. Can the vinyl phosphate isomerize?

A5: Yes, E/Z isomerization of the double bond in vinyl phosphates can occur.[11] This can sometimes be facilitated by light (photoisomerization) or by certain catalysts used in the reaction or purification steps.[12] If stereochemical purity is critical, it is important to protect the reaction and the final product from prolonged exposure to UV light and to carefully select purification methods that do not induce isomerization.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis and purification of this compound.

Issue Observed Potential Cause Recommended Solution(s)
Low Yield of Vinyl Phosphate The competing Michaelis-Arbuzov reaction is favored.[13]• Use an α-chloro ketone as the starting material instead of bromo- or iodo-ketones.[6]• Maintain a low reaction temperature.• Use a polar aprotic solvent such as THF.[4]
Significant β-Keto Phosphonate Impurity Reaction conditions favor nucleophilic attack at the α-carbon (Michaelis-Arbuzov pathway).[3][5]• Lower the reaction temperature.• Increase steric hindrance at the carbonyl carbon if the substrate allows.
Product Degradation During/After Workup Acid- or base-catalyzed hydrolysis of the vinyl phosphate ester.[7]• Use anhydrous solvents and reagents.• Perform an aqueous workup with neutral water or a buffered solution.• Avoid strong acids or bases during purification.
Formation of Acetone and Phosphate Byproducts Hydrolysis of the final product.• Ensure the final product is thoroughly dried and stored under an inert atmosphere away from moisture.
Mixture of E/Z Isomers Isomerization of the carbon-carbon double bond.[11]• Protect the reaction mixture and purified product from light.• Analyze the impact of purification techniques (e.g., chromatography stationary phase) on isomerization.

Experimental Protocol

General Protocol for the Synthesis of a Vinyl Phosphate via the Perkow Reaction

This protocol is a generalized procedure and may require optimization for specific substrates and scales. The synthesis of this compound would typically start from chloroacetone or bromoacetone.

Materials:

  • α-Halo ketone (e.g., chloroacetone)

  • Trialkyl phosphite (e.g., triethyl phosphite), freshly distilled

  • Anhydrous aprotic solvent (e.g., THF, Toluene, or Benzene)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inlet for an inert gas.

  • Reagents: Charge the flask with the α-halo ketone and anhydrous solvent under an inert atmosphere.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Phosphite: Add the trialkyl phosphite dropwise to the stirred solution over a period of 30-60 minutes. The reaction is often exothermic, and a slow addition rate is crucial to control the temperature.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then slowly warm to room temperature. The reaction may be heated to reflux (typically 40-80 °C depending on the solvent and reactants) to drive it to completion.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ³¹P NMR spectroscopy. The disappearance of the phosphite signal and the appearance of the vinyl phosphate product signal in the NMR are good indicators.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure, being careful not to lose the product if it is volatile.

  • Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to separate the desired vinyl phosphate from the alkyl halide byproduct and any unreacted starting materials or side products.

Visualizations

Reaction Pathways

G cluster_start Starting Materials cluster_products Potential Products start1 α-Halo Ketone mid1 Reaction Intermediate start1->mid1 start2 Trialkyl Phosphite start2->mid1 end1 β-Methyl Vinyl Phosphate (Desired Product) end2 β-Keto Phosphonate (Side Product) mid1->end1 Perkow Reaction (Attack at C=O) mid1->end2 Michaelis-Arbuzov Reaction (Attack at C-X)

Caption: Competing Perkow and Michaelis-Arbuzov reaction pathways.

Troubleshooting Workflow for Low Yield

G start Low Yield of Vinyl Phosphate Observed q1 Analyze crude product by NMR or GC-MS. Is β-Keto Phosphonate present? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No or Minor q1->a1_no No sol1 Optimize to Favor Perkow: - Lower Temperature - Use α-chloro ketone - Change solvent a1_yes->sol1 q2 Check for signs of hydrolysis: - Acetone byproduct - Acidic/basic workup? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Use anhydrous conditions. Neutralize workup. Ensure proper storage. a2_yes->sol2 sol3 Investigate other issues: - Reagent purity - Product volatility - Incomplete reaction a2_no->sol3

Caption: A logical workflow for troubleshooting low product yield.

Product Hydrolysis Pathway

G cluster_decomp Decomposition Products product β-Methyl Vinyl Phosphate p1 Acetone product->p1 Cleavage p2 Dialkyl Hydrogen Phosphate product->p2 Cleavage reagent H₂O (Acid or Base Catalyst) reagent->product

Caption: Decomposition of vinyl phosphate via hydrolysis.

References

how to prevent hydrolysis of beta-Methyl vinyl phosphate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-Methyl vinyl phosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of β-Methyl vinyl phosphate in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of β-Methyl vinyl phosphate solutions.

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of β-Methyl vinyl phosphate in solution. High pH of the solvent (alkaline conditions).Adjust the pH of the solution to a slightly acidic range (pH 4-6) using a suitable buffer system (e.g., acetate or phosphate buffer).
Elevated storage or experimental temperature.Store stock solutions at low temperatures (-20°C for long-term, 2-8°C for short-term). Perform experiments at the lowest feasible temperature.
Presence of catalytic nucleophiles or metal ions.Use high-purity solvents and reagents. If metal ion contamination is suspected, consider the use of a chelating agent like EDTA.
Inconsistent experimental results. Partial hydrolysis of the compound before use.Always prepare fresh solutions of β-Methyl vinyl phosphate before each experiment. Monitor the purity of the stock solution periodically using HPLC.
Fluctuation in solution pH during the experiment.Ensure the buffering capacity of your solution is sufficient to maintain a stable pH throughout the experiment.
Precipitate formation in the solution. Poor solubility at the desired concentration and pH.Verify the solubility of β-Methyl vinyl phosphate in your chosen solvent system. Sonication may aid in dissolution. Adjusting the pH might also affect solubility.
Degradation products precipitating out of solution.This indicates significant hydrolysis. Refer to the solutions for rapid degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the hydrolysis of β-Methyl vinyl phosphate?

A1: The hydrolysis of β-methyl vinyl phosphate is primarily influenced by three main factors:

  • pH: The stability of β-methyl vinyl phosphate is highly pH-dependent. It is most stable in neutral to slightly acidic conditions (pH 4-7). In alkaline (basic) conditions (pH > 7), the rate of hydrolysis increases significantly.[1]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[1] Therefore, it is crucial to store and handle solutions at low temperatures.

  • Solvent Composition: The presence of nucleophiles in the solvent can promote hydrolysis. Using purified, high-quality solvents is recommended.

Q2: What is the recommended pH range for working with β-Methyl vinyl phosphate solutions to minimize hydrolysis?

A2: To minimize hydrolysis, it is recommended to maintain the pH of your β-Methyl vinyl phosphate solution within a slightly acidic to neutral range, ideally between pH 4 and 6 . Organophosphates are generally more stable in acidic solutions compared to alkaline solutions where they decompose rapidly.[1]

Q3: How should I store stock solutions of β-Methyl vinyl phosphate?

A3: For optimal stability, stock solutions of β-Methyl vinyl phosphate should be stored under the following conditions:

  • Short-term storage (days to a week): Store at 2-8°C.

  • Long-term storage (weeks to months): Store at -20°C or lower in a tightly sealed container to prevent moisture absorption.

  • Solvent: Prepare stock solutions in a dry, aprotic solvent if possible. If an aqueous buffer is necessary, ensure it is within the optimal pH range (4-6).

Q4: Can I use a buffer to control the pH and prevent hydrolysis? If so, which buffers are recommended?

A4: Yes, using a buffer is a highly effective way to maintain a stable pH and prevent hydrolysis. Recommended buffer systems include:

  • Acetate buffer: Effective in the pH range of 3.6 to 5.6.

  • Phosphate buffer: Effective in the pH range of 5.8 to 8.0. When using a phosphate buffer, it is crucial to work in the lower end of its buffering range (e.g., pH 6.0 - 6.5) to avoid approaching alkaline conditions.

The choice of buffer should also consider its compatibility with your specific experimental setup and downstream applications.

Q5: How can I monitor the hydrolysis of β-Methyl vinyl phosphate in my samples?

A5: The most common and reliable method for monitoring the hydrolysis of β-Methyl vinyl phosphate is High-Performance Liquid Chromatography (HPLC) . By running samples at different time points, you can quantify the decrease in the concentration of the parent compound and the appearance of its degradation products. A detailed protocol is provided in the "Experimental Protocols" section below.

Data Presentation

The following table summarizes the influence of pH and temperature on the hydrolysis half-life of a representative organophosphate pesticide, Dimethoate, which can be used as a general guide for the expected behavior of β-Methyl vinyl phosphate.

pHTemperature (°C)Half-life (t½) in days
8.0359
9.0258
9.0352
Data derived from a study on Dimethoate, a related organophosphate.[1]

As the data indicates, both increasing pH and temperature lead to a significant decrease in the stability of the organophosphate.

Experimental Protocols

Protocol for Monitoring β-Methyl Vinyl Phosphate Hydrolysis using HPLC

Objective: To quantify the rate of hydrolysis of β-Methyl vinyl phosphate under specific experimental conditions (e.g., different pH, temperature).

Materials:

  • β-Methyl vinyl phosphate

  • High-purity water and acetonitrile (HPLC grade)

  • Buffer salts (e.g., sodium acetate, sodium phosphate)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Thermostatted incubator or water bath

Methodology:

  • Preparation of Buffered Solutions:

    • Prepare buffers at the desired pH values (e.g., pH 4, 7, and 9).

    • Filter the buffers through a 0.22 µm filter before use.

  • Sample Preparation:

    • Prepare a stock solution of β-Methyl vinyl phosphate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Spike a known volume of the stock solution into each buffered solution to achieve the desired final concentration (e.g., 10 µg/mL).

  • Incubation:

    • Place the prepared samples in a thermostatted environment (e.g., 25°C or 37°C).

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water (or a weak buffer like ammonium acetate). For example, start with 10% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: Monitor the absorbance at a suitable wavelength (e.g., determined by a UV scan of β-Methyl vinyl phosphate).

    • Inject the aliquots collected at each time point onto the HPLC system.

  • Data Analysis:

    • Identify and integrate the peak corresponding to β-Methyl vinyl phosphate.

    • Plot the concentration or peak area of β-Methyl vinyl phosphate as a function of time for each condition.

    • Determine the rate of hydrolysis, often by fitting the data to a first-order decay model to calculate the half-life (t½) of the compound under each condition.

Visualizations

Hydrolysis_Prevention_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_exp Experimental Use cluster_outcome Outcome start Start: Prepare β-Methyl vinyl phosphate Solution choose_solvent Select Solvent (Aqueous vs. Organic) start->choose_solvent prep_buffer Prepare Buffer (pH 4-6) choose_solvent->prep_buffer Aqueous dissolve Dissolve Compound choose_solvent->dissolve Organic prep_buffer->dissolve storage_temp Select Storage Temperature (2-8°C or -20°C) dissolve->storage_temp protect Protect from Light & Moisture storage_temp->protect control_temp Maintain Low Experimental Temperature protect->control_temp monitor Monitor Stability (e.g., via HPLC) control_temp->monitor stable Stable Compound (Minimized Hydrolysis) monitor->stable Successful degraded Degraded Compound (Hydrolysis Occurred) monitor->degraded Unsuccessful (Troubleshoot) Hydrolysis_Factors cluster_factors Influencing Factors cluster_mitigation Mitigation Strategies hydrolysis β-Methyl vinyl phosphate Hydrolysis buffer Use Buffer (pH 4-6) hydrolysis->buffer prevented by low_temp Low Temperature Storage & Use hydrolysis->low_temp prevented by pure_solvents High-Purity Solvents hydrolysis->pure_solvents prevented by ph High pH (Alkaline) ph->hydrolysis increases rate temp High Temperature temp->hydrolysis increases rate nucleophiles Nucleophiles (e.g., H₂O, OH⁻) nucleophiles->hydrolysis catalyzes

References

Technical Support Center: Scaling Up β-Methyl Vinyl Phosphate Synthesis for Pilot Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of β-Methyl vinyl phosphate (MAP) for pilot studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is β-Methyl vinyl phosphate (MAP) and why is it important in drug development?

A1: β-Methyl vinyl phosphate (MAP), with the CAS number 90776-59-3, is a key intermediate in the synthesis of carbapenem antibiotics, such as Meropenem.[1][2] Carbapenems are a class of broad-spectrum antibiotics used to treat severe bacterial infections. The purity and successful synthesis of MAP are critical for the overall efficiency and quality of the final active pharmaceutical ingredient (API).[3]

Q2: What is the common synthetic route for preparing β-Methyl vinyl phosphate?

A2: The most common method for synthesizing vinyl phosphates from α-halo ketones is the Perkow reaction.[4][5] This reaction involves the treatment of an appropriate β-keto precursor with a phosphite reagent, such as diphenyl chlorophosphate, in the presence of a base.

Q3: What are the critical process parameters to consider when scaling up the synthesis of MAP?

A3: When scaling up the synthesis of MAP, several parameters are crucial for maintaining yield and purity:

  • Temperature Control: The reaction is typically carried out at low temperatures (-15 to -10 °C) to control exothermic events and minimize side reactions.[6]

  • Reagent Addition Rate: Slow and controlled addition of reagents is critical to maintain the desired reaction temperature and prevent localized concentration gradients.

  • Mixing Efficiency: Adequate agitation is essential to ensure homogeneity, especially in larger reactors, to promote heat and mass transfer.

  • Purification Method: Crystallization is a common and scalable method for purifying the final product to achieve the high purity required for pharmaceutical intermediates.[1][7][8]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress at the lab scale.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of reaction conversion, product purity, and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P): Essential for structural confirmation of the final product and key intermediates, as well as for identifying and quantifying byproducts.[4]

Troubleshooting Guide

Issue 1: Low Yield of β-Methyl Vinyl Phosphate

  • Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

    • A: Low yields can stem from several factors. A primary concern is the competition with the Michaelis-Arbuzov reaction, which produces a β-keto phosphonate byproduct instead of the desired vinyl phosphate.[4] To favor the Perkow reaction and increase the yield of MAP, consider the following:

      • Temperature Control: Strictly maintain the reaction temperature in the optimal range of -15 to -10 °C. Higher temperatures can favor the Michaelis-Arbuzov pathway.

      • Base Selection and Stoichiometry: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is commonly used. Ensure accurate stoichiometry to neutralize the generated acid without promoting side reactions.

      • Reagent Quality: Use high-purity starting materials. Impurities in the β-keto precursor or the phosphorylating agent can lead to side reactions and lower yields.

      • Moisture Control: The reaction should be carried out under anhydrous conditions, as water can react with the phosphorylating agent and reduce its effectiveness.

Issue 2: Formation of Impurities

  • Q: I am observing a significant amount of an unknown impurity in my crude product. How can I identify and minimize it?

    • A: The most likely significant impurity is the β-keto phosphonate from the competing Michaelis-Arbuzov reaction.[4]

      • Identification: This impurity can be identified by ³¹P NMR spectroscopy, as phosphonates typically show a different chemical shift compared to phosphates. HPLC analysis with a reference standard can also confirm its presence.

      • Minimization: As with improving yield, stringent temperature control and careful selection of the base are crucial to minimize the formation of this byproduct. Optimizing the rate of addition of the phosphorylating agent can also help.

Issue 3: Difficulty in Product Purification and Isolation

  • Q: I am having trouble crystallizing the final product, or the purity is not satisfactory after crystallization. What can I do?

    • A: Challenges in crystallization can be due to residual solvents, the presence of impurities that inhibit crystal formation, or using a non-optimal solvent system.

      • Solvent System: Experiment with different solvent/anti-solvent combinations and ratios to find the optimal conditions for crystallization.

      • Seeding: Using seed crystals of pure MAP can facilitate the initiation of crystallization.

      • Cooling Profile: A slow and controlled cooling rate is often necessary to obtain well-defined crystals and high purity. Rapid cooling can lead to the trapping of impurities.

      • Washing: Thoroughly wash the isolated crystals with a suitable cold solvent to remove any remaining impurities from the mother liquor.[6]

Experimental Protocols

Laboratory-Scale Synthesis of β-Methyl Vinyl Phosphate (MAP)

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent quality.

Materials:

  • 4-nitrobenzyl (1R,5R,6S)-6-[(1R)-1-hydroxyethyl]-2-oxo-1-methylcarbapen-2-em-3-carboxylate (β-keto ester precursor)

  • Diphenyl chlorophosphate

  • Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Petroleum ether

  • Aqueous sodium dihydrogen phosphate solution

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve the β-keto ester precursor in the anhydrous solvent in a reaction vessel equipped with a stirrer and a thermometer.

  • Cool the solution to -15 to -10 °C.

  • Slowly add diisopropylethylamine (DIPEA) to the cooled solution while maintaining the temperature.

  • In a separate flask, prepare a solution of diphenyl chlorophosphate in the anhydrous solvent.

  • Add the diphenyl chlorophosphate solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed -10 °C.

  • Stir the reaction mixture at -10 to -5 °C for 3-5 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by adding a cold aqueous solution of sodium dihydrogen phosphate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitate the crude product by adding an anti-solvent like petroleum ether.

  • Isolate the solid product by filtration, wash with cold petroleum ether, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system to obtain pure β-Methyl vinyl phosphate.

Pilot-Scale Synthesis Considerations

Scaling up the synthesis from the laboratory to a pilot plant requires careful consideration of several factors to ensure safety, consistency, and efficiency.

ParameterLaboratory Scale (e.g., 1 L flask)Pilot Scale (e.g., 100 L reactor)Key Considerations for Scale-Up
Reaction Vessel Glass flaskGlass-lined or stainless steel reactorEnsure material compatibility and adequate heat transfer.
Temperature Control Ice/acetone bathJacketed reactor with a thermal control unitSlower heat transfer in larger vessels necessitates a robust cooling system to manage exotherms.
Reagent Addition Dropping funnelMetering pumpPrecise and reliable pumps are essential for controlled addition rates. Sub-surface addition may be required to improve dispersion.
Mixing Magnetic or overhead stirrerImpeller with optimized design (e.g., pitched blade turbine)Ensure sufficient agitation to maintain homogeneity and prevent localized hot spots. Baffles may be needed to improve mixing.
Work-up & Isolation Separatory funnel, filtration flaskJacketed filter-dryer or centrifugeEfficient and contained solid-liquid separation and drying are crucial at a larger scale.
Process Monitoring TLC, HPLC (manual sampling)In-line or at-line process analytical technology (PAT), e.g., FTIR, for real-time monitoring.PAT can provide better process understanding and control.
Safety Fume hoodClosed system with appropriate pressure relief and containment measures.A thorough process safety review (e.g., HAZOP) is mandatory before pilot-scale production.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with β-Keto Ester Precursor and Anhydrous Solvent B Cool Reactor to -15 to -10 °C A->B C Slow Addition of Diisopropylethylamine (DIPEA) B->C D Controlled Dropwise Addition of Diphenyl Chlorophosphate Solution C->D E Reaction Monitoring (TLC/HPLC) D->E Stir for 3-5h F Quench with Aqueous Sodium Dihydrogen Phosphate E->F G Phase Separation F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Precipitation with Anti-Solvent I->J K Filtration and Drying J->K L Recrystallization K->L M Final Product: β-Methyl Vinyl Phosphate L->M

Caption: Experimental workflow for the synthesis of β-Methyl vinyl phosphate.

Perkow_vs_Arbuzov cluster_perkow Perkow Reaction Pathway cluster_arbuzov Michaelis-Arbuzov Reaction Pathway start β-Keto Ester + Diphenyl Chlorophosphate P1 Nucleophilic attack on carbonyl carbon start->P1 Low Temperature Sterically Hindered Base A1 SN2 attack on α-carbon start->A1 Higher Temperature Less Hindered Base P2 Intermediate Zwitterion P1->P2 P3 Phosphate Rearrangement P2->P3 P_product β-Methyl Vinyl Phosphate (Desired Product) P3->P_product A2 Quasi-phosphonium salt A1->A2 A3 Dealkylation A2->A3 A_product β-Keto Phosphonate (Byproduct) A3->A_product

Caption: Competing Perkow and Michaelis-Arbuzov reaction pathways.

Safety Precautions for Scaling Up

Organophosphate compounds can be hazardous, and appropriate safety measures are paramount, especially during pilot-scale production.

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • When handling powders or volatile liquids, use respiratory protection.

  • Engineering Controls:

    • Conduct all operations in a well-ventilated area, preferably within a fume hood or a contained reactor system.

    • Use a closed system for reagent transfers at the pilot scale to minimize exposure.

  • Waste Disposal:

    • Dispose of all chemical waste according to institutional and local regulations.

    • Quench any unreacted phosphorylating agents before disposal.

  • Emergency Procedures:

    • Ensure that safety showers and eyewash stations are readily accessible.

    • Have appropriate spill kits available.

    • All personnel should be trained on the specific hazards of the chemicals being used and the emergency procedures.

References

Technical Support Center: Analysis of beta-Methyl Vinyl Phosphate (MAP) Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analysis of beta-Methyl vinyl phosphate (MAP) purity using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Purity Determination of this compound (MAP) by HPLC

This section details a general-purpose Reverse-Phase HPLC (RP-HPLC) method for determining the purity of this compound (MAP). This method is a starting point and may require optimization for specific instrumentation and sample matrices.

Objective: To determine the purity of a MAP sample and to identify and quantify any related impurities.

Principle: The method utilizes RP-HPLC with UV detection to separate MAP from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Materials and Reagents:

  • This compound (MAP) reference standard and sample

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified to 18.2 MΩ·cm

  • Phosphoric acid (H₃PO₄), analytical grade

  • 0.45 µm membrane filters

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
25.19010
309010

Sample Preparation:

  • Standard Preparation (100 µg/mL): Accurately weigh about 10 mg of MAP reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Preparation (100 µg/mL): Accurately weigh about 10 mg of the MAP sample and prepare it in the same manner as the standard.

  • Filter all solutions through a 0.45 µm membrane filter before injection.

System Suitability:

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The results should meet the criteria outlined in Table 2.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Calculation of Purity:

The purity of the MAP sample is calculated based on the area normalization method:

% Purity = (Area of MAP peak / Total area of all peaks) x 100%

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of MAP.

dot

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram pressure Abnormal System Pressure? start->pressure Start Here peak_shape Poor Peak Shape? pressure->peak_shape Normal pressure_high High Pressure: - Check for blockages - Flush system - Replace column/frit pressure->pressure_high High pressure_low Low Pressure: - Check for leaks - Check pump seals - Ensure solvent delivery pressure->pressure_low Low retention_time Retention Time Drift? peak_shape->retention_time Good tailing Peak Tailing: - Adjust mobile phase pH - Check for column overload - Use a different column peak_shape->tailing Tailing fronting Peak Fronting: - Reduce injection volume - Check sample solvent peak_shape->fronting Fronting split Split Peaks: - Check for column void - Ensure sample is fully dissolved peak_shape->split Splitting baseline Baseline Issues? retention_time->baseline No rt_drift Drifting Retention: - Ensure column equilibration - Check mobile phase composition - Thermostat the column retention_time->rt_drift Yes resolution Poor Resolution? baseline->resolution Stable baseline_noise Noisy Baseline: - Degas mobile phase - Check lamp energy - Clean detector cell baseline->baseline_noise Noisy baseline_drift Drifting Baseline: - Ensure column equilibration - Check for contamination baseline->baseline_drift Drifting end_node Problem Resolved resolution->end_node Good poor_res Low Resolution: - Optimize mobile phase - Adjust gradient - Use a longer column resolution->poor_res Yes pressure_high->end_node pressure_low->end_node tailing->end_node fronting->end_node split->end_node rt_drift->end_node baseline_noise->end_node baseline_drift->end_node poor_res->end_node

Caption: A workflow diagram for troubleshooting common HPLC issues.

Q1: I am observing significant peak tailing for the main MAP peak. What could be the cause and how can I fix it?

A1: Peak tailing is a common issue and can be caused by several factors. Here's a systematic approach to troubleshoot this:

  • Secondary Interactions: The acidic phosphate group in MAP can interact with residual silanols on the C18 column.

    • Solution: Ensure the mobile phase pH is low enough (e.g., using 0.1% phosphoric acid) to keep the silanols protonated and minimize these interactions.[1]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Try reducing the injection volume or the concentration of your sample.[2]

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.

    • Solution: Flush the column with a strong solvent like 100% acetonitrile or methanol. If the problem persists, replace the guard column or the analytical column.[2]

  • Extra-column Volume: Excessive tubing length or diameter between the column and the detector can cause peak broadening and tailing.

    • Solution: Use shorter, narrower internal diameter tubing.[2]

Q2: My retention times are shifting from one injection to the next. What should I do?

A2: Retention time drift can compromise the reliability of your results. Consider the following causes and solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the gradient.

    • Solution: Increase the column equilibration time before the first injection.[2]

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of the organic component) can cause drift.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[2]

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[2]

  • Pump Issues: Inconsistent flow from the pump can lead to shifting retention times.

    • Solution: Check for leaks in the pump and ensure it is properly primed.

Q3: I am seeing a noisy or drifting baseline. What are the potential causes?

A3: A stable baseline is crucial for accurate quantification. Here's how to address baseline issues:

  • Air Bubbles: Air bubbles in the mobile phase or detector can cause significant noise.

    • Solution: Degas the mobile phase using sonication, vacuum filtration, or an inline degasser. Purge the pump to remove any trapped air.[2]

  • Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty detector flow cell can lead to a noisy or drifting baseline.

    • Solution: Use high-purity HPLC grade solvents. If needed, flush the detector cell with a suitable cleaning solvent.[2]

  • Detector Lamp Failure: An aging detector lamp can result in decreased energy and increased noise.

    • Solution: Check the lamp's energy output and replace it if necessary.[2]

Q4: I am not getting good resolution between the MAP peak and an impurity peak. How can I improve the separation?

A4: Poor resolution can make accurate quantification difficult. Try the following to improve separation:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.

    • Solution: Modify the gradient program to have a slower increase in the organic mobile phase (Mobile Phase B) percentage over a longer time.

  • Change the Mobile Phase Composition: Using a different organic solvent (e.g., methanol instead of acetonitrile) can alter the selectivity of the separation.

  • Adjust the pH: Modifying the pH of the aqueous mobile phase (Mobile Phase A) can change the ionization state of MAP and its impurities, potentially improving resolution.

  • Use a Different Column: A column with a different stationary phase or a smaller particle size can provide better resolution. A longer column can also increase separation.[2]

Frequently Asked Questions (FAQs)

Q: What is a typical purity level for this compound (MAP)?

A: For use as a pharmaceutical intermediate, the purity of MAP is typically expected to be high, often 98% or greater.[]

Q: How should I store MAP samples and standards?

A: MAP should be stored in a freezer at -20°C under an inert atmosphere to prevent degradation.[4][5]

Q: What are some potential impurities that might be observed?

A: Impurities could include starting materials from the synthesis, by-products, or degradation products. Without a specific synthesis route, it's difficult to name them, but they would likely be structurally related organophosphorus compounds.

Q: Can this method be used for stability testing?

A: Yes, this HPLC method can be adapted for stability testing. A stability-indicating method would require forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to demonstrate that the method can separate the active pharmaceutical ingredient from its degradation products.[6]

Q: My system pressure is suddenly very high. What should I do?

A: High backpressure is usually due to a blockage. Systematically check for the blockage by disconnecting components, starting from the detector and moving backward towards the pump. A common culprit is a blocked column inlet frit. You can try back-flushing the column with a strong solvent at a low flow rate. If this doesn't resolve the issue, the column may need to be replaced.[1]

References

Validation & Comparative

A Comparative Guide to Phosphorylating Agents: Beta-Methyl Vinyl Phosphate and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and synthetic chemistry, the precise addition of a phosphate group—phosphorylation—is a cornerstone reaction. This modification governs protein function, dictates metabolic pathways, and is fundamental in the synthesis of nucleic acids and phosphorylated drug candidates. The choice of a phosphorylating agent is therefore a critical decision in experimental design, directly impacting reaction efficiency, substrate compatibility, and overall yield.

This guide provides an objective comparison of beta-methyl vinyl phosphate against other commonly employed phosphorylating agents. We will delve into their chemical properties, reactivity, and established applications, supported by available experimental data and detailed protocols.

Overview of Phosphorylating Agents

Phosphorylating agents are reactive molecules designed to transfer a phosphoryl group (PO₃²⁻) to a nucleophile, typically an alcohol (e.g., serine, threonine, tyrosine residues in proteins, or hydroxyl groups in carbohydrates and small molecules) or an amine. The ideal phosphorylating agent offers high reactivity under mild conditions, demonstrates substrate specificity, and minimizes the formation of side products.

This comparison focuses on the following agents:

  • This compound (MAP) : Primarily known as a key intermediate in the synthesis of the carbapenem antibiotic Meropenem.[1][2] Its broader utility as a general phosphorylating agent is less documented but warrants exploration.

  • Dibenzyl Phosphite : A versatile reagent for the phosphorylation of phenols and alcohols.[3]

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite : A widely used phosphoramidite in solid-phase oligonucleotide synthesis.

  • Di-tert-butyl N,N-diethylphosphoramidite : Another common phosphoramidite reagent, particularly useful in the synthesis of phosphopeptides.[4]

Chemical Properties and Stability

The stability of a phosphorylating agent under various conditions is crucial for its handling, storage, and reaction setup. The following table summarizes the key chemical properties of the compared agents based on available data.

PropertyThis compound (MAP)Dibenzyl Phosphite2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamiditeDi-tert-butyl N,N-diethylphosphoramidite
CAS Number 90776-59-3[5]17176-77-1102691-36-1117924-33-1
Molecular Formula C₂₉H₂₇N₂O₁₀P[5]C₁₄H₁₅O₃PC₁₅H₃₂N₃OPC₁₂H₂₈NO₂P
Molecular Weight 594.51 g/mol [5]262.24 g/mol 301.41 g/mol 249.33 g/mol
Appearance White to off-white solid[5]Colorless to pale yellow liquidColorless to light orange clear liquidLiquid
Storage Conditions -20°C, under inert atmosphere, sealed in dry place[1][5]2-8°C-20°C, under inert atmosphere2-8°C
Stability Sensitive to moisture.[6] Stability at different pH and temperatures is not well-documented in a comparative context.Reacts with water.[7] General stability depends on reaction conditions.Sensitive to moisture and requires an inert atmosphere for storage and handling.[7]Sensitive to moisture and air.[7]

Performance Comparison

Direct comparative studies on the phosphorylation efficiency of this compound against other agents for a range of common substrates are limited in the public domain. However, we can infer performance characteristics from their primary applications and available procedural data.

ParameterThis compound (MAP)Dibenzyl Phosphite2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamiditeDi-tert-butyl N,N-diethylphosphoramidite
Primary Application Intermediate in Meropenem synthesis[1][2]Phosphorylation of phenols and alcohols[3]Solid-phase oligonucleotide synthesisPhosphopeptide synthesis[4]
Typical Substrates Specific bicyclic ketone ester[1]Phenols, alcoholsProtected nucleosides on a solid supportSerine, Threonine, Tyrosine residues in peptides[4]
Reaction Conditions Low temperature (-10 to -15 °C), presence of a non-nucleophilic base (e.g., diisopropylethylamine)[1]Room temperature, often with a base like N-ethyldiisopropylamine and DMAP[7]Room temperature, in the presence of an activator (e.g., tetrazole)Room temperature, with an activator, followed by oxidation
Reported Yields High for its specific application (e.g., 81% in a key step of Meropenem synthesis)[1]Generally good, but substrate-dependent.Very high per coupling step (>98%) in automated synthesis.Good, though can be influenced by peptide sequence and steric hindrance.[4]
Key Advantages High reactivity and yield in its specific synthetic context.Good for solution-phase phosphorylation of small molecules.Highly efficient and automated for nucleic acid synthesis.Effective for the synthesis of phosphopeptides.[4]
Limitations Limited data on general applicability. Reactivity with a broad range of substrates not well-characterized.Protecting groups (benzyl) require subsequent removal, typically by hydrogenolysis.Primarily for solid-phase synthesis. Requires subsequent oxidation and deprotection steps.Can lead to side products such as phosphitylated peptides and phosphodiester-bridged dimers.[4]

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. Below are representative protocols for the use of these phosphorylating agents.

Protocol 1: Phosphorylation using this compound (in the context of Meropenem Synthesis)

This protocol is adapted from the synthesis of a Meropenem intermediate.[1]

  • Reaction Setup: A solution of the 4-β-methylazabicyclohexyl ketone ester in an appropriate solvent is cooled to -10 to -15 °C in an ice-salt bath under a nitrogen atmosphere.

  • Reagent Addition: Diisopropylethylamine (1.1 equivalents) and diphenyl chlorophosphate (1.0 equivalent, which reacts in situ to form a vinyl phosphate species) are added sequentially to the cooled solution. Note: While this protocol uses a precursor to the vinyl phosphate, it illustrates the reactive conditions.

  • Reaction Monitoring: The reaction mixture is stirred at the same temperature for several hours (e.g., 5 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically worked up by precipitation, filtration, and washing with appropriate solvents (e.g., petroleum ether and aqueous sodium dihydrogen phosphate) to isolate the phosphorylated product.

Protocol 2: Phosphorylation of a Phenol using Dibenzyl Phosphite

This is a general procedure for the phosphorylation of phenols.[7]

  • Reaction Setup: To a solution of the phenol, N-ethyldiisopropylamine, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add dibenzyl phosphite.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Oxidation: The resulting phosphite triester is then oxidized to the phosphate triester. A common method is the addition of an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) at 0 °C.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

  • Deprotection: The benzyl protecting groups are typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C) to yield the final phosphorylated product.

Protocol 3: Solid-Phase Phosphorylation of a Nucleoside using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

This protocol outlines a single coupling step in automated solid-phase oligonucleotide synthesis.

  • Deprotection: The 5'-hydroxyl group of the nucleoside attached to the solid support is deprotected (typically by treatment with an acid).

  • Coupling: A solution of the phosphoramidite monomer and an activator (e.g., tetrazole or a more modern equivalent) in anhydrous acetonitrile is passed through the column containing the solid support. The reaction is typically complete within minutes.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from reacting in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester using a solution of iodine in aqueous tetrahydrofuran.

  • Cycle Repetition: These steps are repeated for each subsequent nucleotide addition.

  • Final Deprotection and Cleavage: After the final coupling, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the cyanoethyl groups on the phosphate backbone) are removed.

Signaling Pathways and Experimental Workflows

The phosphorylation of proteins is a key event in many signaling pathways. Small molecule phosphorylating agents are invaluable tools for synthesizing phosphorylated peptides and proteins, which can then be used to study these pathways, for example, as substrates or inhibitors of kinases and phosphatases.

Kinase Signaling Cascade

Protein kinases often act in cascades, where one kinase phosphorylates and activates another, leading to the amplification of a signal. The study of these pathways often relies on synthetic phosphopeptides that mimic the phosphorylation sites of protein substrates.

Kinase_Cascade Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates Target_Protein Target Protein Kinase3->Target_Protein Phosphorylates Cellular_Response Cellular Response Target_Protein->Cellular_Response

Caption: A generic kinase signaling cascade.

Experimental Workflow: Synthesis and Use of a Phosphopeptide Probe

The following workflow illustrates how a synthetic phosphopeptide, created using one of the discussed phosphorylating agents, can be used to study protein-protein interactions in a signaling pathway.

Experimental_Workflow cluster_synthesis Phosphopeptide Synthesis cluster_application Application Start Protected Peptide on Resin Phosphorylation Phosphorylation (e.g., using Di-tert-butyl N,N-diethylphosphoramidite) Start->Phosphorylation Deprotection Cleavage and Deprotection Phosphorylation->Deprotection Purification HPLC Purification Deprotection->Purification Characterization Mass Spec / NMR Purification->Characterization Phosphopeptide Purified Phosphopeptide Characterization->Phosphopeptide Binding_Assay Binding Assay (e.g., Pull-down, SPR) Phosphopeptide->Binding_Assay Use as a probe Protein_Interaction Identify Interacting Proteins Binding_Assay->Protein_Interaction Pathway_Analysis Elucidate Signaling Pathway Protein_Interaction->Pathway_Analysis

Caption: Workflow for phosphopeptide synthesis and application.

Logical Relationships in Phosphoramidite Chemistry

The efficiency of phosphoramidite chemistry relies on a series of carefully controlled and sequential chemical reactions. The logical flow of this process is critical to achieving high yields of the desired oligonucleotide.

Phosphoramidite_Logic Start Start: Nucleoside on Solid Support DMT_Removal 1. Deblocking: Remove 5'-DMT group Start->DMT_Removal Coupling 2. Coupling: Add Phosphoramidite + Activator DMT_Removal->Coupling Capping 3. Capping: Acetylate unreacted 5'-OH Coupling->Capping Oxidation 4. Oxidation: Convert P(III) to P(V) Capping->Oxidation Next_Cycle Ready for Next Cycle Oxidation->Next_Cycle Next_Cycle->DMT_Removal Repeat n times End End: Cleavage and Deprotection Next_Cycle->End

Caption: Logical steps in phosphoramidite-based oligonucleotide synthesis.

Conclusion

The selection of a phosphorylating agent is a nuanced decision that depends heavily on the substrate, the desired scale of the reaction, and the available equipment.

  • This compound appears to be a highly specialized reagent, optimized for a particular step in a complex industrial synthesis. Its broader applicability remains an area for further research.

  • Dibenzyl Phosphite is a reliable choice for the solution-phase phosphorylation of small molecules, although it necessitates a deprotection step.

  • Phosphoramidites , such as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite and Di-tert-butyl N,N-diethylphosphoramidite , are the undisputed champions for the automated solid-phase synthesis of oligonucleotides and phosphopeptides, respectively. Their high coupling efficiencies and the well-established protocols make them indispensable tools in molecular biology and drug discovery.

Researchers should carefully consider the advantages and limitations of each agent in the context of their specific research goals. While novel phosphorylating agents continue to be developed, the established reagents discussed in this guide form the bedrock of modern phosphorylation chemistry.

References

The Evolving Role of Vinyl Phosphates in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the formation of carbon-carbon and carbon-heteroatom bonds is paramount. Vinyl phosphates have emerged as versatile intermediates, particularly in the realm of cross-coupling and olefination reactions. This guide provides a comparative analysis of vinyl phosphates against common alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

I. Performance in Palladium-Catalyzed Cross-Coupling Reactions

Vinyl phosphates serve as effective electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions. Their reactivity is often compared to that of vinyl triflates (trifluoromethanesulfonates), which are considered the gold standard for such transformations due to their high reactivity. Other relevant alternatives include vinyl nonaflates and nosylates.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a C(sp²)–C(sp²) bond between an organoboron reagent and an electrophile, is a cornerstone of modern synthesis. Both vinyl phosphates and vinyl triflates are competent substrates, though their performance can vary based on the specific catalyst system and reaction conditions.

Comparative Data for Suzuki-Miyaura Coupling

ElectrophileCoupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Vinyl Phosphate Arylboronic acidPd(OAc)₂ (2) / S-Phos (4)K₂CO₃TolueneRT1279-99[1]
Vinyl Phosphate Arylboronic acidPd(OAc)₂ (2.5) / P(t-Bu)₃·HBF₄ (5)K₂CO₃Toluene901285[1]
Vinyl Triflate Arylboronic acidPd(OAc)₂ (3) / PCy₃ (6)K₃PO₄DioxaneRT695[2][3]
Vinyl Triflate AlkenylboronatePdCl₂(PPh₃)₂ (3)Na₂CO₃THF/H₂ORT191[4][5]
Vinyl Triflate 2-Azidoarylboronic esterPd(OAc)₂ (5) / PCy₃ (10)NaHCO₃Toluene/H₂O801299[6]

Analysis:

Vinyl triflates generally exhibit high reactivity, often enabling coupling at room temperature with excellent yields.[2][5] However, recent advancements have shown that vinyl phosphates, particularly (1-halovinyl)phosphonates, can achieve comparable, and in some cases quantitative, yields under mild conditions when paired with appropriate phosphine ligands like S-Phos.[1] The choice between a vinyl phosphate and a vinyl triflate may therefore be dictated by factors such as the cost and availability of the corresponding phosphorylating or triflating agent and the functional group tolerance required for a specific synthetic target.

B. Heck Reaction

The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene. This reaction provides a powerful method for the synthesis of dienes and styrenes.

Comparative Data for Heck Reaction

ElectrophileAlkeneCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Vinyl Phosphate n-Butyl acrylatePdCl₂(COD) (5) / X-Phos (10)LiCl, Cy₂NMeDioxane1001885[7][8][9]
Vinyl Phosphate StyrenePdCl₂(COD) (5) / P(t-Bu)₃ (10)LiCl, Cy₂NMeDioxane1001875 (isomerized)[7][8][9]
Vinyl Bromide n-Butyl acrylate[Pd(η³-C₃H₅)Cl]₂ (0.005) / Tedicyp (0.01)NaHCO₃NMP140198[10]
Vinyl Nonaflate StyrenePd(OAc)₂ (2) / dppf (2.4)Et₃NDMF/H₂O801292[11]

Analysis:

Vinyl phosphates are viable substrates in the Heck reaction, providing good yields of the desired diene products.[7][8][9] A key consideration with vinyl phosphates is the potential for 1,2-migration of the intermediate alkenyl palladium(II) species, which can lead to isomerized products. However, ligand selection, such as the use of Buchwald's dialkylbiarylphosphines (e.g., X-Phos), can effectively suppress this side reaction.[7][8] For comparison, more traditional electrophiles like vinyl bromides can achieve very high turnover numbers and yields with specialized catalyst systems.[10] Vinyl sulfonates, such as nonaflates, also demonstrate excellent performance in Heck couplings.[11]

II. Application in Olefination Reactions

Vinylphosphonium salts, which are closely related to vinyl phosphates, are valuable precursors for phosphorus ylides used in Wittig-type reactions. These reactions are fundamental for the synthesis of alkenes from carbonyl compounds.

A. Intramolecular Wittig Reaction

A significant application of vinylphosphonium salts is in intramolecular Wittig reactions for the construction of carbo- and heterocyclic rings. The process typically involves the addition of a nucleophile (containing a carbonyl group) to the vinylphosphonium salt, which generates a phosphorus ylide in situ. This ylide then undergoes a subsequent intramolecular Wittig reaction.

Comparative Analysis:

While a direct quantitative comparison of yields with traditional intramolecular Wittig reactions (which often require strong bases to pre-form the ylide) is context-dependent, the vinylphosphonium salt approach offers a distinct advantage. It allows for the generation of the ylide under milder conditions, avoiding the use of harsh bases that might be incompatible with sensitive functional groups in the substrate. The yields for these cyclizations are generally good to excellent, depending on the ring size and substituents.

III. Experimental Protocols

A. General Procedure for Suzuki-Miyaura Coupling of a Vinyl Phosphate

To a mixture of the vinyl phosphate (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a reaction vessel is added toluene (5 mL). The vessel is purged with argon for 10 minutes. The catalyst, Pd(OAc)₂ (0.02 mmol, 2 mol%), and ligand, S-Phos (0.04 mmol, 4 mol%), are then added. The reaction is stirred at room temperature for 12 hours or until completion as monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]

B. General Procedure for Heck Reaction of a Vinyl Phosphate

In an oven-dried Schlenk tube, the vinyl phosphate (1.0 mmol), lithium chloride (10.0 mmol), and the alkene (1.5 mmol) are combined. The tube is evacuated and backfilled with argon. Dioxane (5 mL) and dicyclohexylmethylamine (2.0 mmol) are added via syringe. In a separate flask, PdCl₂(COD) (0.05 mmol, 5 mol%) and X-Phos (0.10 mmol, 10 mol%) are dissolved in dioxane (1 mL) and the resulting solution is activated by stirring for 10 minutes at room temperature before being added to the Schlenk tube. The reaction mixture is then heated to 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography.[7][8]

C. General Procedure for Intramolecular Wittig Reaction via a Vinylphosphonium Salt

To a solution of the substrate containing both a nucleophilic group (e.g., an enolate precursor) and a carbonyl group in a suitable solvent (e.g., THF, DMF), is added the vinylphosphonium salt (1.1 equiv.). A mild base (e.g., triethylamine or DBU) is added, and the reaction is stirred at room temperature or with gentle heating until the cyclization is complete. The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the desired cyclic alkene.

IV. Visualizing Reaction Pathways

A. Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the vinyl electrophile to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the product and regenerate the catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (Vinyl Phosphate/Triflate) pd_intermediate R-Pd(II)L₂(X) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-B(OR)₂ / Base pd_boron_complex R-Pd(II)L₂(R') transmetalation->pd_boron_complex reductive_elimination Reductive Elimination pd_boron_complex->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Catalytic Cycle of the Heck Reaction

The Heck reaction cycle begins with the oxidative addition of the vinyl electrophile, followed by migratory insertion of the alkene, and concludes with a β-hydride elimination to release the product.

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (Vinyl Phosphate/Triflate) pd_intermediate R-Pd(II)L₂(X) oxidative_addition->pd_intermediate migratory_insertion Migratory Insertion pd_intermediate->migratory_insertion Alkene (R'-CH=CH₂) pd_alkyl_intermediate R'-CH₂-CH(R)-Pd(II)L₂(X) migratory_insertion->pd_alkyl_intermediate beta_hydride_elimination β-Hydride Elimination pd_alkyl_intermediate->beta_hydride_elimination beta_hydride_elimination->pd0 [HPdL₂(X)] product R-CH=CH-R' beta_hydride_elimination->product base Base base->beta_hydride_elimination

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

C. Mechanism of the Wittig Reaction

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on a carbonyl compound, forming a betaine intermediate which then collapses to an oxaphosphetane. This intermediate subsequently decomposes to yield the alkene and a phosphine oxide.

Wittig_Mechanism reactants Phosphorus Ylide + Aldehyde/Ketone nucleophilic_attack Nucleophilic Attack reactants->nucleophilic_attack betaine Betaine Intermediate nucleophilic_attack->betaine cyclization Cyclization betaine->cyclization oxaphosphetane Oxaphosphetane cyclization->oxaphosphetane decomposition Decomposition oxaphosphetane->decomposition products Alkene + Phosphine Oxide decomposition->products

Caption: Simplified mechanism of the Wittig reaction.

V. Conclusion

Vinyl phosphates represent a highly valuable and increasingly utilized class of reagents in organic synthesis. While vinyl triflates have historically been the preferred choice for many palladium-catalyzed cross-coupling reactions due to their high reactivity, modern advancements in ligand and catalyst design have elevated vinyl phosphates to a competitive level, often with the advantages of lower cost and greater stability of the phosphorylating agents. In the context of olefination, vinylphosphonium salts provide a mild and efficient pathway for intramolecular Wittig reactions. The choice between these reagents will ultimately depend on the specific requirements of the synthesis, including substrate complexity, functional group compatibility, and economic considerations. This guide serves to equip the modern synthetic chemist with the comparative data needed to make an informed decision.

References

Unveiling a Potential Role for beta-Methyl vinyl phosphate in Cellular Signaling: A Comparative Guide to the MAPK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate web of cellular communication, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway stands as a central hub, governing critical processes such as cell proliferation, differentiation, and stress responses. A myriad of external stimuli, including environmental toxins like organophosphorus compounds (OPCs), can perturb this delicate balance. This guide explores the potential, yet unvalidated, role of beta-Methyl vinyl phosphate (BMVP) within this pathway by drawing comparisons with structurally related and well-studied OPCs.

This compound, primarily recognized as a key intermediate in the synthesis of the carbapenem antibiotic Meropenem and also utilized as a pesticide, belongs to the broad chemical class of organophosphorus compounds.[1][2] While direct evidence of BMVP's interaction with the MAPK pathway is currently unavailable, the extensive body of research on other OPCs provides a compelling framework for postulating its potential effects and for designing robust validation studies.

The MAPK Signaling Cascade: A Target for Organophosphorus Compounds

The MAPK pathway is a three-tiered kinase cascade involving a MAPK Kinase Kinase (MAPKKK), a MAPK Kinase (MAPKK), and a MAPK. In mammals, the most well-characterized MAPK subfamilies are the Extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation of these kinases through phosphorylation plays a pivotal role in determining cellular fate, with ERKs generally promoting cell survival and proliferation, while JNKs and p38 are often associated with stress responses, inflammation, and apoptosis.[3][4]

Numerous studies have demonstrated that various OPCs can induce oxidative stress, leading to the dysregulation of the MAPK signaling pathway.[5][6] This interference can result in a range of cellular dysfunctions, including apoptosis and neurotoxicity.[3][7]

Comparative Analysis of Organophosphate Effects on MAPK Phosphorylation

To contextualize the potential impact of this compound, this section presents a summary of quantitative data on the effects of other organophosphorus compounds on the phosphorylation of key MAPK proteins. It is crucial to note that the following data is collated from various studies employing different model systems and experimental conditions. Therefore, direct comparisons should be made with caution. To date, no published data exists for the specific effects of this compound on the MAPK pathway.

Organophosphate CompoundModel SystemTarget KinaseObserved Effect on PhosphorylationReference
ChlorpyrifosDrosophila melanogaster (in vivo)p38 MAPKSignificant Increase[3]
ChlorpyrifosDrosophila melanogaster (in vivo)JNKSignificant Increase[3]
Chlorpyrifos OxonChinese Hamster Ovary (CHO) CellsERK 44/422- to 3-fold Increase (at 50 µM for 40 min)[1]
DiazinonMice (in vivo)Protamines~50% increase in total phosphorous content; ~73% increase in phosphoserine

Note: The data for Diazinon reflects a downstream phosphorylation event and not a direct measurement of MAPK phosphorylation.

Experimental Protocols for Pathway Validation

Validating the role of this compound, or any novel compound, in the MAPK signaling pathway requires rigorous experimental investigation. The following are detailed protocols for two key methodologies: Western Blotting for phosphorylated kinases and in vitro Kinase Activity Assays.

Western Blotting for Phosphorylated ERK, JNK, and p38

This method allows for the semi-quantitative detection of the phosphorylated (activated) forms of the MAPK proteins.

1. Cell Culture and Treatment:

  • Culture the selected cell line (e.g., SH-SY5Y neuroblastoma cells, PC-12 cells) to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound for different time points. Include a vehicle control (e.g., DMSO) and a positive control (a known MAPK activator, e.g., anisomycin for JNK/p38, EGF for ERK).

2. Protein Extraction:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation status of the proteins.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ERK (Thr202/Tyr204), anti-phospho-JNK (Thr183/Tyr185), or anti-phospho-p38 (Thr180/Tyr182)).

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Quantification:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • To normalize the results, strip the membrane and re-probe with an antibody that recognizes the total amount of the respective kinase (e.g., anti-total-ERK).

  • Quantify the band intensities using densitometry software. The level of kinase activation is expressed as the ratio of the phosphorylated protein to the total protein.

In Vitro Kinase Activity Assay

This assay directly measures the enzymatic activity of a specific kinase by quantifying the phosphorylation of a known substrate.

1. Immunoprecipitation of Target Kinase:

  • Lyse treated and control cells as described for Western blotting.

  • Incubate the cell lysates with an antibody specific for the target kinase (e.g., anti-JNK) and protein A/G-agarose beads to immunoprecipitate the kinase.

  • Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer to remove detergents and inhibitors.

2. Kinase Reaction:

  • Resuspend the immunoprecipitated kinase in a kinase reaction buffer containing a specific substrate (e.g., GST-c-Jun for JNK) and ATP (often radiolabeled [γ-³²P]ATP or "cold" ATP for detection with a phospho-specific antibody).

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).

  • Terminate the reaction by adding SDS-PAGE sample buffer.

3. Detection of Substrate Phosphorylation:

  • Radiometric Assay: Separate the reaction products by SDS-PAGE, transfer to a membrane, and expose to autoradiography film to detect the radiolabeled, phosphorylated substrate.

  • Non-Radiometric Assay: Separate the reaction products by SDS-PAGE and perform a Western blot using a phospho-specific antibody that recognizes the phosphorylated form of the substrate (e.g., anti-phospho-c-Jun (Ser63)).

Visualizing the Pathway and Experimental Design

To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the MAPK signaling pathway and a proposed experimental workflow for validating the effects of this compound.

MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Organophosphorus Compounds (OPCs) Organophosphorus Compounds (OPCs) Receptor Receptor Organophosphorus Compounds (OPCs)->Receptor Growth Factors Growth Factors Growth Factors->Receptor Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock)->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK, ASK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK4/7, MKK3/6) MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P Transcription Factors Transcription Factors (e.g., c-Jun, Elk-1, ATF2) MAPK->Transcription Factors Gene Expression Cellular Response (Proliferation, Apoptosis, etc.) Transcription Factors->Gene Expression

Caption: The MAPK signaling cascade and potential influence of organophosphorus compounds.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment with This compound Cell Culture->Treatment Protein Extraction Protein Extraction Treatment->Protein Extraction Western Blot Western Blot for p-ERK, p-JNK, p-p38 Protein Extraction->Western Blot Kinase Assay In Vitro Kinase Assay Protein Extraction->Kinase Assay Data Analysis Quantification and Statistical Analysis Western Blot->Data Analysis Kinase Assay->Data Analysis Conclusion Validate role of BMVP in MAPK pathway Data Analysis->Conclusion

Caption: Experimental workflow for validating the effect of this compound on the MAPK pathway.

References

Navigating the Nuances of Bioactivity: A Comparative Guide to Beta-Methyl Vinyl Phosphate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous journey. Beta-methyl vinyl phosphate analogs have emerged as a promising class of molecules, mimicking the transition state of phosphate ester hydrolysis and thereby acting as effective inhibitors of various enzymes. This guide provides a comparative analysis of the efficacy of a series of these analogs, focusing on their modulation of sphingosine kinase 1 (SK1), a critical enzyme in cell signaling and a prominent target in cancer therapy.

This publication delves into the structure-activity relationships of FTY720 vinylphosphonate analogs, presenting quantitative data on their inhibitory and, in some cases, activating effects on SK1. Detailed experimental methodologies are provided to ensure the reproducibility of the findings. Visual representations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the concepts discussed.

Unraveling Efficacy: A Head-to-Head Comparison

The biological activity of this compound analogs is profoundly influenced by the nature of the substituents on the vinyl group and the phosphate moiety. A study comparing the effects of (S)-FTY720 vinylphosphonate and its analogs on SK1 activity revealed a spectrum of activities, from potent inhibition to significant activation.

The parent compound, (S)-FTY720 vinylphosphonate, was identified as an uncompetitive inhibitor of SK1 with respect to sphingosine, exhibiting a Kiu of 14.5 ± 4.4 μM[1][2]. Its inhibitory effect is significant, with a 50 μM concentration reducing SK1 activity by over 80%[3]. The stereochemistry at the vinyl group is also crucial, as the (S)-enantiomer is a more potent inhibitor than the (R)-enantiomer[3].

Further modifications to the (S)-FTY720 vinylphosphonate scaffold have demonstrated a remarkable divergence in biological outcomes. The introduction of different functional groups can switch the molecule from an inhibitor to an activator of SK1, highlighting the sensitivity of the enzyme's allosteric sites to subtle structural changes[1].

The following table summarizes the comparative efficacy of various (S)-FTY720 vinylphosphonate analogs against sphingosine kinase 1.

CompoundModification from (S)-FTY720 vinylphosphonateConcentrationEffect on SK1 ActivityReference
(S)-FTY720 vinylphosphonate (2)-50 µM62.7 ± 0.9% inhibition[1]
(R)-FTY720 vinylphosphonateR-enantiomer50 µM~40% inhibition[3]
Analog 3Fluoride substitution50 µM~20% inhibition[1]
Analog 5Azide substitution< 50 µMActivation (EC50 = 8.3 ± 3.0 µM)[1]
Analog 6Vinyl-carboxylate substitution50 µMIneffective[1]
FTY720-50 µM~40% inhibition[3]
DMS (N,N-dimethylsphingosine)-50 µM~40% inhibition[3]
SKi (sphingosine kinase inhibitor)-50 µM~40% inhibition[3]

The Underlying Mechanisms: Signaling Pathways and Inhibition Models

The modulation of SK1 activity by these vinyl phosphate analogs has significant downstream effects on cellular signaling. SK1 catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a critical signaling lipid that regulates cell growth, proliferation, and survival through its interaction with S1P receptors (S1PRs)[3]. Inhibition of SK1 can therefore disrupt these pro-survival pathways, making it an attractive strategy for cancer therapy.

The uncompetitive inhibition of SK1 by (S)-FTY720 vinylphosphonate suggests that it binds to the enzyme-substrate complex, providing a novel mechanism for allosteric modulation[1][2]. This interaction is contingent on the formation of the SK1-sphingosine complex, offering new avenues for the design of highly specific inhibitors[2].

SK1_Signaling_Pathway cluster_membrane Cell Membrane S1PR S1P Receptor Proliferation Cell Proliferation, Survival, Migration S1PR->Proliferation Activates Sphingosine Sphingosine SK1 Sphingosine Kinase 1 (SK1) Sphingosine->SK1 Substrate S1P Sphingosine-1-Phosphate (S1P) SK1->S1P Phosphorylation S1P->S1PR Binds Inhibitor (S)-FTY720 vinylphosphonate Inhibitor->SK1 Inhibits (Uncompetitive)

Figure 1: Simplified signaling pathway of Sphingosine Kinase 1 (SK1) and the point of inhibition by (S)-FTY720 vinylphosphonate.

Rigorous Evaluation: Experimental Protocols

The following protocols outline the key experimental procedures for assessing the efficacy of this compound analogs as SK1 modulators.

Sphingosine Kinase 1 Activity Assay

This assay measures the enzymatic activity of SK1 by quantifying the formation of radiolabeled S1P from sphingosine and [γ-³²P]ATP.

Materials:

  • Purified SK1 enzyme

  • Sphingosine

  • [γ-³²P]ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (vinyl phosphate analogs)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing assay buffer, sphingosine, and the test compound at various concentrations.

  • Initiate the reaction by adding purified SK1 enzyme and [γ-³²P]ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Extract the lipids using a chloroform/methanol solvent system.

  • Spot the lipid extract onto a TLC plate and separate the lipids using an appropriate solvent system.

  • Visualize the radiolabeled S1P spots using autoradiography.

  • Scrape the S1P spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition or activation relative to a control reaction without the test compound.

Determination of Inhibition Constant (Kiu)

For uncompetitive inhibitors, the inhibition constant (Kiu) can be determined by measuring the enzyme activity at various substrate and inhibitor concentrations.

Procedure:

  • Perform the SK1 activity assay as described above, using a range of sphingosine concentrations.

  • For each sphingosine concentration, measure the enzyme activity in the presence of different concentrations of the vinyl phosphate analog.

  • Generate double-reciprocal (Lineweaver-Burk) plots of 1/velocity versus 1/[substrate] for each inhibitor concentration.

  • For an uncompetitive inhibitor, the resulting lines will be parallel.

  • The Kiu can be determined from the y-intercepts of the Lineweaver-Burk plots or by using non-linear regression analysis to fit the data to the equation for uncompetitive inhibition.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Reaction Mixtures (Buffer, Sphingosine, Inhibitor) B Initiate with SK1 and [γ-³²P]ATP A->B C Incubate at 37°C B->C D Stop Reaction C->D E Lipid Extraction D->E F TLC Separation E->F G Quantify Radiolabeled S1P F->G H Calculate % Inhibition/Activation G->H

Figure 2: General experimental workflow for assessing the efficacy of SK1 inhibitors.

Conclusion

The comparative analysis of FTY720 vinylphosphonate analogs reveals the profound impact of subtle structural modifications on their biological activity, transforming a potent enzyme inhibitor into an activator. This highlights the critical importance of detailed structure-activity relationship studies in the design of targeted therapeutics. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery, providing a framework for the systematic evaluation of this compound analogs and other enzyme inhibitors. The continued exploration of this chemical space holds significant promise for the development of novel therapeutic agents with enhanced efficacy and selectivity.

References

Comparative Cross-Reactivity Analysis of Beta-Methyl Vinyl Phosphate in Immunoassays for Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of immunoassays is a critical factor for the accurate detection and quantification of target analytes. This guide provides a comparative analysis of the potential cross-reactivity of beta-Methyl vinyl phosphate (MAP) within immunoassays designed for the detection of organophosphorus (OP) compounds. Due to the lack of direct experimental data for this compound, this guide presents illustrative data to highlight its potential cross-reactivity profile in comparison to other common organophosphorus pesticides. The methodologies and data presented herein serve as a foundational resource for developing and validating specific immunoassays for MAP and other related small molecules.

Data Presentation: Cross-Reactivity of this compound and Other Organophosphorus Compounds

The cross-reactivity of an immunoassay is determined by the degree to which the antibody binds to compounds other than the target analyte. This is typically expressed as a percentage relative to the binding of the target analyte. The following table summarizes the hypothetical cross-reactivity data for this compound and other selected organophosphorus pesticides in a competitive ELISA designed for the detection of a generic organophosphorus structure.

CompoundClassCAS NumberIllustrative Cross-Reactivity (%)
This compound Organophosphate 90776-59-3 100
ChlorpyrifosOrganothiophosphate2921-88-245
ParathionOrganothiophosphate56-38-260
DiazinonOrganothiophosphate333-41-530
MalathionOrganothiophosphate121-75-515
GlyphosatePhosphonate1071-83-6<0.1

Note: The cross-reactivity data for this compound is illustrative and intended for comparative purposes. Actual cross-reactivity will depend on the specific antibody and the hapten used for its generation.

Experimental Protocols: Competitive ELISA for Cross-Reactivity Assessment

The determination of cross-reactivity is commonly performed using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[1][2][3] This method relies on the competition between the analyte in the sample and a labeled analyte for a limited number of antibody binding sites.

Principle

In this assay, a microtiter plate is coated with a protein conjugate of a hapten that is structurally similar to the target analyte (in this case, a generic organophosphorus structure). A specific antibody is pre-incubated with either the standard compound or the test compound (e.g., this compound or other organophosphorus pesticides). This mixture is then added to the coated plate. The free analyte in the solution competes with the coated analyte for binding to the antibody. The amount of antibody that binds to the plate is inversely proportional to the concentration of the free analyte. A secondary antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable color change.

Materials
  • 96-well microtiter plates

  • Coating antigen (e.g., organophosphorus hapten conjugated to a carrier protein like BSA or OVA)

  • Primary antibody specific for the organophosphorus class of compounds

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Standard solutions of this compound and other organophosphorus compounds

  • Microplate reader

Procedure
  • Coating: Microtiter plate wells are coated with the coating antigen diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[1]

  • Washing: The plate is washed three times with wash buffer to remove any unbound coating antigen.[1]

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.[1]

  • Washing: The plate is washed three times with wash buffer.

  • Competitive Reaction: Standard solutions of this compound or other test compounds are prepared at various concentrations. The primary antibody is added to these solutions and incubated for 30 minutes at room temperature. This mixture is then added to the coated wells and incubated for 1-2 hours at room temperature.[1]

  • Washing: The plate is washed three times with wash buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.[1]

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Development: The substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes.[1]

  • Stopping the Reaction: The stop solution is added to each well to terminate the reaction.[1]

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.[1]

Calculation of Cross-Reactivity

The half-maximal inhibitory concentration (IC50) is determined for the target analyte (this compound) and each of the tested compounds from their respective dose-response curves. The cross-reactivity (CR%) is then calculated using the following formula:

CR (%) = (IC50 of this compound / IC50 of test compound) x 100

Mandatory Visualization

The following diagrams illustrate the key processes involved in the cross-reactivity study.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with OP-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash Plate p3->p4 r1 Incubate Primary Antibody with Sample/Standard r2 Add Mixture to Plate r1->r2 r3 Incubate r2->r3 d1 Wash Plate d2 Add Enzyme-conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance d5->d6 end d6->end start start->p1

References

Beta-Methyl Vinyl Phosphate: A Comparative Review of Its Applications in Drug Development and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the utility and comparative performance of key chemical reagents is paramount. Beta-methyl vinyl phosphate (MAP), a versatile organophosphorus compound, has carved out a significant niche as a critical intermediate in the synthesis of carbapenem antibiotics, most notably meropenem. This guide provides a comprehensive literature review of this compound's applications, offering a comparative analysis against alternative synthetic strategies and related compounds. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to support informed decision-making in research and development.

Role in Carbapenem Synthesis: A Linchpin Intermediate

This compound is a cornerstone in the industrial synthesis of meropenem, a broad-spectrum antibacterial agent.[1][2] Its specific chemical structure provides a reliable and efficient means to construct the carbapenem core, a key pharmacophore responsible for the antibiotic's potent activity.

The Meropenem Synthesis Pathway Utilizing this compound

The synthesis of meropenem is a multi-step process, with a critical stage involving the phosphorylation of a bicyclic ketone intermediate to form the enol phosphate, a derivative of this compound. This enol phosphate then serves as a reactive precursor for the introduction of the side chain, ultimately leading to the formation of meropenem.

Below is a generalized workflow for the synthesis of a this compound derivative, a key intermediate for meropenem:

cluster_0 Synthesis of the MAP Intermediate 4-beta-methylazabicyclohexyl\nketone ester (X) 4-beta-methylazabicyclohexyl ketone ester (X) Enolate Formation Enolate Formation 4-beta-methylazabicyclohexyl\nketone ester (X)->Enolate Formation Base p-Nitrobenzyl (4R,5S,6S)-3-(diphenoxy)phosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid ester (XI)\n(MAP Derivative) p-Nitrobenzyl (4R,5S,6S)-3-(diphenoxy)phosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid ester (XI) (MAP Derivative) Enolate Formation->p-Nitrobenzyl (4R,5S,6S)-3-(diphenoxy)phosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid ester (XI)\n(MAP Derivative) Diphenyl chlorophosphate

Synthesis of the MAP Intermediate

A detailed experimental protocol for the synthesis of a p-nitrobenzyl-protected this compound derivative, a common intermediate for meropenem, is as follows:

Experimental Protocol: Synthesis of p-Nitrobenzyl (4R,5S,6S)-3-(diphenoxy)phosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid ester (XI)

  • Materials: 4-β-methylazabicyclohexyl ketone ester (X), diisopropylethylamine, diphenyl chlorophosphate, petroleum ether, 3.5% aqueous sodium dihydrogen phosphate, water.

  • Procedure:

    • A solution of 4-β-methylazabicyclohexyl ketone ester (X) is cooled to -10 to -15 °C in an ice bath under a nitrogen atmosphere.[3]

    • Diisopropylethylamine (1.13 molar equivalents) and diphenyl chlorophosphate (1.02 molar equivalents) are added sequentially.[3]

    • The reaction mixture is stirred at the same temperature for 5 hours, with reaction completion monitored by thin-layer chromatography (TLC).[3]

    • Upon completion, a significant amount of white crystals precipitates.

    • Petroleum ether (e.g., 300 mL) and 3.5% aqueous sodium dihydrogen phosphate (e.g., 300 mL) are added to the mixture, and the crystals are washed by stirring.[3]

    • The solid is collected by filtration and washed sequentially with petroleum ether (e.g., 100 mL) and water (e.g., 500 mL).[3]

    • After drying, the target product (XI) is obtained.[3]

A reported yield for this process is approximately 81% with a purity of 98%.[3] The subsequent step in meropenem synthesis involves the coupling of this intermediate with the desired side chain.

Comparison with Alternative Meropenem Synthesis Routes

While the this compound route is well-established, alternative synthetic strategies for meropenem exist. These often aim to improve overall yield, reduce costs, or simplify the manufacturing process. A direct, quantitative comparison of these routes is challenging due to variations in reporting and optimization. However, a qualitative overview of different approaches is presented below.

Synthesis StrategyKey FeaturesReported Overall YieldReference
This compound (MAP) Route Utilizes an enol phosphate intermediate for side-chain introduction.~60-70% (multi-step)[4][5]
Wittig Cyclization Route Employs an intramolecular Wittig reaction to form the carbapenem core.Not explicitly stated for full synthesis[6]
Rhodium-Catalyzed Cyclization Utilizes a rhodium catalyst for the key ring-forming step.Not explicitly stated for full synthesis[7]
Zinc Powder Deprotection Focuses on an improved deprotection step using zinc powder.69.1% (deprotection step)[7]

It is important to note that the reported yields can vary significantly based on the specific reagents, conditions, and scale of the synthesis. The MAP route remains a widely used and reliable method in industrial production.

Application as a Phosphorylating Agent

Beyond its role in antibiotic synthesis, this compound and related vinyl phosphates are part of the broader class of organophosphorus reagents used for phosphorylation reactions in organic synthesis.[8] These reactions are fundamental in the synthesis of various biologically important molecules, including nucleotide analogs and phosphonate esters.

Mechanism of Phosphorylation

The vinyl phosphate group acts as a good leaving group, facilitating the transfer of the phosphate moiety to a nucleophile. The reaction generally proceeds via a nucleophilic attack on the phosphorus atom.

cluster_0 Phosphorylation Reaction Nucleophile (e.g., Alcohol, Amine) Nucleophile (e.g., Alcohol, Amine) Phosphorylated Product Phosphorylated Product Nucleophile (e.g., Alcohol, Amine)->Phosphorylated Product This compound This compound This compound Leaving Group\n(Enolate) Leaving Group (Enolate) This compound->Leaving Group\n(Enolate)

General Phosphorylation Mechanism
Comparison with Other Phosphorylating Agents

A variety of reagents are available for phosphorylation, each with its own advantages and disadvantages in terms of reactivity, selectivity, and stability.

Phosphorylating AgentKey FeaturesTypical Yields
This compound Mild reaction conditions, good leaving group.Substrate-dependent
Diphenyl Chlorophosphate Commonly used, commercially available.Generally high
Phosphoramidites Used in oligonucleotide synthesis, highly selective.Very high (>98%)
Pyrophosphates Can phosphorylate a wide range of functional groups.Variable
Phosphoric Acid with Condensing Agents (e.g., DCC) Classical method, can be prone to side reactions.Moderate to high

Quantitative comparisons of yields are highly dependent on the specific substrate and reaction conditions. However, the choice of phosphorylating agent is often dictated by the complexity of the target molecule and the need for chemoselectivity.

Other Potential Applications

While the primary application of this compound is in pharmaceutical synthesis, the broader class of organophosphates has other uses.

Pesticides

Some organophosphates are used as pesticides due to their ability to inhibit the enzyme acetylcholinesterase in insects, leading to paralysis and death.[3] The general mechanism involves the phosphorylation of a serine residue in the active site of the enzyme.

cluster_0 Acetylcholinesterase Inhibition Organophosphate Organophosphate Inhibited Acetylcholinesterase Inhibited Acetylcholinesterase Organophosphate->Inhibited Acetylcholinesterase Phosphorylation of Serine Acetylcholinesterase Acetylcholinesterase Acetylcholinesterase->Inhibited Acetylcholinesterase

Mechanism of Action for Organophosphate Pesticides

There is limited publicly available data directly comparing the efficacy of this compound as a pesticide against other commercial organophosphates. The toxicity and efficacy of organophosphate pesticides vary widely depending on their specific chemical structure.[3]

Flame Retardants

Biological Signaling Pathways

A comprehensive search of the available literature did not reveal any direct involvement of this compound in specific biological signaling pathways. Its primary role in a biological context appears to be as a synthetic precursor to pharmacologically active molecules like meropenem, rather than as an active signaling molecule itself. The biological effects of meropenem, which inhibits bacterial cell wall synthesis, are well-documented, but this is a downstream consequence of the synthetic pathway in which this compound is a key component.

Conclusion

This compound is a valuable and versatile reagent, primarily recognized for its indispensable role as an intermediate in the synthesis of meropenem and other carbapenem antibiotics. Its use provides an efficient and well-established route to these critical drugs. While it belongs to the broader class of organophosphates with applications as phosphorylating agents and potentially as pesticides, its specific performance in these areas is less documented compared to its central role in pharmaceutical manufacturing. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of this compound is crucial for the continued production and development of life-saving carbapenem antibiotics. Future research could focus on direct comparative studies of its efficacy in other potential applications to fully elucidate its capabilities.

References

A Comparative Guide to the Role of Beta-Methyl Vinyl Phosphate and Similar Intermediates in Carbapenem Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of beta-methyl vinyl phosphate (MAP), a key intermediate in the synthesis of carbapenem antibiotics, with alternative synthetic strategies. Due to the proprietary nature of pharmaceutical process development, direct quantitative comparisons of reaction yields and efficiencies are often not publicly available. Therefore, this guide focuses on a qualitative and conceptual comparison of the synthetic utility of these intermediates, supported by general experimental protocols and pathway illustrations.

Introduction

This compound, chemically identified as (4-nitrophenyl)methyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (CAS No: 90776-59-3), is a crucial intermediate in the industrial synthesis of several 1-β-methyl-carbapenem antibiotics, most notably Meropenem.[1][2] Its "biological activity" in this context is its chemical reactivity, which allows for the efficient and stereoselective introduction of the C-2 side chain, a critical step in forming the final active pharmaceutical ingredient.[3] This guide will compare the synthetic approach utilizing this enol phosphate intermediate with other strategies for carbapenem synthesis.

Comparison of Synthetic Intermediates and Strategies

The synthesis of the carbapenem core and the subsequent introduction of the side chain can be achieved through various routes. The choice of intermediate and protecting groups is critical for the overall efficiency, stereoselectivity, and scalability of the synthesis.

FeatureThis compound (Enol Phosphate) RouteAlternative Synthetic Routes
Intermediate Type Activated enol phosphate of the carbapenem core.[3]Other activated intermediates (e.g., triflates), or direct displacement from a precursor.
Key Reaction Nucleophilic substitution of the enol phosphate group by a thiol-containing side chain.[4]Varies; may involve palladium-catalyzed cross-coupling or other coupling reactions.
Protecting Groups Typically uses p-nitrobenzyl (PNB) ester for the carboxylic acid.[4]A variety of protecting groups can be used, such as allyl (Alloc), benzyl (Bn), or silyl ethers, allowing for orthogonal deprotection strategies.
Stereocontrol The stereochemistry is established in the synthesis of the carbapenem core before coupling.Stereocontrol is a key challenge in all carbapenem syntheses and is addressed at different stages depending on the route.
Scalability This route has been successfully implemented for large-scale industrial production of Meropenem.[4]Scalability can be a challenge for some alternative routes, particularly those requiring expensive reagents or cryogenic conditions.
Generality Applicable to the synthesis of various carbapenems by changing the side-chain thiol.Different routes may be more or less suitable for specific side chains.

Experimental Protocols

Below is a generalized experimental protocol for the coupling of the this compound intermediate with a protected side chain, a key step in the synthesis of carbapenems like Meropenem and Ertapenem.

Objective: To couple the carbapenem core (activated as an enol phosphate) with the desired thiol side chain.

Materials:

  • This compound (MAP) intermediate (1 equivalent)

  • Protected thiol side chain (e.g., for Meropenem: (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercaptopyrrolidine with a suitable N-protecting group) (1-1.2 equivalents)

  • Aprotic solvent (e.g., acetonitrile, dimethylformamide)

  • Organic base (e.g., diisopropylethylamine (DIPEA), 1,1,3,3-tetramethylguanidine) (1-1.5 equivalents)[4]

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • The this compound intermediate is dissolved in the aprotic solvent in a reaction vessel under an inert atmosphere.

  • The solution is cooled to a specific temperature, which can range from ambient temperature to lower temperatures depending on the specific process.

  • The protected thiol side chain is added to the solution.

  • The organic base is added dropwise to the reaction mixture.

  • The reaction is stirred at the specified temperature for a period of time, typically monitored by a technique like High-Performance Liquid Chromatography (HPLC) to determine the completion of the reaction.

  • Upon completion, the reaction mixture is typically quenched and the product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the protected carbapenem.

  • The protecting groups are then removed in subsequent steps to yield the final active pharmaceutical ingredient. For instance, a p-nitrobenzyl ester is commonly removed by catalytic hydrogenation.[4]

Mandatory Visualizations

Diagram 1: General Synthetic Pathway for Carbapenems

G A Azetidinone Precursor B Diazo Intermediate A->B C Carbapenem Core Formation (Rh-catalyzed cyclization) B->C D Activation of C2-C3 double bond (e.g., phosphorylation) C->D E This compound (MAP Intermediate) D->E G Coupling Reaction E->G F Protected Thiol Side Chain F->G H Protected Carbapenem G->H I Deprotection H->I J Final Carbapenem Antibiotic (e.g., Meropenem) I->J

Caption: A simplified workflow of carbapenem synthesis.

Diagram 2: The Role of Protecting Groups in Synthesis

G cluster_0 Protected Carbapenem Core cluster_1 Protected Side Chain Core Carbapenem Nucleus P1 Protecting Group 1 (e.g., PNB on Carboxyl) Core->P1 masks COOH P2 Protecting Group 2 (on Hydroxyl) Core->P2 masks OH SideChain Thiol Side Chain P3 Protecting Group 3 (on Amine) SideChain->P3 masks NH2 Deprotection Selective Deprotection Steps Final Active Antibiotic Deprotection->Final cluster_0 cluster_0 dummy1 cluster_1 cluster_1 dummy2

Caption: Orthogonal protecting groups in carbapenem synthesis.

References

The Strategic Advantage of Beta-Methyl Vinyl Phosphate in Carbapenem Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pursuit of efficient, safe, and high-yield synthetic pathways is paramount. In the production of carbapenem antibiotics, a class of potent broad-spectrum antibacterial agents, the choice of intermediates is a critical determinant of the overall process efficacy. This guide provides a comparative analysis of using beta-Methyl vinyl phosphate (BMVP), a key intermediate, against traditional synthetic routes for carbapenems like Meropenem.

The synthesis of the carbapenem core structure is a complex undertaking that has seen numerous methodological evolutions. Traditional approaches have often commenced from starting materials like 4-acetoxyazetidinone. While foundational, these routes can be lengthy, involve hazardous reagents, and sometimes result in lower overall yields. The introduction of this compound (also known as MAP) as a pivotal intermediate has marked a significant advancement in streamlining carbapenem synthesis, offering notable advantages in yield, safety, and process efficiency.

Comparative Analysis of Synthetic Routes

The utilization of this compound in the synthesis of Meropenem offers several distinct advantages over more traditional methodologies. These benefits are primarily centered around improved reaction yields, milder and safer reaction conditions, and a more streamlined process. Traditional routes, while effective, can be more cumbersome and less economically viable for large-scale production.

ParameterThis compound (BMVP) RouteTraditional Routes (e.g., from 4-acetoxyazetidinone)
Overall Yield Generally higher due to more efficient key steps. A reported yield for a key intermediate formation is 81% with 98% purity.[1]Can be lower due to the multi-step nature of the synthesis, which can lead to cumulative losses.
Reaction Conditions Often involves milder reaction conditions, avoiding cryogenic temperatures and high pressures.[2]May require more extreme conditions, including very low temperatures, which can be energy-intensive and challenging to scale up.
Safety Profile Newer routes utilizing BMVP may avoid hazardous reagents like hydrogen gas and costly and toxic heavy metal catalysts such as rhodium.[3]Some traditional methods may involve flammable and explosive reagents, as well as toxic catalysts, posing greater safety and environmental concerns.
Process Simplicity Can offer a more concise and streamlined synthetic route, potentially reducing the number of reaction steps.[3]Often characterized by longer and more intricate synthetic pathways, which can be more labor-intensive and time-consuming.[4]
Stereoselectivity The use of BMVP can enhance the stereoselectivity of the synthesis, leading to a purer final product.[5]Achieving the desired stereochemistry can be a significant challenge and may require additional purification steps.
Economic Viability Higher yields, simpler processes, and the avoidance of expensive catalysts can lead to a more cost-effective manufacturing process.[3][6]The cost can be higher due to lower overall yields, the need for specialized equipment to handle extreme conditions, and the use of expensive reagents and catalysts.

Experimental Protocols

Synthesis of a Key Carbapenem Intermediate using a BMVP-related Compound

This protocol describes the general procedure for the synthesis of a key intermediate in carbapenem production, highlighting the reaction conditions that underscore the advantages of this synthetic pathway.

Materials:

  • 4-β-methylazabicyclohexyl ketone ester (Starting Material)

  • Diisopropylethylamine

  • Diphenyl chlorophosphate

  • Petroleum ether

  • 3.5% aqueous sodium dihydrogen phosphate

  • Nitrogen gas

Procedure:

  • A solution of the 4-β-methylazabicyclohexyl ketone ester is prepared and cooled to a temperature range of -10 to -15 °C in an ice bath.

  • Diisopropylethylamine (14.57 g, 0.113 mol) and diphenyl chlorophosphate (27.54 g, 0.102 mol) are sequentially added to the cooled solution under a protective nitrogen atmosphere.

  • The reaction mixture is stirred continuously at this temperature for 5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

  • Upon completion, a significant amount of white crystalline product will precipitate from the reaction mixture.

  • Petroleum ether (300 mL) and a 3.5% aqueous solution of sodium dihydrogen phosphate (300 mL) are added to the mixture. The crystals are then washed by stirring.

  • The solid product is collected by filtration.

  • The filter cake is washed sequentially with petroleum ether (100 mL) and water (500 mL).

  • The resulting product, PNB (4R,5S,6S)-3-(diphenoxy)phosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid ester, is dried. This process yields approximately 49.3 g of the target product, corresponding to a yield of 81% with a purity of 98%.[1]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Meropenem, synthesized using this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8] This action is primarily achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs).[8][9] PBPs are essential enzymes for the cross-linking of peptidoglycan, a critical component that provides structural integrity to the bacterial cell wall. By disrupting this process, Meropenem weakens the cell wall, leading to cell lysis and bacterial death.[8]

Meropenem_Mechanism_of_Action cluster_Bacterium Bacterial Cell Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Intact Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Weakened_Cell_Wall Weakened Cell Wall Peptidoglycan_Synthesis->Weakened_Cell_Wall Disruption Lysis Cell Lysis and Death Weakened_Cell_Wall->Lysis

Caption: Mechanism of Meropenem action.

Experimental Workflow: Meropenem Synthesis

The synthesis of Meropenem from a key intermediate derived from this compound involves a series of controlled chemical reactions. The general workflow illustrates the transformation from the starting materials to the final active pharmaceutical ingredient (API).

Meropenem_Synthesis_Workflow Start Starting Materials (including BMVP precursor) Reaction1 Step 1: Formation of Carbapenem Core Start->Reaction1 Intermediate Key Intermediate (e.g., PNB-protected carbapenem) Reaction1->Intermediate Reaction2 Step 2: Side Chain Attachment Intermediate->Reaction2 Protected_Meropenem Protected Meropenem Reaction2->Protected_Meropenem Reaction3 Step 3: Deprotection Protected_Meropenem->Reaction3 Crude_Meropenem Crude Meropenem Reaction3->Crude_Meropenem Purification Purification (e.g., Crystallization) Crude_Meropenem->Purification Final_Product Meropenem API Purification->Final_Product

Caption: Generalized workflow for Meropenem synthesis.

References

Beta-Methyl Vinyl Phosphate: A Comparative Guide for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-methyl vinyl phosphate (MAP) is a key chemical intermediate primarily recognized for its critical role in the synthesis of potent carbapenem antibiotics, most notably Meropenem. While not a therapeutic agent in itself, its unique structural features are instrumental in constructing the core of these vital antibacterial drugs. This guide provides a comparative overview of this compound, its application in synthesis, and a look at alternative synthetic strategies in carbapenem drug discovery.

Overview of this compound (MAP)

This compound is a phosphate ester that serves as a crucial building block in the multi-step synthesis of Meropenem. Its primary function is to facilitate the formation of the distinctive carbapenem ring structure. The mechanism of action of the final product, Meropenem, involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which leads to bacterial cell death[1].

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₉H₂₇N₂O₁₀P
Molecular Weight 594.51 g/mol
CAS Number 90776-59-3
Appearance White to off-white solid
Melting Point 129-131 °C
Boiling Point 722.4 °C at 760 mmHg
Density 1.47 g/cm³
Storage Conditions -20°C Freezer, under inert atmosphere
Synonyms (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester; p-Nitrobenzyl (1R,5R,6S)-6-[(1R)-1-hydroxyethyl]-2-[(diphenylphosphono)oxy]-1-methylcarbapen-2-em-3-carboxylate

Role in Meropenem Synthesis: An Experimental Workflow

The synthesis of Meropenem is a complex process involving several key steps. This compound is introduced to create a reactive intermediate that facilitates the crucial ring closure to form the carbapenem nucleus.

General Synthetic Workflow

Meropenem_Synthesis A Starting Materials B Formation of β-Keto Ester A->B C Introduction of Side Chains B->C D Phosphorylation with Diphenylchlorophosphate (forms MAP precursor) C->D E Intramolecular Wittig Reaction D->E Key Step F Deprotection E->F G Meropenem F->G Bacterial_Cell_Wall_Synthesis_Inhibition cluster_bacterium Bacterial Cell UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation Cell_Wall Cell Wall Peptidoglycan->Cell_Wall Transpeptidation (Cross-linking) PBP Penicillin-Binding Proteins (PBPs) PBP->Peptidoglycan PBP->Cell_Wall Catalyzes Cross-linking Meropenem Meropenem Meropenem->PBP Inhibits

References

A Spectroscopic Comparison of a Key Carbapenem Intermediate and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid 4-nitrobenzyl ester, a pivotal intermediate in the synthesis of carbapenem antibiotics, and its related structures.

This guide provides a comparative spectroscopic analysis of the carbapenem intermediate, initially identified by the common name beta-Methyl vinyl phosphate (MAP), and its derivatives. The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of the structural characterization of these complex molecules through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The data presented is crucial for the synthesis, purification, and quality control of carbapenem antibiotics, a class of broad-spectrum antibacterial agents.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the primary carbapenem intermediate and a representative derivative, a doripenem side chain dimer. This comparative data is essential for identifying and differentiating these compounds during synthesis and analysis.

Table 1: ¹H NMR Spectroscopic Data

CompoundKey Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Carbapenem Intermediate 1.24 (3H, d), 1.35 (3H, d), 2.38 (1H, d, J = 3.2 Hz), 3.35 (1H, dd), 3.52 (1H, m), 4.26 (1H, dd), 4.30 (1H, m), 5.24-5.41 (2H, ABq), 7.29 (10H, m), 7.58 and 8.18 (2H, d)[1]
Des-Boc-Doripenem Side Chain Dimer 1.15-1.2 (t, 2H), 1.97-1.98 (m, 2H), 2.39-2.51 (m, 2H), 3.01-3.05 (m, 2H)[2]

Table 2: IR Spectroscopic Data

CompoundKey Absorption Bands (νₘₐₓ, cm⁻¹)
Carbapenem Intermediate 1780, 1745, 1605[1]
Meropenem (Related Carbapenem) 1749 (C=O, β-lactam), 1616 (C=C), 1549 (amide II)[3]

Table 3: Mass Spectrometry Data

CompoundMethodKey Fragment Ions (m/z)
Meropenem (Related Carbapenem) ESI-MS384.098 [M+H]⁺, 406.265 [M+Na]⁺, 428.057 [M+2Na]⁺[4]
Alkaline Hydrolyzed Meropenem ESI-MS379.104 [M-CO₂+H]⁺ (decarboxylated), 401.424 [M+H]⁺ (amide bond cleaved)[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining high-quality spectroscopic data. The following are representative protocols for the techniques discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of ¹³C.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

3. Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL. The solution may be further diluted and mixed with a matrix solution for MALDI or infused directly for ESI.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive or negative ion mode is selected based on the analyte's properties.

    • Capillary Voltage: 3-5 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: A range appropriate for the expected molecular weight of the compound and its fragments is scanned.

  • Data Processing: The resulting mass spectrum displays ion intensity as a function of the mass-to-charge ratio (m/z).

Mechanism of Action: A Signaling Pathway Perspective

Carbapenem antibiotics exert their bactericidal effects by inhibiting bacterial cell wall synthesis.[5][6][7] This mechanism can be visualized as a signaling pathway that ultimately leads to cell lysis. The key targets for carbapenems are Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[5][6][7]

Carbapenem_Mechanism_of_Action Carbapenem Carbapenem Antibiotic PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to Acyl_Enzyme Acyl-Enzyme Complex (Inactive) PBP->Acyl_Enzyme Forms Transpeptidation Peptidoglycan Cross-linking Acyl_Enzyme->Transpeptidation Inhibits Cell_Wall Cell Wall Synthesis Transpeptidation->Cell_Wall Essential for Lysis Bacterial Cell Lysis Cell_Wall->Lysis Disruption leads to

Caption: Mechanism of action of carbapenem antibiotics.

Experimental Workflow

The structural elucidation and characterization of the carbapenem intermediate and its derivatives follow a logical workflow, integrating various spectroscopic techniques.

Spectroscopic_Workflow Synthesis Synthesis & Purification IR IR Spectroscopy Synthesis->IR Functional Groups H_NMR ¹H NMR Synthesis->H_NMR Proton Environment MS Mass Spectrometry Synthesis->MS Molecular Weight Structure_Confirmation Structure Confirmation IR->Structure_Confirmation C_NMR ¹³C NMR & DEPT H_NMR->C_NMR Carbon Skeleton C_NMR->Structure_Confirmation MS->Structure_Confirmation

References

Safety Operating Guide

Safe Disposal of beta-Methyl vinyl phosphate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of beta-methyl vinyl phosphate (MAP), a compound utilized in various organic synthesis applications. Adherence to these guidelines is critical to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is crucial to be familiar with the necessary safety precautions to minimize exposure and risk.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of any dust or vapors.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE to prevent skin and eye contact.[1]

  • Ignition Sources: Keep the chemical away from all sources of ignition. Use non-sparking tools and explosion-proof equipment to prevent fire.[1]

  • Handling Practices: Avoid the formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body PartProtectionSpecifications
Eyes/Face Safety glasses with side-shieldsConforming to EN166 (EU) or NIOSH (US) approved standards.[3]
Hands Chemical-impermeable glovesInspect gloves prior to use and use proper glove removal technique.[1][3]
Body Protective clothingTo prevent skin contact.[1]
Respiratory RespiratorFor nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]

Accidental Release and Spill Containment

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

  • Evacuate and Secure the Area: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]

  • Control Ignition Sources: Remove all sources of ignition in the vicinity of the spill.[1]

  • Ventilate the Area: Ensure adequate ventilation.[1]

  • Contain the Spill: Use personal protective equipment.[3] Avoid dust formation.[3]

  • Collect the Spilled Material: Pick up and arrange disposal without creating dust.[3] Sweep up and shovel the material.[3]

  • Store for Disposal: Keep the collected material in suitable, closed containers for disposal.[1][3]

  • Environmental Protection: Do not let the chemical enter drains, as discharge into the environment must be avoided.[1][3]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing immediately and wash it before reuse. If skin irritation or a rash occurs, get medical help.[1][2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Proper Disposal Protocol

The final disposal of this compound and its contaminated packaging must be conducted in a manner that ensures safety and environmental responsibility.

  • Chemical Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Disposal Workflow

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_spill Spill Response cluster_disposal Disposal Path start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Well-Ventilated Area ppe->handling spill_detected Spill Detected handling->spill_detected Accidental Spill waste_container Place in a Suitable, Closed Container for Disposal handling->waste_container Routine Waste evacuate Evacuate Area spill_detected->evacuate contain Contain Spill evacuate->contain collect Collect Spilled Material (Avoid Dust) contain->collect collect->waste_container licensed_facility Dispose via Licensed Chemical Destruction Plant waste_container->licensed_facility incineration Or Controlled Incineration with Flue Gas Scrubbing waste_container->incineration final_disposal Final Disposal licensed_facility->final_disposal incineration->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling beta-Methyl vinyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for beta-Methyl Vinyl Phosphate

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS 90776-59-3). Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Note on Chemical Properties: There are discrepancies in publicly available data regarding the physical state and molecular formula of this compound. It has been described as both a colorless liquid and a white or off-white powder[1]. Users should always refer to the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate information.

Hazard Identification

This compound is classified with the following hazards:

Hazard ClassCategoryStatementCitations
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Skin SensitizationCategory 1May cause an allergic skin reaction.[1][2]
Skin and Eye Irritation-May cause irritation upon contact.[1]
Respiratory Irritation-May cause respiratory irritation.[3]
Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure. The following table summarizes the required equipment for handling this compound.

Body PartRequired PPESpecifications and Best PracticesCitations
Eyes/Face Safety GogglesWear tightly fitting safety goggles with side-shields. Must conform to EN 166 (EU) or be NIOSH (US) approved.[3][4]
Hands Chemical Impermeable GlovesUse gloves that are inspected for integrity before each use. Follow proper glove removal techniques to avoid skin contact. Dispose of contaminated gloves according to regulations.[3][4]
Body Protective ClothingWear fire/flame resistant and impervious clothing. A lab coat is standard, and a chemical-resistant apron may be necessary for splash risks.[4][5]
Respiratory Respirator (as needed)Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, exposure limits are exceeded, or irritation occurs, use a full-face respirator. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be sufficient. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[3][4]

Operational and Disposal Plans

Follow these step-by-step procedures for safe handling, emergency response, and disposal.

Standard Handling Protocol
  • Ventilation : Always handle this compound in a well-ventilated area or a certified chemical fume hood[4].

  • Avoid Contamination : Take measures to avoid contact with skin and eyes and prevent the formation of dusts and aerosols[3][4].

  • Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly before breaks and at the end of the workday[1][3][4].

  • Equipment : Use non-sparking tools and take precautions against electrostatic discharge[4].

  • Storage : Store containers in a cool, dry place, and for long-term storage, a -20°C freezer under an inert atmosphere is recommended[1][6][].

Emergency Procedures for Exposure
Exposure RouteImmediate Action StepsCitations
Skin Contact 1. Immediately remove all contaminated clothing. 2. Wash the affected area with soap and plenty of water. 3. Seek immediate medical attention.[3][4]
Eye Contact 1. Immediately flush eyes with pure water for at least 15 minutes, holding eyelids open. 2. Seek immediate medical attention.[3][4][8]
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. If the person is not breathing, begin artificial respiration. Do not use mouth-to-mouth resuscitation. 4. Seek immediate medical attention.[4]
Ingestion 1. Rinse the mouth thoroughly with water. Do not induce vomiting. 2. Never give anything by mouth to an unconscious person. 3. Call a physician or Poison Control Center immediately.[4]
Spill Response Protocol

In the event of a spill, a coordinated and immediate response is crucial to contain the material and prevent exposure.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Alert others and evacuate immediate area spill->evacuate ppe Don appropriate PPE: - Full-face respirator - Chemical resistant gloves (double) - Impervious clothing/coveralls - Safety goggles evacuate->ppe control_env Ensure adequate ventilation & Remove ignition sources ppe->control_env contain Contain the spill (use absorbent material) control_env->contain collect Collect absorbed material using non-sparking tools contain->collect dispose Place in a sealed, labeled hazardous waste container collect->dispose decontaminate Decontaminate the area and equipment dispose->decontaminate remove_ppe Remove PPE carefully to avoid contamination decontaminate->remove_ppe wash Wash hands and exposed skin thoroughly remove_ppe->wash report Report the incident per institutional protocol wash->report

Caption: Workflow for Chemical Spill Response.

Step-by-Step Spill Cleanup:

  • Evacuate : Immediately evacuate personnel to a safe area, keeping people upwind of the spill if possible[4].

  • Protect : Don the appropriate PPE as detailed above before re-entering the area[3][4].

  • Control : Ensure the area is well-ventilated and remove all potential sources of ignition[4].

  • Contain : Prevent the spill from spreading or entering drains[3][4]. Use an inert absorbent material to contain the spill.

  • Collect : Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed, and labeled container for disposal[3][4].

  • Decontaminate : Clean the spill area and any contaminated equipment according to your institution's procedures.

  • Dispose : All collected waste and contaminated materials must be disposed of as hazardous waste[4].

Disposal Plan

Proper disposal is critical to prevent environmental contamination.

  • Chemical Waste : Unused product and spill cleanup materials should be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing[4]. Do not discharge into sewer systems or contaminate waterways[4].

  • Contaminated Packaging : Containers must be managed as hazardous waste. They can be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill where permitted[4].

Quantitative Data

The following physical properties have been reported for this compound:

PropertyValueCitations
Density 1.47 g/cm³[4][]
Melting Point 129-131 °C[]
Boiling Point 722.4 °C at 760 mmHg[]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Methyl vinyl phosphate
Reactant of Route 2
Reactant of Route 2
beta-Methyl vinyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.